11R(12S)-EET
Description
Structure
3D Structure
Properties
CAS No. |
87173-81-7 |
|---|---|
Molecular Formula |
C20H32O3 |
Molecular Weight |
320.5 g/mol |
IUPAC Name |
(5Z,8Z)-10-[(2R,3S)-3-[(Z)-oct-2-enyl]oxiran-2-yl]deca-5,8-dienoic acid |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-9-12-15-18-19(23-18)16-13-10-7-6-8-11-14-17-20(21)22/h6,8-10,12-13,18-19H,2-5,7,11,14-17H2,1H3,(H,21,22)/b8-6-,12-9-,13-10-/t18-,19+/m0/s1 |
InChI Key |
DXOYQVHGIODESM-MFYAFOOZSA-N |
Isomeric SMILES |
CCCCC/C=C\C[C@H]1[C@H](O1)C/C=C\C/C=C\CCCC(=O)O |
Canonical SMILES |
CCCCCC=CCC1C(O1)CC=CCC=CCCCC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Biological Function of 11(R),12(S)-Epoxyeicosatrienoic Acid in Endothelial Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epoxyeicosatrienoic acids (EETs) are a group of signaling lipids derived from the cytochrome P450 (CYP) epoxygenase pathway of arachidonic acid metabolism. Among the four regioisomers, 11,12-EET has emerged as a critical mediator of vascular homeostasis. Produced by endothelial cells, 11,12-EET, and specifically its 11(R),12(S) enantiomer, plays a pivotal role in regulating a multitude of cellular processes, including vasodilation, angiogenesis, and inflammation. This technical guide provides a comprehensive overview of the biological functions of 11R(12S)-EET in endothelial cells, detailing the underlying signaling pathways, presenting key quantitative data, and outlining experimental protocols for its study.
Core Biological Functions of 11(R),12(S)-EET in Endothelial Cells
The 11(R),12(S)-EET enantiomer is a potent signaling molecule that exerts a range of beneficial effects on the vascular endothelium. These functions are critical for maintaining cardiovascular health and represent promising targets for therapeutic intervention.
Vasodilation
11,12-EET is a well-established endothelium-derived hyperpolarizing factor (EDHF), contributing to nitric oxide- and prostacyclin-independent vasodilation.[1] It primarily acts on vascular smooth muscle cells to cause relaxation, but its effects are initiated and modulated by endothelial cell signaling. 11,12-EET activates large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle, leading to hyperpolarization and vasorelaxation.[1][2] In endothelial cells, 11,12-EET can also activate small and intermediate-conductance calcium-activated potassium (SKCa and IKCa) channels, contributing to the hyperpolarization that can be transmitted to the adjacent smooth muscle cells.[3]
Angiogenesis and Neovasculogenesis
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process in development, wound healing, and tissue ischemia. 11(R),12(S)-EET has been identified as a pro-angiogenic factor, stimulating endothelial cell migration and tube formation, key events in angiogenesis.[1] Studies have shown that (±)-11,12-EET stimulates endothelial cell migration to a degree comparable to vascular endothelial growth factor (VEGF). This effect is stereospecific, with 11(R),12(S)-EET promoting these angiogenic processes, while the 11(S),12(R)-EET enantiomer is inactive.
Furthermore, 11,12-EET promotes neovasculogenesis, the formation of new blood vessels from endothelial progenitor cells (EPCs). It has been shown to induce the differentiation of EPCs into endothelial-like cells and enhance their tube formation capacity.
Anti-inflammatory Effects
Chronic inflammation of the vascular endothelium is a key event in the pathogenesis of atherosclerosis. 11,12-EET exhibits potent anti-inflammatory properties by attenuating the expression of adhesion molecules on the endothelial cell surface, thereby reducing the recruitment and adhesion of leukocytes. Specifically, 11,12-EET has been shown to inhibit the tumor necrosis factor-alpha (TNF-α)-induced expression of Vascular Cell Adhesion Molecule-1 (VCAM-1), E-selectin, and Intercellular Adhesion Molecule-1 (ICAM-1). The inhibitory effect on VCAM-1 expression is particularly pronounced, with an IC50 of 20 nM for 11,12-EET.
Signaling Pathways of 11(R),12(S)-EET in Endothelial Cells
The diverse biological functions of 11(R),12(S)-EET are mediated by distinct and intricate signaling pathways.
Pro-Angiogenic Signaling: The Gs-PKA-TRPC6 Pathway
The pro-angiogenic effects of 11(R),12(S)-EET, including endothelial cell migration and tube formation, are initiated through the activation of a putative Gs protein-coupled receptor (GPCR) on the endothelial cell surface. This activation leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the subsequent activation of Protein Kinase A (PKA). A key downstream event is the PKA-dependent translocation of Transient Receptor Potential Cation Channel Subfamily C Member 6 (TRPC6) channels to the plasma membrane. This translocation is essential for the angiogenic response.
Neovasculogenesis Signaling: The PI3K/Akt/eNOS Pathway
In endothelial progenitor cells, 11,12-EET promotes neovasculogenesis through the activation of the Phosphoinositide 3-kinase (PI3K)/Akt/endothelial Nitric Oxide Synthase (eNOS) signaling cascade. This pathway is crucial for cell survival, proliferation, and migration. Activation of this pathway leads to the phosphorylation and activation of eNOS, resulting in the production of nitric oxide (NO), a key signaling molecule in vasculogenesis.
Anti-inflammatory Signaling: Inhibition of the NF-κB Pathway
The anti-inflammatory effects of 11,12-EET are primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes, including those encoding for adhesion molecules. 11,12-EET prevents the degradation of the inhibitory protein IκBα, which normally sequesters NF-κB in the cytoplasm. By stabilizing IκBα, 11,12-EET inhibits the translocation of NF-κB to the nucleus, thereby downregulating the expression of inflammatory genes like VCAM-1.
References
- 1. The Biological Actions of 11,12-Epoxyeicosatrienoic Acid in Endothelial Cells Are Specific to the R/S-Enantiomer and Require the Gs Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
11,12-Epoxyeicosatrienoic Acid: A Cytochrome P450-Derived Metabolite of Arachidonic Acid as a Key Signaling Molecule
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
11,12-Epoxyeicosatrienoic acid (11,12-EET) is a bioactive lipid mediator synthesized from arachidonic acid via the cytochrome P450 (CYP) epoxygenase pathway.[1][2][3] As a member of the epoxyeicosatrienoic acid (EET) family, 11,12-EET plays a crucial role in a multitude of physiological and pathophysiological processes, including the regulation of vascular tone, inflammation, angiogenesis, and cardiovascular homeostasis.[4][5] This technical guide provides a comprehensive overview of the biosynthesis, metabolism, and signaling pathways of 11,12-EET, along with detailed experimental protocols and quantitative data to support further research and drug development in this area.
Biosynthesis and Metabolism of 11,12-EET
The synthesis of 11,12-EET is initiated by the release of arachidonic acid from membrane phospholipids, a process catalyzed by phospholipase A2 (cPLA2). Subsequently, CYP epoxygenases, primarily isoforms such as CYP2C8, CYP2C9, and CYP2J2, metabolize arachidonic acid to form four regioisomers of EETs: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET. The expression and activity of these CYP isoforms can vary between tissues, leading to different profiles of EET production.
The primary metabolic pathway for the inactivation of 11,12-EET is its hydrolysis to the less active 11,12-dihydroxyeicosatrienoic acid (11,12-DHET) by the enzyme soluble epoxide hydrolase (sEH). This rapid conversion curtails the biological activity of 11,12-EET, and thus, inhibition of sEH has emerged as a promising therapeutic strategy to enhance the beneficial effects of endogenous EETs.
dot
Caption: Biosynthesis of 11,12-EET from arachidonic acid and its metabolism by sEH.
Signaling Pathways of 11,12-EET
11,12-EET exerts its diverse biological effects through multiple signaling pathways, often initiated by binding to putative G-protein coupled receptors (GPCRs) on the cell surface. While a specific high-affinity receptor for 11,12-EET has yet to be definitively identified, evidence suggests the involvement of a Gs-coupled receptor.
Activation of this putative receptor leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the subsequent activation of Protein Kinase A (PKA). This Gs-PKA pathway is implicated in many of the downstream effects of 11,12-EET, including vasodilation and angiogenesis.
Downstream of PKA, 11,12-EET can modulate the activity of various ion channels, such as the large-conductance Ca2+-activated K+ (BKCa) channels and transient receptor potential (TRP) channels. Activation of BKCa channels in vascular smooth muscle cells leads to hyperpolarization and vasodilation.
Furthermore, 11,12-EET has been shown to activate other signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt and Extracellular signal-regulated kinase (ERK) pathways, which are crucial for cell survival, proliferation, and angiogenesis.
dot
Caption: Key signaling pathways activated by 11,12-EET.
Quantitative Data
Enzyme Kinetics
| Enzyme | Substrate | Product | Km (µM) | Vmax (pmol/min/pmol CYP) | Source |
| Human CYP2C8 | Arachidonic Acid | 11,12-EET | - | - | |
| Human sEH | 11,12-EET-EA | 11,12-DHET-EA | 7.0 ± 0.9 | 1000 ± 40 (nmol/min/mg) |
Dose-Response Relationships
| Biological Effect | System | 11,12-EET Concentration | Response | Source |
| Vasodilation | Canine coronary arterioles | EC50: 64 ± 37 pM (SR) / 10 ± 10 pM (RS) | Dilation | |
| Vasodilation | Porcine coronary arterioles | EC50: 30 ± 8 pM (SR) / 6 ± 3 pM (RS) | Dilation | |
| Vasodilation | Canine coronary microcirculation | EC50: -12.7 to -10.1 log[M] | Dilation | |
| Angiogenesis (Tube Formation) | Human Endothelial Progenitor Cells | 3, 30, 50 nM | 1.36, 1.5, 1.61-fold increase | |
| Angiogenesis (Endothelial Cell Migration) | Human Endothelial Cells | 30 nM (11(R),12(S)-EET) | Maximal response | |
| Inhibition of Adhesion Molecule Expression | Human Aortic Endothelial Cells | 0.1 nM | Inhibition of E-selectin and VCAM-1 |
Experimental Protocols
Quantification of 11,12-EET by LC-MS/MS
This protocol provides a general framework for the quantification of 11,12-EET in biological samples. Specific parameters may require optimization based on the sample matrix and instrumentation.
1. Sample Preparation:
-
Spike plasma or tissue homogenate with a deuterated internal standard (e.g., 11,12-EET-d8).
-
Perform lipid extraction using a modified Bligh and Dyer method or solid-phase extraction (SPE).
-
For total EET measurement, saponify the lipid extract to release esterified EETs.
-
Purify the sample using a second liquid-liquid extraction.
2. LC-MS/MS Analysis:
-
Chromatography: Use a C18 reverse-phase column (e.g., Waters Acquity UPLC BEH shield C18).
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM formic acid.
-
Mobile Phase B: Acetonitrile/Methanol with 0.1% formic acid or 10 mM formic acid.
-
Employ a gradient elution to separate 11,12-EET from other eicosanoids.
-
-
Mass Spectrometry:
-
Use an electrospray ionization (ESI) source in negative or positive ion mode.
-
Operate the mass spectrometer in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and selectivity.
-
Monitor specific precursor-to-product ion transitions for 11,12-EET and its internal standard.
-
dot
Caption: Workflow for the quantification of 11,12-EET using LC-MS/MS.
In Vitro Angiogenesis (Tube Formation) Assay
This protocol outlines the steps to assess the pro-angiogenic effects of 11,12-EET using an endothelial cell tube formation assay.
1. Preparation:
-
Thaw basement membrane matrix (e.g., Matrigel) on ice.
-
Pre-chill a 96-well plate and pipette tips.
-
Culture endothelial cells (e.g., HUVECs, HMECs) to sub-confluency.
2. Assay Procedure:
-
Coat the pre-chilled 96-well plate with a thin layer of the basement membrane matrix and allow it to solidify at 37°C.
-
Harvest and resuspend endothelial cells in serum-free or low-serum medium.
-
Seed the endothelial cells onto the solidified matrix.
-
Treat the cells with various concentrations of 11,12-EET or vehicle control.
-
Incubate the plate at 37°C in a humidified incubator for 4-18 hours to allow for tube formation.
3. Analysis:
-
Visualize the tube-like structures using a light or fluorescence microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
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Caption: Workflow for the in vitro angiogenesis tube formation assay.
Conclusion
11,12-EET is a pleiotropic signaling molecule with significant implications for cardiovascular health and disease. Its synthesis by cytochrome P450 epoxygenases and subsequent metabolism by soluble epoxide hydrolase represent key control points for its biological activity. The elucidation of its signaling pathways, involving putative GPCRs and downstream effectors, has opened new avenues for therapeutic intervention. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate the roles of 11,12-EET and explore its therapeutic potential. Future research focused on the definitive identification of its receptors and a more detailed characterization of its enzyme kinetics will be crucial for advancing the field.
References
- 1. researchgate.net [researchgate.net]
- 2. Polymorphisms in human CYP2C8 decrease metabolism of the anticancer drug paclitaxel and arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arachidonic acid cytochrome P450 epoxygenase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A sensitive LC-MS/MS method for the quantification of regioisomers of epoxyeicosatrienoic and dihydroxyeicosatrienoic acids in human plasma during endothelial stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Enduring Legacy of Epoxyeicosatrienoic Acids in Vascular Biology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal discovery and rich history of epoxyeicosatrienoic acids (EETs) in the realm of vascular biology. From their initial identification as products of cytochrome P450 epoxygenase metabolism to their recognition as critical signaling molecules, EETs have emerged as key regulators of vascular tone, inflammation, and angiogenesis. This document provides a comprehensive overview of their discovery, detailed experimental methodologies for their study, quantitative data on their vascular effects, and a visualization of their complex signaling pathways, offering valuable insights for ongoing research and therapeutic development.
A Journey of Discovery: The History of EETs in Vascular Biology
The story of epoxyeicosatrienoic acids (EETs) begins with the exploration of arachidonic acid metabolism. Initially, the focus was on the cyclooxygenase and lipoxygenase pathways. However, in the early 1980s, the work of J. H. Capdevila and J. R. Falck identified a third pathway involving cytochrome P450 (CYP) enzymes.[1] Their seminal research led to the structural identification of the four regioisomers of EETs: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET.[1]
A significant breakthrough in understanding the vascular role of EETs came with their identification as potential endothelium-derived hyperpolarizing factors (EDHFs).[2][3] EDHFs are substances released from the endothelium that cause hyperpolarization and subsequent relaxation of vascular smooth muscle cells, a crucial mechanism for vasodilation, particularly in smaller arteries and resistance vessels. Seminal studies demonstrated that in the presence of inhibitors for nitric oxide synthase and cyclooxygenase, the remaining endothelium-dependent vasodilation could be attenuated by inhibitors of CYP enzymes, pointing towards a CYP-derived product as the responsible agent.[2]
Further research solidified the role of EETs as EDHFs by showing that exogenously applied EETs mimicked the effects of EDHF and that their effects were blocked by potassium channel inhibitors. The vasodilatory actions of EETs were observed to be potent, with EC50 values in the picomolar range for dilating coronary microvessels.
Another critical aspect of EET biology that was uncovered is their rapid metabolism by the enzyme soluble epoxide hydrolase (sEH) into less active dihydroxyeicosatrienoic acids (DHETs). This discovery opened up a new therapeutic avenue: by inhibiting sEH, the endogenous levels and biological activity of EETs could be enhanced. The development of sEH inhibitors has since become a major focus in cardiovascular research, with studies demonstrating their efficacy in lowering blood pressure in various animal models of hypertension.
The contributions of researchers like Darryl C. Zeldin have been instrumental in elucidating the broader role of EETs and the CYP epoxygenase pathway in cardiovascular physiology and disease. Similarly, the work of Richard J. Roman has shed light on the involvement of EETs in the regulation of blood pressure and renal function. The ongoing research in this field continues to unveil the multifaceted roles of EETs in vascular homeostasis and their potential as therapeutic targets for a range of cardiovascular and inflammatory diseases.
Quantitative Data on the Vascular Effects of EETs
The following tables summarize key quantitative findings from preclinical studies investigating the effects of modulating the EET pathway on vascular function.
Table 1: Effect of Soluble Epoxide Hydrolase (sEH) Inhibition on Blood Pressure in Hypertensive Animal Models
| Animal Model | sEH Inhibitor | Administration Route | Duration of Treatment | Change in Systolic Blood Pressure (SBP) | Reference |
| Angiotensin II-induced Hypertensive Rats | N-cyclohexyl-N-dodecyl urea (B33335) (NCND) | Intraperitoneal | 4 days | ↓ 30 mmHg | |
| Angiotensin II-induced Hypertensive Rats | 12-(3-adamantan-1-yl-ureido)-dodecanoic acid (AUDA) | Oral | 14 days | Attenuated elevation | |
| Spontaneously Hypertensive Rat (SHR) | AUDA | Intracerebroventricular | Acute | ↑ 32 ± 6 mmHg | |
| Spontaneously Hypertensive Rat (SHR) female | AUDA | Perinatal (via dam) | Until 4 weeks of age | Persistently reduced | |
| Spontaneously Hypertensive Rat (SHR) male | AUDA | Perinatal (via dam) | Until 4 weeks of age | Transient reduction | |
| Two-Kidney, One-Clip (2K1C) Hypertensive Mice (eNOS+/+) | cis-4-[4-(3-adamantan-1-yl-ureido)cyclohexyloxy]benzoic acid (c-AUCB) | Chronic | 72 hours (maximal effect) | ↓ 6 ± 1 mmHg | |
| Two-Kidney, One-Clip (2K1C) Hypertensive Mice (eNOS-/-) | cis-4-[4-(3-adamantan-1-yl-ureido)cyclohexyloxy]benzoic acid (c-AUCB) | Chronic | 72 hours (maximal effect) | ↓ 17 ± 2 mmHg |
Table 2: Effect of EETs on Angiogenesis and Endothelial Cell Function
| Cell Type/Model | EET Regioisomer | Measured Effect | Quantitative Change | Reference |
| Human Aortic Endothelial Cells (HAECs) | 8,9-EET | Tube Formation | 3-fold increase with COX-2 inducer | |
| Human Aortic Endothelial Cells (HAECs) | 8,9,11-EHET (metabolite of 8,9-EET) | Angiogenic Response | Comparable to VEGF | |
| Endothelial Cells | 5,6-EET and 8,9-EET | Cell Proliferation and Migration | Potent stimulation | |
| Pig Coronary Artery Endothelial Cells | EETs (< 156 nM) | BKCa Channel Open Probability (PO) with 500 nM Ca2+ | Increased by a factor of 5 | |
| Pig Coronary Artery Endothelial Cells | EETs (< 156 nM) | BKCa Channel Open Probability (PO) with 1 µM Ca2+ | Increased by a factor of 3 |
Key Experimental Protocols in EET Research
Detailed methodologies are crucial for the accurate investigation of EETs in vascular biology. Below are outlines of key experimental protocols.
Measurement of Endothelium-Dependent Vasodilation
This protocol is used to assess the ability of blood vessels to dilate in response to endothelial stimuli, a key method for studying the effects of EETs.
-
Vessel Preparation:
-
Isolate small arteries (e.g., mesenteric, coronary, or cerebral) from experimental animals.
-
Mount the vessel segments in a pressure myograph chamber perfused with physiological salt solution (PSS) gassed with 95% O2 and 5% CO2 at 37°C.
-
Pressurize the arteries to a physiological level (e.g., 80 mmHg).
-
-
Assessment of Vasodilator Response:
-
Pre-constrict the vessels with a vasoconstrictor (e.g., phenylephrine (B352888) or U46619) to a stable level of tone (typically 50-70% of maximal constriction).
-
Administer cumulative concentrations of an endothelium-dependent vasodilator (e.g., acetylcholine (B1216132) or bradykinin) to generate a concentration-response curve.
-
To specifically investigate the role of EETs, pre-incubate the vessels with inhibitors of nitric oxide synthase (e.g., L-NAME) and cyclooxygenase (e.g., indomethacin) to block the production of nitric oxide and prostaglandins, respectively.
-
The remaining vasodilation is attributed to EDHFs, including EETs.
-
To confirm the involvement of EETs, experiments can be repeated in the presence of a CYP epoxygenase inhibitor (e.g., MS-PPOH) or an EET antagonist (e.g., 14,15-EEZE).
-
-
Data Analysis:
-
Record the internal diameter of the vessel using a video dimension analyzer.
-
Express the vasodilator responses as a percentage of the pre-constriction tone.
-
Calculate EC50 values to determine the potency of the vasodilators.
-
Measurement of Soluble Epoxide Hydrolase (sEH) Activity
Several assays can be used to measure the activity of sEH, the enzyme that degrades EETs.
-
Sample Preparation:
-
Homogenize tissue samples (e.g., liver, kidney, or vascular tissue) or lyse cultured cells in a suitable buffer.
-
Centrifuge the homogenate to obtain the cytosolic fraction (S9 or cytosol), which contains sEH.
-
Determine the protein concentration of the cytosolic fraction.
-
-
Radiometric Assay:
-
Use a radiolabeled substrate, such as [3H]-trans-diphenylpropene oxide ([3H]-t-DPPO).
-
Incubate the cytosolic fraction with the radiolabeled substrate.
-
sEH will convert the epoxide substrate to a diol product.
-
Separate the substrate and product using liquid-liquid extraction (e.g., with isooctane).
-
Quantify the radioactivity in the aqueous phase (containing the diol) using liquid scintillation counting.
-
Calculate the sEH activity based on the rate of diol formation.
-
-
Fluorometric Assay:
-
Utilize a non-fluorescent substrate that becomes fluorescent upon hydrolysis by sEH, such as cyano(2-methoxynaphthalen-6-yl)methyl (3-phenyloxiran-2-yl)methyl carbonate (CMNPC).
-
Incubate the sample with the fluorogenic substrate in a microplate format.
-
Measure the increase in fluorescence over time using a fluorescence plate reader.
-
The rate of fluorescence increase is proportional to the sEH activity.
-
-
Mass Spectrometric Assay:
-
Use a non-endogenous substrate or a stable isotope-labeled version of an endogenous substrate (e.g., 14,15-EET-d8).
-
Incubate the sample with the substrate.
-
Extract the lipids from the reaction mixture.
-
Analyze the formation of the diol product using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
This method offers high specificity and sensitivity.
-
Endothelial Cell Migration and Tube Formation Assays (Angiogenesis Assays)
These in vitro assays are used to assess the pro-angiogenic effects of EETs.
-
Cell Culture:
-
Culture endothelial cells (e.g., human umbilical vein endothelial cells - HUVECs, or human aortic endothelial cells - HAECs) in appropriate growth medium.
-
-
Migration (Wound Healing or "Scratch") Assay:
-
Grow endothelial cells to a confluent monolayer in a multi-well plate.
-
Create a "scratch" or cell-free area in the monolayer using a sterile pipette tip.
-
Wash the wells to remove detached cells.
-
Incubate the cells with a medium containing the test substance (e.g., different EET regioisomers) or a vehicle control.
-
Capture images of the scratch at different time points (e.g., 0, 6, 12, 24 hours).
-
Quantify the rate of cell migration by measuring the change in the width of the cell-free area over time.
-
-
Transwell Migration (Boyden Chamber) Assay:
-
Use a two-chamber system separated by a porous membrane.
-
Place a chemoattractant (e.g., EETs) in the lower chamber.
-
Seed endothelial cells in the upper chamber.
-
Incubate for a period to allow cells to migrate through the pores towards the chemoattractant.
-
Fix and stain the cells that have migrated to the underside of the membrane.
-
Count the number of migrated cells under a microscope.
-
-
Tube Formation Assay:
-
Coat the wells of a multi-well plate with a basement membrane matrix (e.g., Matrigel).
-
Seed endothelial cells onto the matrix in the presence of the test substance (e.g., EETs) or a vehicle control.
-
Incubate for several hours to allow the cells to form capillary-like structures (tubes).
-
Visualize the tube network using a microscope and capture images.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
-
Quantification of EETs and DHETs in Biological Samples
This protocol allows for the measurement of endogenous levels of EETs and their metabolites.
-
Sample Collection and Preparation:
-
Collect biological samples such as plasma, urine, or tissue.
-
To prevent ex vivo formation of eicosanoids, add an antioxidant (e.g., butylated hydroxytoluene) and an inhibitor of cyclooxygenases (e.g., indomethacin) immediately after collection.
-
For plasma, add an anticoagulant (e.g., EDTA).
-
Store samples at -80°C until analysis.
-
-
Lipid Extraction:
-
Spike the samples with a known amount of a stable isotope-labeled internal standard for each analyte (e.g., 14,15-EET-d8, 14,15-DHET-d8).
-
Perform solid-phase extraction (SPE) to isolate the lipid fraction and remove interfering substances.
-
-
LC-MS/MS Analysis:
-
Reconstitute the extracted lipids in a suitable solvent.
-
Inject the sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Separate the different EET and DHET regioisomers using a C18 reverse-phase column.
-
Detect and quantify the analytes using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. The MRM transitions are specific for each analyte and its internal standard.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of authentic standards.
-
Calculate the concentration of each analyte in the biological sample by comparing the peak area ratio of the analyte to its internal standard against the standard curve.
-
Visualizing the Molecular Mechanisms: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Conclusion
The discovery and exploration of epoxyeicosatrienoic acids have fundamentally advanced our understanding of vascular biology. From their initial characterization as elusive endothelium-derived hyperpolarizing factors to their current status as multifaceted signaling molecules with therapeutic potential, the journey of EETs research highlights the intricate and elegant mechanisms governing vascular homeostasis. The ongoing development of sEH inhibitors and EET analogs holds significant promise for the treatment of cardiovascular diseases, including hypertension, inflammation, and ischemic conditions. A thorough understanding of the historical context, experimental methodologies, and complex signaling pathways of EETs is paramount for researchers and drug development professionals seeking to harness the therapeutic potential of this remarkable class of lipid mediators.
References
- 1. Jorge H. Capdevila - Wikipedia [en.wikipedia.org]
- 2. Endothelium-Derived Hyperpolarizing Factor and Vascular Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endothelium-Derived Hyperpolarizing Factor Determines Resting and Stimulated Forearm Vasodilator Tone in Health and in Disease - PMC [pmc.ncbi.nlm.nih.gov]
The Gαs-Coupled Activation of Potassium Channels by 11(R),12(S)-EET: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of 11(R),12(S)-epoxyeicosatrienoic acid (11,12-EET) on potassium channels, targeted towards researchers, scientists, and drug development professionals. 11,12-EET, a cytochrome P450-derived metabolite of arachidonic acid, is a potent signaling molecule in the vascular system, primarily known for its vasodilatory effects. These effects are largely mediated through the activation of specific potassium channels in vascular smooth muscle cells, leading to membrane hyperpolarization and relaxation. This document summarizes the key findings on the interaction of 11,12-EET with large-conductance Ca2+-activated potassium (BKCa) channels and ATP-sensitive potassium (KATP) channels, detailing the signaling pathways, quantitative data, and experimental methodologies.
Core Mechanism: A Gsα-Dependent Pathway
The prevailing mechanism for 11,12-EET-induced activation of both BKCa and KATP channels involves a G protein-coupled signaling cascade. Specifically, 11,12-EET is proposed to interact with a putative membrane receptor, which in turn activates the stimulatory G protein, Gs. The subsequent dissociation of the Gsα subunit is a critical step in modulating channel activity.
Activation of BKCa Channels
In vascular smooth muscle cells, 11,12-EET activates BKCa channels through a mechanism that is primarily mediated by the Gsα subunit.[1][2][3] Studies have shown that 11,12-EET's effect is not direct on the channel itself but requires intracellular components. In inside-out patch-clamp experiments, the application of 11,12-EET alone is ineffective; however, the presence of GTP in the intracellular solution restores the channel activation, indicating the involvement of a G protein.[1][2] This activation is blocked by the G protein inhibitor GDP-β-S and, more specifically, by an antibody against the Gsα subunit, while antibodies against Giα or Gβγ have no effect. This suggests a membrane-delimited pathway where the activated Gsα subunit directly interacts with the BKCa channel or a closely associated regulatory protein. While some evidence points to a direct Gsα-channel interaction, the pathway can also involve downstream effectors. In some vascular beds, the activation of BKCa channels by 11,12-EET has been shown to be dependent on protein kinase A (PKA), a downstream effector of the canonical Gs-adenylyl cyclase-cAMP pathway.
Activation of KATP Channels
Similar to its action on BKCa channels, 11,12-EET is a potent activator of KATP channels in vascular smooth muscle. The activation of these channels also appears to be mediated through a Gs protein-coupled pathway and is dependent on PKA activity. Inhibition of PKA has been shown to abolish the 11,12-EET-induced activation of KATP channels. This suggests that for KATP channels, the signaling cascade involves the full Gs pathway, leading to cAMP production and subsequent PKA-mediated phosphorylation of the channel or an associated protein.
Quantitative Data Summary
The following tables summarize the quantitative data from key studies on the effects of 11,12-EET on BKCa and KATP channels.
Table 1: Effect of 11,12-EET on Large-Conductance Ca2+-Activated Potassium (BKCa) Channels
| Concentration of 11,12-EET | Fold Increase in Channel Activity (NPo) | Cell Type | Reference |
| 1 nmol/L | 0.5 to 10-fold | Smooth muscle cells of small bovine coronary arteries | |
| 10 nmol/L | 0.5 to 10-fold | Smooth muscle cells of small bovine coronary arteries | |
| 100 nmol/L | 0.5 to 10-fold | Smooth muscle cells of small bovine coronary arteries | |
| 50 nM | 39 ± 11% increase in Po (for 11(R),12(S)-EET) | Smooth muscle cells from rat coronary small arteries | |
| 50 nM | 59 ± 20% increase in Po (for 11(S),12(R)-EET) | Smooth muscle cells from rat coronary small arteries |
Table 2: Effect of 11,12-EET on ATP-Sensitive Potassium (KATP) Channels
| Parameter | Value | Cell Type | Reference |
| EC50 | 87 nM | Smooth muscle cells from rat mesenteric arteries | |
| Concentration | 500 nM | Smooth muscle cells from rat mesenteric arteries | |
| Effect | Activation inhibited by PKA inhibitor peptide | Smooth muscle cells from rat mesenteric arteries |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the signaling pathways of 11,12-EET action and a typical experimental workflow for studying its effects on potassium channels.
Caption: Signaling pathway for 11,12-EET-mediated activation of BKCa channels.
Caption: Signaling pathway for 11,12-EET-mediated activation of KATP channels.
Caption: Experimental workflow for patch-clamp studies of 11,12-EET effects.
Detailed Experimental Protocols
The primary technique used to elucidate the mechanism of action of 11,12-EET on potassium channels is patch-clamp electrophysiology . The following provides a generalized protocol based on the cited literature.
1. Cell Preparation:
-
Source: Vascular smooth muscle cells are isolated from various arteries, such as bovine coronary arteries or rat mesenteric arteries.
-
Isolation: The arteries are dissected, cleaned of connective tissue, and the endothelium is removed. The smooth muscle tissue is then minced and subjected to enzymatic digestion (e.g., with collagenase and elastase) to obtain single smooth muscle cells.
2. Patch-Clamp Recordings:
-
Configurations:
-
Cell-Attached: The cell membrane remains intact, allowing for the study of channel activity in a more physiological context. 11,12-EET is applied to the bath solution.
-
Inside-Out: A patch of the membrane is excised with the intracellular surface facing the bath solution. This configuration is crucial for studying the direct effects of intracellular messengers and for confirming the involvement of G proteins by adding GTP, GDP-β-S, or specific antibodies to the bath.
-
Outside-Out: A patch of the membrane is excised with the extracellular surface facing the bath solution. This can be used to study the effects of extracellularly applied agents.
-
Whole-Cell: The cell membrane is ruptured, allowing for the measurement of macroscopic currents from the entire cell.
-
-
Solutions:
-
Pipette Solution (extracellular): Typically contains a high concentration of potassium (e.g., 140 mM KCl) to set the potassium equilibrium potential, along with buffers (e.g., HEPES) and other ions like CaCl2 and MgCl2.
-
Bath Solution (intracellular): The composition varies depending on the experiment. For inside-out patches, it will contain a high potassium concentration, buffers, and specific additions like GTP (0.5 mmol/L), ATP (1 mmol/L), GDP-β-S (100 µmol/L), or anti-Gsα antibodies (100 nmol/L) to probe the signaling pathway. For KATP channel studies, the bath solution will contain a specific concentration of ATP (e.g., 0.1 mM) to study the modulation of ATP sensitivity.
-
-
Data Acquisition and Analysis:
-
Single-channel currents are recorded using a patch-clamp amplifier.
-
The open probability (NPo) of the channels is analyzed to quantify the effect of 11,12-EET. NPo is the product of the number of channels (N) in the patch and the open probability (Po) of a single channel.
-
Conclusion
The activation of BKCa and KATP channels by 11,12-EET is a key mechanism underlying its vasodilatory effects. The signaling cascade is initiated by the activation of a Gs protein, leading to downstream effects that are either membrane-delimited or involve the canonical cAMP/PKA pathway. The quantitative data and detailed methodologies presented in this guide provide a solid foundation for further research into the therapeutic potential of modulating this pathway for the treatment of cardiovascular diseases. The stereospecificity of 11(R),12(S)-EET in some systems highlights the importance of considering enantiomeric differences in drug development. Further investigation into the identity of the putative EET receptor and the precise molecular interactions between the signaling components and the potassium channels will be crucial for advancing this field.
References
An In-depth Technical Guide to the Cellular Receptors and Binding Sites for 11,12-Epoxyeicosatrienoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
11,12-Epoxyeicosatrienoic acid (11,12-EET) is a bioactive lipid metabolite of arachidonic acid, produced by cytochrome P450 (CYP) epoxygenases.[1] As a critical signaling molecule, 11,12-EET is implicated in a myriad of physiological and pathophysiological processes, including vasodilation, anti-inflammation, angiogenesis, and cardioprotection.[1] Its therapeutic potential has garnered significant interest, particularly in the context of cardiovascular diseases and inflammation. The biological activities of 11,12-EET are mediated through its interaction with a variety of cellular receptors and binding sites, both on the cell surface and within the cell. This technical guide provides a comprehensive overview of the current understanding of these interactions, with a focus on quantitative data, experimental methodologies, and the associated signaling pathways.
Cell Surface Receptors
Evidence strongly suggests that many of the rapid, non-genomic effects of 11,12-EET are initiated by its interaction with cell surface receptors, particularly G-protein coupled receptors (GPCRs).
G-Protein Coupled Receptor 40 (GPR40)
GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), has been identified as a low-affinity receptor for 11,12-EET.[2] Studies have demonstrated that 11,12-EET can bind to and activate GPR40, leading to an increase in intracellular calcium concentrations.[1][2] This interaction is particularly relevant in vascular endothelial and smooth muscle cells, where GPR40 is expressed. The activation of GPR40 by 11,12-EET has been shown to stimulate the MAP kinase (MAPK)-mediated phosphorylation of ERK.
Putative Gs-Coupled Receptor
A significant body of research points to the existence of a high-affinity, Gs-coupled receptor for 11,12-EET, although its molecular identity remains to be definitively established. This putative receptor is thought to mediate many of the vasodilatory and pro-angiogenic effects of 11,12-EET. Activation of this receptor leads to the stimulation of adenylyl cyclase, an increase in intracellular cAMP, and subsequent activation of Protein Kinase A (PKA). This signaling cascade has been linked to the activation of downstream effectors such as large-conductance calcium-activated potassium (BKCa) channels and the translocation of Transient Receptor Potential Cation Channel Subfamily C Member 6 (TRPC6) channels.
Intracellular Receptors and Binding Sites
In addition to cell surface receptors, 11,12-EET can also exert its effects by interacting with intracellular targets.
Peroxisome Proliferator-Activated Receptor γ (PPARγ)
11,12-EET has been identified as an endogenous ligand for the nuclear receptor PPARγ. Upon binding, 11,12-EET can activate PPARγ, which then forms a heterodimer with the retinoid X receptor (RXR). This complex translocates to the nucleus and binds to PPAR response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. The anti-inflammatory effects of 11,12-EET are, at least in part, mediated through this pathway, which can involve the transrepression of pro-inflammatory transcription factors such as NF-κB.
Ion Channels
11,12-EET is a well-established modulator of various ion channels, which plays a crucial role in its physiological effects, particularly in the vasculature.
-
Large-Conductance Ca2+-Activated K+ (BKCa) Channels: 11,12-EET is a potent activator of BKCa channels in vascular smooth muscle cells. The opening of these channels leads to potassium efflux, membrane hyperpolarization, and subsequent vasodilation. The activation of BKCa channels by 11,12-EET is thought to be mediated by a Gsα-protein-dependent mechanism.
-
Transient Receptor Potential (TRP) Channels: 11,12-EET has been shown to modulate the activity of TRP channels. Specifically, the Gs-PKA signaling pathway activated by 11,12-EET can lead to the translocation of TRPC6 channels to the plasma membrane in endothelial cells.
Quantitative Data on 11,12-EET Receptor Interactions
The following table summarizes the available quantitative data for the interaction of 11,12-EET with its identified receptors.
| Receptor/Target | Ligand | Cell Type/System | Assay Type | Parameter | Value | Reference |
| GPR40 | 11,12-EET | HEK293 cells overexpressing human GPR40 | Intracellular Calcium Increase | EC50 | 0.91 ± 0.08 µM | |
| GPR40 | 11,12-EET | GPR40-transfected CHO cells | Intracellular Calcium Increase | EC50 | 1.4 µM | |
| BKCa Channel | (±)11,12-EET | Porcine coronary subepicardial arterioles | Vasodilation | EC50 | 30 ± 8 pM | |
| KATP Channel | 11,12-EET | Rat mesenteric artery smooth muscle cells | Channel Activation | EC50 | 87 nM |
Signaling Pathways
The binding of 11,12-EET to its receptors triggers distinct downstream signaling cascades.
GPR40 Signaling Pathway
Activation of GPR40 by 11,12-EET in vascular cells initiates a signaling cascade that involves the phosphorylation and activation of Extracellular Signal-Regulated Kinase (ERK). This pathway has been linked to increased expression of connexin-43 (Cx43) and cyclooxygenase-2 (COX-2) in endothelial cells.
Caption: GPR40 signaling cascade initiated by 11,12-EET.
Putative Gs-Coupled Receptor Signaling Pathway
The binding of 11(R),12(S)-EET to its putative Gs-coupled receptor activates a canonical Gs signaling pathway, leading to the activation of PKA and subsequent downstream effects on ion channels and angiogenesis.
Caption: Putative Gs-coupled receptor signaling pathway for 11,12-EET.
PPARγ Signaling Pathway
As a nuclear receptor, PPARγ activation by 11,12-EET leads to changes in gene expression.
Caption: PPARγ-mediated genomic signaling by 11,12-EET.
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This protocol describes a general method for assessing the binding of 11,12-EET to cell membranes.
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the receptor of interest in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 5mM EDTA, with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove large debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in a suitable assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a radiolabeled ligand (e.g., [3H]-11,12-EET or a competing radioligand), and varying concentrations of unlabeled 11,12-EET (for competition assays).
-
Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
To determine non-specific binding, include wells with a high concentration of an unlabeled competing ligand.
-
-
Separation and Detection:
-
Rapidly separate bound from free radioligand by vacuum filtration through a glass fiber filter, which traps the membranes.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For saturation binding experiments, plot specific binding against the concentration of radioligand to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).
-
For competition binding experiments, plot the percentage of specific binding against the concentration of unlabeled 11,12-EET to determine the IC50, from which the Ki can be calculated.
-
Western Blotting for ERK Phosphorylation
This protocol outlines the steps to measure 11,12-EET-induced ERK phosphorylation.
-
Cell Culture and Treatment:
-
Culture cells of interest (e.g., human endothelial cells) to an appropriate confluency.
-
Serum-starve the cells to reduce basal ERK phosphorylation.
-
Treat the cells with 11,12-EET at various concentrations and for different time points.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein samples by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK).
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane to remove unbound secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total ERK to normalize for protein loading.
-
Quantify the band intensities to determine the ratio of p-ERK to total ERK.
-
Isolated Artery Vasodilation Assay
This protocol provides a general framework for assessing the vasodilatory effects of 11,12-EET on isolated arteries.
-
Vessel Preparation:
-
Isolate arteries (e.g., coronary or mesenteric arteries) from a suitable animal model.
-
Cut the arteries into rings of a specific length.
-
Mount the arterial rings in an organ bath or wire myograph system containing a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2/5% CO2 at 37°C.
-
-
Experimental Procedure:
-
Allow the arterial rings to equilibrate under a specific resting tension.
-
Pre-constrict the arterial rings with a vasoconstrictor agent (e.g., phenylephrine, U46619) to a stable level of contraction.
-
Once a stable contraction is achieved, cumulatively add increasing concentrations of 11,12-EET to the organ bath.
-
Record the changes in isometric tension.
-
-
Data Analysis:
-
Express the relaxation responses as a percentage of the pre-constriction induced by the vasoconstrictor.
-
Construct concentration-response curves and calculate the EC50 value for 11,12-EET-induced vasodilation.
-
PPARγ Activation Luciferase Reporter Assay
This protocol describes a method to quantify the activation of PPARγ by 11,12-EET.
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., macrophages or a cell line with low endogenous PPARγ activity).
-
Co-transfect the cells with a luciferase reporter plasmid containing PPREs and a plasmid expressing PPARγ (if necessary). A control plasmid (e.g., expressing Renilla luciferase) can be co-transfected for normalization.
-
-
Cell Treatment:
-
After transfection, treat the cells with various concentrations of 11,12-EET or a known PPARγ agonist (positive control) for a specific duration (e.g., 24-48 hours).
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly luciferase activity using a luminometer and a suitable luciferase assay reagent.
-
If a control plasmid was used, measure its luciferase activity for normalization.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the control luciferase activity.
-
Express the results as fold-induction over the vehicle-treated control.
-
Generate concentration-response curves and determine the EC50 for 11,12-EET-induced PPARγ activation.
-
Conclusion
11,12-EET exerts its diverse biological effects through a complex interplay with multiple cellular receptors and binding sites. The identification of GPR40 as a low-affinity receptor, the ongoing search for a high-affinity Gs-coupled receptor, and the characterization of its interactions with PPARγ and various ion channels have provided significant insights into its mechanisms of action. The experimental protocols and signaling pathway diagrams presented in this guide offer a framework for researchers and drug development professionals to further investigate the therapeutic potential of targeting the 11,12-EET signaling axis. Future research will likely focus on the definitive identification of the putative high-affinity GPCR and a more detailed understanding of the structural basis for 11,12-EET's interaction with its various binding partners.
References
Metabolic Degradation of 11R(12S)-EET by Soluble Epoxide Hydrolase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epoxyeicosatrienoic acids (EETs) are lipid signaling molecules derived from arachidonic acid that play crucial roles in cardiovascular homeostasis and inflammation. The biological activity of EETs is tightly regulated by their metabolic degradation, primarily through hydrolysis by soluble epoxide hydrolase (sEH) to their corresponding, and generally less active, dihydroxyeicosatrienoic acids (DHETs). This technical guide provides an in-depth overview of the metabolic degradation of a specific and biologically potent stereoisomer, 11(R),12(S)-epoxyeicosatrienoic acid (11R,12S-EET), by sEH. We will delve into the quantitative aspects of this enzymatic conversion, detail experimental protocols for its study, and visualize the key metabolic and signaling pathways involved. Understanding the nuances of 11R(12S)-EET degradation is critical for the development of therapeutic strategies targeting the sEH enzyme to enhance the beneficial effects of EETs in various disease models, including hypertension, atherosclerosis, and inflammatory disorders.
Introduction to 11,12-EET and Soluble Epoxide Hydrolase
Arachidonic acid is metabolized by cytochrome P450 (CYP) epoxygenases to form four regioisomers of EETs: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET. Each of these regioisomers can exist as two enantiomers. The 11,12-EET isomer, particularly the 11(R),12(S) enantiomer, has been shown to be a potent vasodilator and exhibits significant biological activity.
Soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene, is a ubiquitously expressed enzyme that plays a key role in terminating the signaling actions of EETs. It catalyzes the hydrolysis of the epoxide functional group to a vicinal diol, converting EETs to their corresponding DHETs. This conversion generally leads to a significant reduction in biological activity. Consequently, inhibition of sEH has emerged as a promising therapeutic strategy to augment the endogenous levels of beneficial EETs.
Quantitative Analysis of this compound Hydrolysis by sEH
The enzymatic hydrolysis of EETs by sEH is characterized by both regio- and stereoselectivity. While specific kinetic parameters (Km and kcat) for the hydrolysis of the this compound stereoisomer are not widely reported in publicly available literature, qualitative and comparative data provide valuable insights into the substrate preference of sEH.
It has been demonstrated that sEH preferentially hydrolyzes the 11(S),12(R)-EET enantiomer at a faster rate than the 11(R),12(S)-EET enantiomer[1]. This stereoselectivity indicates that the biological effects of 11(R),12(S)-EET may be more sustained in vivo compared to its S,R counterpart due to its slower degradation.
The table below summarizes the known selectivity of soluble epoxide hydrolase for different EET isomers.
| Substrate | Selectivity Aspect | Observation | Reference |
| 11,12-EET Enantiomers | Stereoselectivity | 11(S),12(R)-EET is hydrolyzed faster than 11(R),12(S)-EET. | [1] |
| EET Regioisomers | Regioselectivity | 14,15-EET is generally the preferred substrate for sEH compared to 11,12-EET and 8,9-EET. 5,6-EET is a poor substrate. | [2] |
Signaling Pathway of this compound
The biological effects of 11(R),12(S)-EET are initiated by its interaction with a putative G-protein coupled receptor (GPCR) on the cell surface. This interaction triggers a signaling cascade involving the Gs alpha subunit (Gαs) and adenylyl cyclase, leading to the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). This pathway is crucial for many of the vasodilatory and anti-inflammatory effects attributed to 11(R),12(S)-EET.
Experimental Protocols
Accurate measurement of sEH activity and the quantification of 11,12-EET and its metabolite, 11,12-DHET, are fundamental for research in this field. Below are detailed methodologies for key experiments.
Fluorometric Assay for Soluble Epoxide Hydrolase Activity
This protocol describes a common and sensitive method for determining sEH activity using a non-fluorescent substrate that is converted to a highly fluorescent product upon hydrolysis by sEH.
Materials:
-
Recombinant human or murine sEH
-
sEH assay buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)
-
sEH fluorescent substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester, PHOME)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation ~330 nm, Emission ~465 nm)
-
Test compounds (sEH inhibitors) and vehicle (e.g., DMSO)
Procedure:
-
Enzyme Preparation: Dilute the recombinant sEH in cold assay buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate.
-
Inhibitor Preparation: Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO). Perform serial dilutions in the assay buffer to obtain a range of concentrations for IC50 determination.
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Test wells: Assay buffer and diluted test inhibitor.
-
Positive control (no inhibition): Assay buffer and vehicle.
-
Negative control (no enzyme): Assay buffer and vehicle.
-
-
Add the diluted sEH enzyme solution to all wells except the negative control wells.
-
Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Prepare the sEH substrate solution by diluting it in the assay buffer to the desired final concentration (e.g., 5-10 µM).
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity kinetically over 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Subtract the rate of the negative control from all other wells.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
LC-MS/MS Quantification of 11,12-EET and 11,12-DHET
This method provides highly sensitive and specific quantification of endogenous EETs and DHETs in biological samples.
Materials:
-
Biological sample (e.g., plasma, tissue homogenate)
-
Internal standards (e.g., deuterated 11,12-EET-d8 and 11,12-DHET-d8)
-
Organic solvents (e.g., acetonitrile (B52724), methanol (B129727), ethyl acetate, hexane)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
Procedure:
-
Sample Preparation and Extraction:
-
Thaw the biological sample on ice.
-
Add internal standards to the sample.
-
Perform protein precipitation using a cold organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the precipitated proteins.
-
Perform solid-phase extraction (SPE) on the supernatant to concentrate the analytes and remove interfering substances.
-
Elute the analytes from the SPE cartridge.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto a reverse-phase C18 column.
-
Use a gradient elution with a mobile phase typically consisting of water and acetonitrile or methanol with a modifier like formic acid.
-
Perform mass spectrometric detection using electrospray ionization (ESI) in negative ion mode.
-
Use multiple reaction monitoring (MRM) for quantification, monitoring specific precursor-to-product ion transitions for each analyte and internal standard.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of 11,12-EET and 11,12-DHET.
-
Calculate the peak area ratio of the analyte to its corresponding internal standard.
-
Quantify the concentration of 11,12-EET and 11,12-DHET in the sample by comparing their peak area ratios to the standard curve.
-
Metabolic Pathway of 11,12-EET
The primary metabolic fate of 11,12-EET is its conversion to 11,12-DHET by soluble epoxide hydrolase. However, other metabolic pathways can also contribute to its disposition, particularly when sEH is inhibited.
Conclusion and Future Directions
The metabolic degradation of this compound by soluble epoxide hydrolase is a critical control point in regulating the biological activity of this potent lipid mediator. The stereoselective nature of this hydrolysis, with a slower rate for the 11R,12S enantiomer, has significant implications for its signaling longevity. While the precise kinetic parameters for this specific interaction remain to be fully elucidated, the available data underscore the importance of considering stereochemistry in the development of sEH inhibitors and in understanding the physiological roles of different EETs.
Future research should focus on determining the specific kinetic constants for the hydrolysis of individual EET enantiomers by sEH. Such data will be invaluable for refining pharmacokinetic and pharmacodynamic models of sEH inhibitors and for a more complete understanding of the structure-activity relationships of sEH substrates. Furthermore, continued exploration of the downstream signaling pathways activated by this compound will undoubtedly reveal new therapeutic opportunities for a range of cardiovascular and inflammatory diseases. The methodologies and conceptual frameworks presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to advance our knowledge in this exciting and rapidly evolving field.
References
In Vivo Effects of 11,12-Epoxyeicosatrienoic Acid (11,12-EET) on Angiogenesis and Neovascularization: A Technical Guide
Executive Summary: 11,12-Epoxyeicosatrienoic acid (11,12-EET), a cytochrome P450-derived metabolite of arachidonic acid, is a critical lipid signaling molecule in vascular biology. Emerging evidence highlights its potent pro-angiogenic and neovasculogenic effects, positioning it as a molecule of interest for therapeutic applications in ischemic diseases and wound healing. This document provides a comprehensive technical overview of the in vivo and in vitro effects of 11,12-EET, with a focus on the 11(R),12(S)-EET enantiomer, which is understood to be the biologically active form.[1][2] It details the quantitative impact of 11,12-EET on endothelial and progenitor cells, delineates the key signaling pathways involved, and provides standardized protocols for the primary experimental assays used to evaluate its function.
Pro-Angiogenic and Neovasculogenic Effects of 11,12-EET
11,12-EET has been demonstrated to promote several key processes essential for the formation of new blood vessels. These include stimulating the proliferation and migration of endothelial cells, promoting the differentiation of endothelial progenitor cells (EPCs), and enhancing wound healing in preclinical models.[3][4] The biological actions are stereospecific, with the 11(R),12(S)-EET enantiomer showing significant activity while the 11(S),12(R)-EET form is largely inactive.[1]
Data Presentation
The pro-angiogenic capacity of 11,12-EET has been quantified in various experimental models. The following tables summarize the key findings.
Table 1: Quantitative Effects of 11,12-EET on Angiogenic Processes (In Vitro Models)
| Model System | Parameter Measured | Concentration / Treatment | Result | Reference |
| Human Endothelial Progenitor Cells (hEPCs) | Neovascularization (Tube Formation) | 3 nM 11,12-EET | ~1.36-fold increase (P < 0.05) | |
| Human Endothelial Progenitor Cells (hEPCs) | Neovascularization (Tube Formation) | 30 nM 11,12-EET | ~1.50-fold increase (P < 0.05) | |
| Human Endothelial Progenitor Cells (hEPCs) | Neovascularization (Tube Formation) | 50 nM 11,12-EET | ~1.61-fold increase (P < 0.05) | |
| Human Endothelial Cells (HAEC) | Inhibition of VCAM-1 Expression (TNFα-induced) | 0.1–1 nM 11,12-EET | Significant reduction in VCAM-1 expression (~22.6% with sEH inhibitor). The IC50 was found to be 20 nM. | |
| Human Endothelial Cells | Cell Migration (Scratch-Wound Assay) | 5 µM (±)-11,12-EET & 11(R),12(S)-EET | Stimulated migration to an extent comparable to VEGF. 11(S),12(R)-EET was ineffective. | |
| Human Endothelial Cells | Tube Formation on Matrigel | (±)-11,12-EET & 11(R),12(S)-EET | Significantly increased formation of capillary-like structures, comparable to VEGF. 11(S),12(R)-EET was ineffective. |
Table 2: Quantitative Effects of 11,12-EET on Neovascularization (In Vivo Models)
| Model System | Parameter Measured | Treatment | Result | Reference |
| Diabetic Mice (Wound Healing Model) | Wound Closure Time | Local application of 11,12-EET | Accelerated wound closure from 13.0 ± 2.2 days (control) to 8.4 ± 1.4 days (treated). | |
| Diabetic Mice (Wound Healing Model) | Protein Expression | Local application of 11,12-EET (Day 3) | Significantly enhanced expression of VEGF and CD31. | |
| Ischemic Diabetic Mice (Wound Healing Model) | Wound Closure Time | Local application of 11,12-EET | Accelerated wound closure from 14.4 ± 0.4 days (control) to 9.8 ± 0.6 days (treated). |
Molecular Mechanisms and Signaling Pathways
11,12-EET exerts its pro-angiogenic effects by activating a complex network of intracellular signaling pathways. A key initiating step is the binding of the 11(R),12(S)-EET enantiomer to a putative Gs protein-coupled receptor on the endothelial cell membrane. This activation leads to downstream signaling cascades that are critical for endothelial cell migration, proliferation, and differentiation.
Key Signaling Pathways:
-
PI3K/Akt/eNOS Pathway: 11,12-EET induces the phosphorylation and activation of Phosphoinositide 3-kinase (PI3K) and Protein Kinase B (Akt). Activated Akt, in turn, phosphorylates endothelial nitric oxide synthase (eNOS), leading to increased nitric oxide (NO) production, which is a key mediator of angiogenesis and cell migration.
-
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is also activated by 11,12-EET. This pathway is central to cell proliferation and survival.
-
Gs/PKA/TRPC6 Pathway: Activation of the Gs-coupled receptor by 11(R),12(S)-EET stimulates Protein Kinase A (PKA). This leads to the translocation of Transient Receptor Potential Cation Channel 6 (TRPC6) to the cell membrane, a process involved in mediating the angiogenic response.
-
VEGF Signaling Integration: Vascular Endothelial Growth Factor (VEGF) can increase the expression of CYP2C enzymes, which are responsible for producing EETs. This suggests that 11,12-EET is an essential downstream component of the VEGF-activated signaling cascade, creating a potential positive feedback loop.
-
Upregulation of Pro-Angiogenic Factors: 11,12-EET enhances the expression of multiple proteins that facilitate angiogenesis, including VE-cadherin and CD31 (promoting cell-cell adhesion and differentiation), matrix metalloproteinases (MMP-2 and MMP-9) for extracellular matrix remodeling, and cell cycle regulators like Cyclin D1 and CDK4.
Key Experimental Protocols
Standardized in vivo and in vitro assays are essential for evaluating the angiogenic potential of compounds like 11,12-EET.
In Vivo Matrigel Plug Assay
This assay is a widely used method to quantify in vivo angiogenesis. Matrigel, a basement membrane extract, is mixed with a test compound and injected subcutaneously into a mouse, where it forms a solid plug. The plug is infiltrated by host cells, and the formation of new blood vessels can be quantified.
Protocol:
-
Preparation: Thaw growth factor-reduced Matrigel on ice overnight at 4°C to prevent premature gelation. All syringes and tips must be pre-chilled.
-
Mixing: In a cold environment, mix the liquid Matrigel with the test substance (e.g., 11,12-EET at the desired concentration) and a pro-angiogenic factor like VEGF or bFGF, if required. A negative control group should receive Matrigel with the vehicle.
-
Injection: Anesthetize the mouse (e.g., C57BL/6 or nude mice). Subcutaneously inject 0.3-0.5 mL of the Matrigel mixture into the dorsal flank of the mouse using a pre-chilled syringe with a 27G needle. The Matrigel will quickly polymerize at body temperature to form a solid plug.
-
Incubation: Allow 7 to 14 days for vascularization of the plug to occur.
-
Harvesting: Euthanize the mouse and surgically excise the Matrigel plug.
-
Quantification:
-
Hemoglobin Content: Homogenize the plug and measure the hemoglobin content using a colorimetric assay (e.g., Drabkin's reagent) to quantify blood vessel formation.
-
Immunohistochemistry: Fix the plug in formalin, embed in paraffin, and section. Stain sections with an antibody against an endothelial cell marker, such as CD31, to visualize and quantify microvessel density.
-
In Vivo Corneal Micropocket Assay
The avascular nature of the cornea makes it an ideal model for studying de novo vessel growth without background vasculature.
Protocol:
-
Pellet Preparation: Prepare slow-release pellets containing the test substance (11,12-EET). This typically involves mixing the compound with sucralfate (B611045) and a polymer like Hydron, which is then dried.
-
Surgery: Anesthetize the mouse. Under a surgical microscope, create a small, avascular micropocket in the corneal stroma using a micro-knife. The incision should be made about 1 mm from the limbus (the border between the cornea and sclera).
-
Implantation: Carefully insert the prepared pellet into the corneal pocket.
-
Monitoring and Quantification:
-
Monitor the eye daily for 5-7 days using a slit-lamp microscope.
-
Quantify the angiogenic response by measuring the length of the new blood vessels growing from the limbal plexus toward the pellet and the circumferential area of neovascularization (measured in clock hours).
-
In Vitro Endothelial Cell Migration Assay (Scratch-Wound)
This assay models the directional cell migration that occurs during the initial stages of angiogenesis.
Protocol:
-
Cell Culture: Grow endothelial cells (e.g., HUVECs) in a culture plate until they form a confluent monolayer.
-
Wounding: Create a linear "scratch" or gap in the monolayer using a sterile pipette tip.
-
Treatment: Wash the cells to remove debris and replace the medium with fresh medium containing the test substance (11,12-EET) or vehicle control.
-
Imaging and Analysis: Capture images of the scratch at time zero and at subsequent time points (e.g., every 4-6 hours for 24 hours). Quantify the rate of wound closure by measuring the change in the width of the gap over time.
In Vitro Tube Formation Assay
This assay assesses the ability of endothelial cells to differentiate and form three-dimensional, capillary-like structures.
Protocol:
-
Plate Coating: Coat the wells of a 96-well plate with a thin layer of Matrigel and allow it to polymerize at 37°C.
-
Cell Seeding: Seed endothelial cells onto the Matrigel layer in a medium containing the test substance (11,12-EET) or vehicle.
-
Incubation: Incubate the plate for 4-12 hours.
-
Analysis: Observe the formation of tube-like networks under a microscope. Quantify angiogenesis by measuring parameters such as the total tube length, the number of junctions, and the number of loops using imaging software.
Conclusion and Future Directions
11,12-EET, particularly the 11(R),12(S)-enantiomer, is a potent endogenous mediator of angiogenesis and neovascularization. It acts through a Gs-coupled receptor to activate multiple signaling pathways, including PI3K/Akt/eNOS and MAPK/ERK, leading to enhanced endothelial cell proliferation, migration, and differentiation. Preclinical studies have demonstrated its therapeutic potential in accelerating wound healing, especially in compromised states like diabetes and ischemia.
Future research should focus on the definitive identification and characterization of the 11,12-EET receptor, which would enable the development of more specific therapeutic agonists. Furthermore, optimizing drug delivery systems to provide localized and sustained release of 11,12-EET or stable analogs could significantly enhance its efficacy in clinical applications for tissue regeneration and the treatment of ischemic vascular diseases.
References
- 1. The Biological Actions of 11,12-Epoxyeicosatrienoic Acid in Endothelial Cells Are Specific to the R/S-Enantiomer and Require the Gs Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The biological actions of 11,12-epoxyeicosatrienoic acid in endothelial cells are specific to the R/S-enantiomer and require the G(s) protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neovasculogenic effect of 11,12-epoxyeicosatrienoic acid involves the Akt/eNOS signaling pathways in human endothelial progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Stereospecificity of 11(R),12(S)-EET: A Technical Guide to its Unique Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epoxyeicosatrienoic acids (EETs), the cytochrome P450-derived metabolites of arachidonic acid, are potent lipid signaling molecules with a diverse range of biological activities, including vasodilation, anti-inflammation, and pro-angiogenesis. Among the four regioisomers of EETs, 11,12-EET has garnered significant attention due to the marked stereospecificity of its biological effects. This technical guide provides an in-depth analysis of the stereoisomerism of 11,12-EET, with a particular focus on the enhanced biological potency of the 11(R),12(S)-enantiomer compared to its 11(S),12(R) counterpart and other EET isomers. We will delve into the quantitative differences in their activities, detail the experimental protocols for their separation and analysis, and visualize the key signaling pathways and experimental workflows.
Introduction: The Significance of Stereochemistry in EET Biology
EETs exist as four regioisomers: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET. Each of these can exist as two enantiomers, (R,S) and (S,R), due to the chiral centers created by the epoxide ring. This stereoisomerism is not a trivial structural feature; it profoundly influences the biological activity of these molecules. The differential interaction of these enantiomers with putative receptors and enzymes leads to distinct physiological outcomes. Notably, in numerous biological systems, the 11(R),12(S)-EET isomer exhibits significantly greater potency than the 11(S),12(R)-EET isomer, highlighting the importance of stereospecificity in the therapeutic potential of EET-based drugs.
Quantitative Comparison of 11,12-EET Isomer Activity
The superior biological activity of 11(R),12(S)-EET has been quantified in various assays. The following tables summarize the available quantitative data comparing the potency of 11,12-EET enantiomers and other related compounds.
Table 1: Vasoactivity of 11,12-EET Enantiomers
| Compound | Biological Effect | System | EC50 (pM) |
| 11(R),12(S)-EET | Dilation of coronary arterioles | Porcine | 6 ± 3 |
| 11(S),12(R)-EET | Dilation of coronary arterioles | Porcine | 30 ± 8 |
Table 2: Endothelial Cell Function and Inflammation
| Compound | Biological Effect | System | Effective Concentration/IC50 |
| 11(R),12(S)-EET | Endothelial cell migration | Human Umbilical Vein Endothelial Cells (HUVECs) | Maximal response at 30 nM[1] |
| (±)-11,12-EET | Endothelial cell migration | HUVECs | Higher concentrations (>30 nM) required for similar effect[1] |
| 11(S),12(R)-EET | Endothelial cell migration | HUVECs | Ineffective[1] |
| 11,12-DHET | Endothelial cell migration | HUVECs | Ineffective[1] |
| 11(R),12(S)-EET | Endothelial cell tube formation | HUVECs | Effective[1] |
| 11(S),12(R)-EET | Endothelial cell tube formation | HUVECs | Ineffective |
| 11,12-DHET | Endothelial cell tube formation | HUVECs | Ineffective |
| 11,12-EET | Inhibition of TNF-α induced VCAM-1 expression | Endothelial Cells | IC50 = 20 nM |
Experimental Protocols
The study of EET stereospecificity relies on robust experimental methods for the separation, identification, and biological characterization of individual enantiomers.
Chiral Separation of 11,12-EET Enantiomers by High-Performance Liquid Chromatography (HPLC)
A critical step in investigating the stereospecific effects of 11,12-EET is the separation of the racemic mixture into its constituent enantiomers. The following protocol outlines a validated method for this purpose.
Objective: To resolve the (±)-11,12-EET racemic mixture into 11(R),12(S)-EET and 11(S),12(R)-EET.
Materials:
-
(±)-11,12-EET standard
-
HPLC-grade hexanes
-
HPLC-grade 2-propanol
-
Chiral HPLC column: Chiralcel OD column or Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)) column (250 x 4.6 mm, 5 µm)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase consisting of 0.9% 2-propanol in hexanes. Ensure thorough mixing and degassing of the mobile phase before use.
-
Sample Preparation: Dissolve the (±)-11,12-EET standard in the mobile phase to a suitable concentration (e.g., 1 mg/mL). Filter the sample through a 0.22 µm syringe filter.
-
HPLC System Setup:
-
Install the chiral column in the HPLC system.
-
Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1 mL/min) until a stable baseline is achieved.
-
Set the UV detector to an appropriate wavelength for EET detection (typically around 205 nm).
-
-
Injection and Chromatography:
-
Inject the prepared sample onto the column.
-
Run the chromatography under isocratic conditions with the prepared mobile phase.
-
-
Data Analysis:
-
Identify the two enantiomer peaks based on their retention times. The elution order will depend on the specific chiral stationary phase used.
-
Collect the fractions corresponding to each peak for subsequent biological assays.
-
Quantify the concentration of the separated enantiomers using a standard curve.
-
Signaling Pathways of 11(R),12(S)-EET
The stereospecific actions of 11(R),12(S)-EET are mediated through specific signaling cascades. A key pathway involves the activation of a putative Gs protein-coupled receptor (GPCR), leading to downstream cellular responses.
Caption: Signaling pathway of 11(R),12(S)-EET.
Experimental Workflow for Investigating Stereospecificity
A typical workflow to investigate the stereospecific effects of 11,12-EET isomers involves several key stages, from the preparation of the isomers to the final biological and data analysis.
Caption: Experimental workflow for EET stereospecificity.
Conclusion
The biological activities of 11,12-EET are highly dependent on its stereochemistry, with the 11(R),12(S)-enantiomer consistently demonstrating superior potency in a variety of physiological processes, particularly those related to vascular function and inflammation. This stereospecificity is primarily mediated through a Gs-coupled receptor signaling pathway. The pronounced differences in the biological effects of 11,12-EET enantiomers underscore the critical importance of considering stereochemistry in the design and development of novel therapeutic agents targeting the epoxyeicosanoid pathway. Further elucidation of the specific receptors and downstream signaling targets will undoubtedly pave the way for the development of highly selective and potent drugs for a range of cardiovascular and inflammatory diseases.
References
Methodological & Application
Measuring 11,12-EET Levels in Biological Samples: A Detailed Guide Using LC-MS/MS
Application Note
Introduction
Epoxyeicosatrienoic acids (EETs) are a group of signaling lipids derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases. Among the four regioisomers, 11(R),12(S)-EET has garnered significant interest due to its potent biological activities, including vasodilation, anti-inflammatory effects, and promotion of angiogenesis.[1][2] Accurate quantification of 11,12-EET in biological matrices such as plasma and tissue is crucial for understanding its physiological and pathological roles. This application note provides a detailed protocol for the sensitive and specific measurement of 11,12-EET using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a powerful analytical technique for trace-level quantification.
Overview of the Method
The quantification of 11,12-EET in biological samples typically involves three key stages: sample preparation, chromatographic separation, and mass spectrometric detection. Sample preparation is critical to remove interfering substances and concentrate the analyte. This is often achieved through liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[3] To account for analyte loss during sample processing and variations in instrument response, a stable isotope-labeled internal standard (e.g., d11-11,12-EET or ¹³C-11,12-EET) is added to the sample at the beginning of the workflow.[4][5] Chromatographic separation is typically performed using a reversed-phase C18 column, which separates 11,12-EET from other eicosanoids and matrix components. Finally, the analyte is detected and quantified using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.
Experimental Protocols
Materials and Reagents
-
11,12-EET analytical standard
-
11,12-EET-d11 or ¹³C₂₀-11,12-EET internal standard
-
HPLC-grade methanol (B129727), acetonitrile, water, and ethyl acetate (B1210297)
-
Formic acid (LC-MS grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Nitrogen evaporator
-
LC-MS/MS system (e.g., Agilent, Sciex, Thermo Fisher Scientific, Waters)
Sample Preparation: Solid-Phase Extraction (SPE) of Plasma Samples
This protocol is a general guideline and may require optimization based on the specific SPE cartridge and sample volume.
-
Sample Pre-treatment: To 100 µL of plasma, add the internal standard (e.g., 10 µL of a 100 ng/mL solution of 11,12-EET-d11 in methanol). Vortex briefly.
-
Column Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry out.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.
-
Elution: Elute the 11,12-EET and internal standard with 1 mL of ethyl acetate or methanol.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.
Sample Preparation: Tissue Homogenates
-
Homogenization: Homogenize the weighed tissue sample in a suitable buffer (e.g., phosphate-buffered saline) on ice.
-
Internal Standard Spiking: Add the internal standard to an aliquot of the homogenate.
-
Extraction: Perform lipid extraction using a method such as the Bligh-Dyer liquid-liquid extraction. Briefly, add a mixture of chloroform (B151607) and methanol to the homogenate, vortex, and centrifuge to separate the layers. The lower organic layer containing the lipids is collected.
-
Drying and Reconstitution: Evaporate the organic solvent under nitrogen and reconstitute the residue as described in the SPE protocol.
LC-MS/MS Analysis
The following are typical starting parameters that may require optimization for your specific instrument and application.
Liquid Chromatography (LC) Parameters
| Parameter | Value |
| Column | C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start at 30% B, increase to 95% B over 10 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5-10 µL |
Mass Spectrometry (MS) Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| IonSpray Voltage | -4500 V (Negative) or 5500 V (Positive) |
| Temperature | 500 °C |
| MRM Transitions | See Table 1 |
Table 1: Example MRM Transitions for 11,12-EET and its Internal Standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| 11,12-EET | 319.2 | 208.1 | Negative | |
| 11,12-EET-d11 | 330.2 | 219.1 | Negative | |
| [¹³C₂₀]-11,12-EET | 339.2 | 220.1 | Negative |
Data Presentation
Table 2: Quantitative Levels of 11,12-EET in Biological Samples.
| Biological Matrix | Species | Concentration Range | Method | Reference |
| Human Plasma | Human | 8.8 ng/mL | LC-MS/MS | |
| Human Lung Tissue (Control) | Human | 4.87 fmol/mg | LC-MS/MS | |
| Human Lung Tissue (IPF) | Human | 2.07 fmol/mg | LC-MS/MS | |
| Mouse Hepatoma Cells | Mouse | 0.2 - 1 ng/10⁶ cells | Chiral LC/ECAPCI-MS |
Table 3: Performance Characteristics of an Example LC-MS/MS Method.
| Parameter | Value | Reference |
| Limit of Quantification (LOQ) | 0.5 ng/mL | |
| Linearity Range | 5-2000 nmol/L | |
| Intra-day Precision (%CV) | < 15% | |
| Inter-day Precision (%CV) | < 15% | |
| Accuracy (%RE) | ± 15% |
Visualizations
Caption: Experimental workflow for 11,12-EET quantification.
Caption: Signaling pathway of 11(R),12(S)-EET.
References
- 1. The Biological Actions of 11,12-Epoxyeicosatrienoic Acid in Endothelial Cells Are Specific to the R/S-Enantiomer and Require the Gs Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EET signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A sensitive LC-MS/MS method for the quantification of regioisomers of epoxyeicosatrienoic and dihydroxyeicosatrienoic acids in human plasma during endothelial stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of epoxyeicosatrienoic acids by chiral liquid chromatography/electron capture atmospheric pressure chemical ionization mass spectrometry using [13C]-analog internal standards - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intraperitoneally injected d11-11(12)-epoxyeicosatrienoic acid is rapidly incorporated and esterified within rat plasma and peripheral tissues but not the brain - PMC [pmc.ncbi.nlm.nih.gov]
Application of 11R(12S)-EET in cell culture models of inflammation.
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a comprehensive guide to utilizing 11R(12S)-epoxyeicosatrienoic acid (11R(12S)-EET), a key lipid signaling molecule, in cell culture models of inflammation. This document details its anti-inflammatory mechanisms, provides quantitative data on its effects, and offers detailed protocols for key experimental setups.
Introduction to this compound in Inflammation
This compound is a regioisomer of epoxyeicosatrienoic acid, produced from arachidonic acid by cytochrome P450 (CYP) epoxygenases, particularly CYP2C and CYP2J isoforms. It acts as a potent signaling molecule with significant anti-inflammatory properties, making it a molecule of interest for therapeutic development in inflammatory diseases. In cell culture models, this compound has been shown to counteract inflammatory responses in various cell types, most notably endothelial cells and macrophages. Its actions are often mediated through specific signaling pathways, leading to the downregulation of pro-inflammatory mediators.
Mechanism of Action
The anti-inflammatory effects of this compound are multifaceted and involve the modulation of key inflammatory signaling pathways:
-
Inhibition of NF-κB Signaling: A central mechanism of this compound's anti-inflammatory action is the inhibition of the nuclear factor-kappa B (NF-κB) pathway. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), trigger the degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. 11,12-EET has been shown to inhibit TNF-α-induced IκBα degradation and the subsequent nuclear translocation of NF-κB in endothelial cells.[1]
-
Activation of PPAR-γ: 11,12-EET can act as a ligand for the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor with well-established anti-inflammatory functions.[2][3] Activation of PPAR-γ by 11,12-EET can contribute to the suppression of NF-κB signaling.[1] However, in some contexts, such as in macrophages undergoing repolarization, 11,12-EET has been observed to promote the proteasomal degradation of PPAR-γ, suggesting a complex regulatory role.[4]
-
G-Protein Coupled Receptor (GPCR) Signaling: Evidence suggests that some effects of 11,12-EET are mediated through a putative Gs-protein coupled receptor. This interaction leads to the activation of protein kinase A (PKA), which can influence various downstream cellular processes, including angiogenesis and ion channel activity.
-
Modulation of Macrophage Polarization: this compound can influence macrophage polarization, a key process in the resolution of inflammation. It has been shown to skew pro-inflammatory M1 macrophages towards an anti-inflammatory M2 phenotype, characterized by a decrease in pro-inflammatory cytokine production and an increase in anti-inflammatory markers.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative effects of this compound on key inflammatory markers in endothelial cells and macrophages.
Table 1: Effect of 11,12-EET on Adhesion Molecule Expression in TNF-α-Stimulated Endothelial Cells
| Cell Type | Inflammatory Stimulus | Treatment | Target Molecule | Result | Reference |
| Human Aortic Endothelial Cells (HAEC) | TNF-α (0.3 ng/mL) | 11,12-EET (0.1 nM) + sEHi (125 nM) | VCAM-1 | 22.6% reduction in expression | |
| Human Aortic Endothelial Cells (HAEC) | TNF-α (0.3 ng/mL) | 11,12-EET (0.1 nM) + sEHi (125 nM) | E-selectin | 11.4% reduction in expression | |
| Human Retinal Microvascular Endothelial Cells (HRMEC) | TNF-α | 11,12-EET (0.5 µM) + AUDA (10 µM) | VCAM-1 | Significant reduction in protein levels (exact percentage not stated) | |
| Human Retinal Microvascular Endothelial Cells (HRMEC) | TNF-α | 11,12-EET (0.5 µM) + AUDA (10 µM) | ICAM-1 | Significant reduction in protein levels (exact percentage not stated) | |
| Human Endothelial Cells | TNF-α | 11,12-EET | VCAM-1 | Inhibition of expression (specifics in referenced synthesis study) |
sEHi: soluble epoxide hydrolase inhibitor (e.g., TUPS, AUDA). Inhibition of sEH prevents the degradation of EETs to their less active diols (DHETs), thereby potentiating their effects.
Table 2: Effect of 11,12-EET on Cytokine Production in LPS-Stimulated Macrophages
| Cell Type | Inflammatory Stimulus | Treatment | Target Cytokine | Result | Reference |
| Primary Macrophages | LPS (1 µg/ml) | 11,12-EET (dose-dependent) | IL-1β | Attenuated increase in expression | |
| Primary Macrophages | LPS (1 µg/ml) | 11,12-EET (dose-dependent) | TNF-α | Attenuated increase in expression | |
| Primary Macrophages | LPS (1 µg/ml) | 11,12-EET (dose-dependent) | IL-6 | Attenuated increase in expression | |
| Primary Macrophages | LPS (1 µg/ml) | 11,12-EET (dose-dependent) | MCP-1 | Attenuated increase in expression | |
| Primary Macrophages | LPS (1 µg/ml) | 11,12-EET (dose-dependent) | IL-10 | Restored expression levels (anti-inflammatory) |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Inhibition of TNF-α-Induced VCAM-1 and ICAM-1 Expression in Endothelial Cells
Objective: To determine the effect of this compound on the expression of vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1) in endothelial cells stimulated with TNF-α.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cell line
-
Endothelial Cell Growth Medium
-
Recombinant Human TNF-α
-
This compound
-
Soluble Epoxide Hydrolase Inhibitor (sEHi), e.g., AUDA (optional, to enhance EET effect)
-
Phosphate Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibodies: anti-VCAM-1, anti-ICAM-1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and buffers
-
Western blot transfer system and membranes
Procedure:
-
Cell Culture: Culture HUVECs in endothelial cell growth medium until they reach 80-90% confluency.
-
Pre-treatment: Pre-treat the cells with this compound (e.g., 0.1 nM - 1 µM) with or without an sEHi (e.g., 10 µM AUDA) for 1 hour. Include a vehicle control (e.g., DMSO).
-
Stimulation: Add TNF-α (e.g., 10 ng/mL) to the media and incubate for 4-6 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against VCAM-1, ICAM-1, and β-actin overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the expression of VCAM-1 and ICAM-1 to the loading control (β-actin).
Protocol 2: Macrophage Polarization Assay
Objective: To assess the effect of this compound on the polarization of macrophages from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype.
Materials:
-
Bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7)
-
Macrophage culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
Interferon-gamma (IFN-γ)
-
Transforming growth factor-beta (TGF-β)
-
This compound
-
RNA isolation kit
-
qRT-PCR reagents and primers for M1 markers (e.g., iNOS, TNF-α, IL-6) and M2 markers (e.g., Arg-1, CD206, IL-10)
-
Flow cytometry antibodies for M1/M2 surface markers (e.g., CD86 for M1, CD206 for M2)
Procedure:
-
M1 Polarization:
-
Plate macrophages and allow them to adhere.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) and IFN-γ (e.g., 20 ng/mL) for 24 hours to induce M1 polarization.
-
-
Treatment with 11,12-EET for M2c Repolarization:
-
After M1 polarization, wash the cells and replace the medium.
-
Treat the M1 macrophages with TGF-β (e.g., 10 ng/mL) in the presence or absence of this compound (e.g., 1 µM) for 48 hours to induce repolarization to an M2c-like phenotype.
-
-
Analysis of Gene Expression (qRT-PCR):
-
Isolate total RNA from the different treatment groups.
-
Synthesize cDNA and perform qRT-PCR using primers for M1 and M2 marker genes.
-
Analyze the relative gene expression using the ΔΔCt method, normalizing to a housekeeping gene.
-
-
Analysis of Surface Markers (Flow Cytometry):
-
Harvest the cells and stain them with fluorescently labeled antibodies against M1 and M2 surface markers.
-
Analyze the stained cells using a flow cytometer to quantify the percentage of M1 and M2 polarized cells in each condition.
-
Protocol 3: NF-κB Nuclear Translocation Assay by Immunofluorescence
Objective: To visualize and quantify the effect of this compound on the nuclear translocation of the NF-κB p65 subunit in response to an inflammatory stimulus.
Materials:
-
Endothelial cells or macrophages cultured on glass coverslips
-
Inflammatory stimulus (e.g., TNF-α or LPS)
-
This compound
-
4% Paraformaldehyde (PFA) for fixation
-
0.1% Triton X-100 for permeabilization
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-NF-κB p65
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on glass coverslips in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with this compound for 1 hour.
-
Stimulate the cells with TNF-α (for endothelial cells) or LPS (for macrophages) for 30-60 minutes.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
-
Immunostaining:
-
Wash with PBS and block with 5% BSA in PBS for 1 hour.
-
Incubate with the primary anti-NF-κB p65 antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.
-
-
Imaging and Analysis:
-
Mount the coverslips onto microscope slides.
-
Capture images using a fluorescence microscope.
-
Quantify the nuclear translocation by measuring the fluorescence intensity of p65 in the nucleus versus the cytoplasm in multiple cells per condition. An increase in the nuclear-to-cytoplasmic fluorescence ratio indicates translocation.
-
Visualizations: Signaling Pathways and Workflows
Caption: Signaling pathway of this compound in inflammation.
Caption: Workflow for assessing adhesion molecule expression.
Caption: Workflow for macrophage polarization assay.
References
In Vitro Assays for Determining the Vasodilatory Effects of 11R(12S)-EET: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vitro assays to characterize the vasodilatory properties of 11R(12S)-epoxyeicosatrienoic acid (11R(12S)-EET), a cytochrome P450-derived metabolite of arachidonic acid. The included methodologies for wire myography, pressure myography, and patch-clamp electrophysiology are essential tools for investigating the compound's mechanism of action and potency.
Introduction
11(R),12(S)-EET is an endothelium-derived hyperpolarizing factor (EDHF) that plays a crucial role in regulating vascular tone.[1][2] Its vasodilatory effects are of significant interest for the development of novel therapeutics for cardiovascular diseases such as hypertension.[3] These protocols detail the necessary steps to quantify the vasodilatory response to this compound and to dissect the underlying signaling pathways in isolated blood vessels and vascular smooth muscle cells.
Data Presentation
The following tables summarize quantitative data on the vasodilatory effects of 11,12-EET, including the 11R(12S) enantiomer, from various in vitro studies.
Table 1: Vasodilatory Potency of 11,12-EET Regioisomers and Enantiomers
| Compound | Vessel Type | Species | EC50 | Maximal Relaxation (%) | Reference |
| 11(R),12(S)-EET | Porcine Coronary Arterioles | Porcine | 6 ± 3 pM | Not Specified | [4] |
| 11(S),12(R)-EET | Porcine Coronary Arterioles | Porcine | 30 ± 8 pM | Not Specified | [4] |
| (±)-11,12-EET | Canine Coronary Arterioles | Canine | -10.1 log[M] | Not Specified | |
| 11,12-EET | Human Coronary Arterioles | Human | Not Specified | 67 ± 6% | |
| 11,12-EET | Bovine Coronary Arteries | Bovine | Not Specified | 80.6 ± 4.6% |
Table 2: Effect of Inhibitors on 11,12-EET-Induced Vasodilation
| Vessel Type | Inhibitor | Effect on 11,12-EET Response | Mechanism of Inhibitor | Reference |
| Bovine Coronary Arteries | 20-H-11,12-EE8ZE | Inhibition (Maximal relaxation reduced to 26.7 ± 7.4%) | Competitive antagonist | |
| Human Coronary Arterioles | Charybdotoxin | Blocked vasodilation | KCa channel inhibitor | |
| Human Coronary Arterioles | KCl (depolarizing agent) | Blocked vasodilation | Induces vasoconstriction | |
| Human Coronary Arterioles | CDU (sEH inhibitor) | Reduced dilation (from 73 ± 10% to 39 ± 8%) | Inhibits conversion to 11,12-DHET |
Experimental Protocols
Wire Myography for Assessment of Vasodilation
Wire myography is an in vitro technique used to measure the isometric tension of isolated small blood vessels. This protocol is designed to assess the concentration-dependent vasodilatory effect of this compound on pre-constricted arterial rings.
Materials:
-
Wire myograph system (e.g., DMT, ADInstruments)
-
Dissecting microscope
-
Fine surgical instruments (scissors, forceps)
-
Vessel segments (e.g., coronary, mesenteric, or renal arteries)
-
Physiological Saline Solution (PSS), pre-gassed with 95% O2 / 5% CO2
-
Potassium Chloride (KCl) solution (for inducing contraction)
-
Vasoconstrictor agent (e.g., Phenylephrine (B352888), U-46619)
-
This compound stock solution
-
Data acquisition system
Protocol:
-
Vessel Dissection and Mounting:
-
Isolate the desired artery and place it in ice-cold PSS.
-
Under a dissecting microscope, carefully clean the vessel of surrounding adipose and connective tissue.
-
Cut the artery into 2 mm rings.
-
Mount the arterial rings on the two wires of the wire myograph chamber.
-
-
Equilibration and Viability Check:
-
Equilibrate the mounted vessels in PSS at 37°C, gassed with 95% O2 / 5% CO2, for at least 30 minutes.
-
Assess vessel viability by inducing a contraction with a high KCl solution. A robust contraction indicates a viable vessel.
-
Wash the vessel with PSS to return to baseline tension.
-
-
Pre-constriction:
-
Induce a submaximal, stable contraction with a vasoconstrictor agent (e.g., phenylephrine to approximately 80% of the maximal KCl-induced contraction).
-
-
Concentration-Response Curve:
-
Once a stable pre-constriction plateau is achieved, add cumulative concentrations of this compound to the bath.
-
Allow the vessel to reach a stable tension at each concentration before adding the next.
-
Record the tension continuously using the data acquisition system.
-
-
Data Analysis:
-
Calculate the percentage of relaxation at each this compound concentration relative to the pre-constricted tension.
-
Plot the concentration-response curve and determine the EC50 value and the maximal relaxation.
-
Pressure Myography for Vasodilator Response
Pressure myography allows for the study of vascular reactivity in a more physiologically relevant setting where the vessel is pressurized. This protocol outlines the steps to determine the vasodilatory response to this compound in a cannulated and pressurized artery.
Materials:
-
Pressure myograph system
-
Inverted microscope with a camera and diameter tracking software
-
Fine surgical instruments
-
Isolated resistance artery (e.g., cerebral, mesenteric)
-
Physiological Saline Solution (PSS)
-
Vasoconstrictor agent
-
This compound stock solution
-
Calcium-free PSS with EGTA
Protocol:
-
Vessel Cannulation and Pressurization:
-
Isolate a segment of a resistance artery and transfer it to the pressure myograph chamber containing cold PSS.
-
Cannulate both ends of the artery onto glass micropipettes and secure with sutures.
-
Pressurize the vessel to a physiological pressure (e.g., 60 mmHg) and equilibrate at 37°C.
-
-
Myogenic Tone Development:
-
Allow the vessel to develop a stable myogenic tone, which is the intrinsic constriction in response to pressure.
-
-
Vasodilator Dose-Response:
-
If myogenic tone is insufficient, pre-constrict the vessel with a vasoconstrictor to a stable diameter.
-
Add increasing concentrations of this compound to the superfusing PSS.
-
Record the vessel's internal diameter at each concentration after it has stabilized.
-
-
Determination of Passive Diameter:
-
At the end of the experiment, superfuse the vessel with calcium-free PSS containing EGTA to induce maximal dilation and determine the passive diameter.
-
-
Data Analysis:
-
Express the vasodilation at each concentration as a percentage of the maximal possible dilation (passive diameter minus pre-constricted diameter).
-
Generate a dose-response curve and calculate the EC50 and maximal dilation.
-
Patch-Clamp Electrophysiology for Ion Channel Activity
This protocol is for investigating the effect of this compound on the activity of specific ion channels, such as the large-conductance calcium-activated potassium (BKCa) channels, in isolated vascular smooth muscle cells (VSMCs).
Materials:
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator
-
Inverted microscope
-
Cell isolation reagents (e.g., collagenase, papain)
-
Extracellular and intracellular (pipette) solutions
-
This compound solution
Protocol:
-
Cell Isolation:
-
Isolate VSMCs from the desired artery by enzymatic digestion.
-
-
Patch-Clamp Recording:
-
Use the whole-cell or single-channel (cell-attached or inside-out) patch-clamp configuration.
-
Obtain a high-resistance (gigaohm) seal between the patch pipette and the cell membrane.
-
Record baseline channel activity at a specific holding potential.
-
-
Application of this compound:
-
Apply this compound to the bath (for whole-cell and cell-attached) or to the intracellular side of the membrane (for inside-out patch).
-
Record the changes in channel open probability and current amplitude.
-
-
Data Analysis:
-
Analyze the single-channel or whole-cell currents to determine the effect of this compound on channel activity.
-
Signaling Pathways and Visualizations
The vasodilatory effect of this compound is primarily mediated through the activation of a Gs protein-coupled receptor, leading to the activation of adenylyl cyclase, an increase in intracellular cAMP, and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates and activates large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells. The opening of BKCa channels leads to potassium efflux, hyperpolarization of the cell membrane, closure of voltage-gated calcium channels, a decrease in intracellular calcium, and ultimately, vasodilation. There is also evidence for the involvement of other channels such as ATP-sensitive potassium (KATP) channels and Transient Receptor Potential Vanilloid 4 (TRPV4) channels in the vasodilatory response to EETs.
Caption: Signaling pathway of this compound-induced vasodilation.
Caption: Experimental workflow for wire myography.
Caption: Experimental workflow for pressure myography.
References
- 1. Epoxyeicosatrienoic acids and dihydroxyeicosatrienoic acids are potent vasodilators in the canine coronary microcirculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epoxyeicosatrienoic and dihydroxyeicosatrienoic acids dilate human coronary arterioles via BKCa channels: implications for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orally active epoxyeicosatrienoic acid analogs in hypertension and renal injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for Studying the Therapeutic Potential of 11,12-EET in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of various animal models to investigate the therapeutic effects of 11-hydroxy-12,13-epoxyeicosatrienoic acid (11,12-EET). Detailed protocols for model induction, compound administration, and endpoint analysis are provided, along with a summary of expected quantitative outcomes and insights into the underlying signaling pathways.
Animal Models for Hypertension
Spontaneously Hypertensive Rat (SHR) Model
The Spontaneously Hypertensive Rat (SHR) is a widely used genetic model of hypertension that closely mimics human essential hypertension.
1.1.1. Quantitative Data Summary
| Parameter | Vehicle Control (SHR) | sEH Inhibitor (AUCB) Treatment | Reference |
| Mean Blood Pressure (mmHg) | 176 ± 8 | 153 ± 5 | |
| Plasma trans-EETs (ng/mL) | 4.1 ± 0.2 | 7.9 ± 1.5 |
Note: Inhibition of soluble epoxide hydrolase (sEH) with AUCB increases endogenous levels of EETs, including 11,12-EET.
1.1.2. Experimental Protocol: Induction of Hypertension and Treatment
This model does not require induction as the hypertension is genetic.
Materials:
-
Spontaneously Hypertensive Rats (SHR), age 11 weeks
-
Wistar-Kyoto (WKY) rats (as normotensive controls)
-
11,12-EET or sEH inhibitor (e.g., cis-4-[4-(3-adamantan-1-ylureido)cyclohexyloxy]benzoic acid - AUCB)
-
Vehicle (e.g., drinking water, saline)
-
Telemetry system or tail-cuff plethysmography for blood pressure measurement
Procedure:
-
Acclimatize 11-week-old SHR and WKY rats to the housing conditions for at least one week.
-
Record baseline blood pressure for all animals.
-
Administer 11,12-EET or an sEH inhibitor. For example, an sEH inhibitor like AUCB can be administered in the drinking water at a dose of 2 mg/kg/day for 7 days.[1]
-
The vehicle control group should receive drinking water without the compound.
-
Monitor blood pressure throughout the treatment period.
-
At the end of the study, collect blood samples for the analysis of EET levels.
1.1.3. Signaling Pathway
The vasodilatory effects of 11,12-EET are mediated, in part, through the activation of a Gs protein-coupled receptor, leading to the activation of Protein Kinase A (PKA).
Animal Models for Inflammation
Diet-Induced Obese (DIO) Mouse Model
This model is used to study obesity-related low-grade chronic inflammation.
2.1.1. Quantitative Data Summary
| Parameter | Control Diet | High-Fat Diet (Obese) | High-Fat Diet + 11,12-EET | Reference |
| Serum IL-6 (pg/mL) | Undetectable | Increased | Attenuated | |
| Serum TNF-α (pg/mL) | Undetectable | Increased | Attenuated | |
| Adipose Tissue CD31+ cells | Normal | Markedly Reduced | Significantly Improved |
2.1.2. Experimental Protocol: Induction of Obesity and Treatment
Materials:
-
Male C57BL/6 mice
-
High-fat diet (HFD; e.g., 60% kcal from fat)
-
Control diet (e.g., 10% kcal from fat)
-
11,12-EET
-
Vehicle (e.g., saline)
-
ELISA kits for IL-6 and TNF-α
-
Antibodies for CD31 immunohistochemistry
Procedure:
-
Wean male C57BL/6 mice and place them on either a high-fat diet or a control diet for 8-12 weeks to induce obesity.
-
Monitor body weight and food intake regularly.
-
Once obesity is established, divide the HFD-fed mice into two groups: one receiving vehicle and the other receiving 11,12-EET.
-
Administer 11,12-EET or vehicle (e.g., via intraperitoneal injection or oral gavage) for a specified period (e.g., 4 weeks).
-
At the end of the treatment period, collect blood and epididymal adipose tissue.
-
Measure serum levels of IL-6 and TNF-α using ELISA.
-
Perform immunohistochemistry on adipose tissue sections to quantify CD31-positive cells as a marker of angiogenesis.
2.1.3. Signaling Pathway
11,12-EET exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. It prevents the degradation of IκBα, thereby retaining NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes.
Animal Models for Wound Healing
Streptozotocin-Induced Diabetic Mouse Ear Wound Model
This model is used to study impaired wound healing in a diabetic setting.
3.1.1. Quantitative Data Summary
| Parameter | Diabetic Control | Diabetic + 11,12-EET | Reference |
| Time to Wound Closure (days) | 13.0 ± 2.2 | 8.4 ± 1.4 | |
| CD31-positive Cells (day 3) | Baseline | Significantly Increased |
3.1.2. Experimental Protocol: Induction of Diabetes, Wounding, and Treatment
Materials:
-
Hairless mice (e.g., SKH1)
-
Streptozotocin (STZ)
-
Citrate (B86180) buffer (pH 4.5)
-
Blood glucose meter
-
2 mm dermal biopsy punch
-
11,12-EET
-
Vehicle (e.g., solvent)
Procedure:
-
Diabetes Induction:
-
Induce diabetes by a single intraperitoneal (i.p.) injection of STZ (e.g., 150 mg/kg) dissolved in citrate buffer.
-
Confirm diabetes 2 weeks post-injection by measuring blood glucose levels. Mice with blood glucose >250 mg/dL are considered diabetic.
-
-
Wounding:
-
Anesthetize the diabetic mice.
-
Create a 2 mm full-thickness wound on the dorsal side of the ear using a dermal biopsy punch.
-
-
Treatment:
-
Topically apply 11,12-EET or vehicle to the wound every other day.
-
-
Analysis:
-
Monitor wound closure every other day by capturing images and measuring the wound area.
-
Collect ear tissue at different time points (e.g., days 3, 6, 9, 16) for histological analysis.
-
Perform immunohistochemistry for CD31 to assess angiogenesis.
-
3.1.3. Signaling Pathway
11,12-EET promotes neovascularization and wound healing through the activation of the Akt/eNOS signaling pathway.
Other Relevant Animal Models
The therapeutic potential of 11,12-EET has also been investigated in other disease models:
-
Bleomycin-Induced Pulmonary Fibrosis in Mice: 11,12-EET has been shown to alleviate pulmonary fibrosis by inhibiting the TGF-β1-induced profibrotic signaling.
-
Cisplatin-Induced Nephrotoxicity in Rats: Analogs of 11,12-EET have demonstrated protective effects against cisplatin-induced kidney damage by reducing renal injury markers by 40-80%.
Detailed protocols for these models involve intratracheal instillation of bleomycin (B88199) or intraperitoneal injection of cisplatin, followed by treatment with 11,12-EET or its analogs and subsequent histological and biochemical analysis of lung or kidney tissue, respectively.
References
Application Notes and Protocols for 11(R),12(S)-Epoxyeicosatrienoic Acid (11(R),12(S)-EET)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the commercial sources, purity standards, and key biological activities of 11(R),12(S)-epoxyeicosatrienoic acid (11(R),12(S)-EET). Detailed protocols for common in vitro and in vivo experimental setups are also included to facilitate research and development.
Commercial Sources and Purity Standards
11(R),12(S)-EET is a regio- and stereoisomer of epoxyeicosatrienoic acid (EET), a class of signaling lipids derived from arachidonic acid metabolism by cytochrome P450 (CYP) epoxygenases.[1] The racemic mixture, (±)11(12)-EET, is more commonly available commercially than the specific 11(R),12(S)-EET enantiomer. Below is a summary of representative commercial sources and their typical purity standards. Researchers should always refer to the supplier's certificate of analysis for lot-specific information.
| Supplier | Product Name | CAS Number | Purity | Formulation | Storage |
| Cayman Chemical | 11(R),12(S)-EET | 123931-38-4 | ≥98% | A solution in ethanol (B145695) | -20°C |
| (±)11(12)-EET | 87173-81-7 | ≥95% | A 100 µg/ml solution in ethanol | -20°C | |
| MedchemExpress | (±)11(12)-EET | 87173-81-7 | 98.3% | Liquid | -20°C (Solution) |
| Sigma-Aldrich | 11,12-Epoxy-(5Z,8Z,14Z)-eicosatrienoic acid | 123931-40-8 | ≥95% | ~100 µg/mL in ethanol | -20°C |
Biological Activity and Signaling Pathways
11(R),12(S)-EET is a potent signaling molecule with diverse biological effects, primarily related to cardiovascular and inflammatory processes.[2] It is known to be a more potent activator of certain signaling pathways compared to its 11(S),12(R)-EET enantiomer.[3]
Key Biological Activities:
-
Vasodilation: 11(R),12(S)-EET is a potent vasodilator, contributing to the regulation of blood pressure.[4] This effect is primarily mediated through the activation of potassium channels in vascular smooth muscle cells.[4]
-
Angiogenesis: It promotes the formation of new blood vessels by stimulating endothelial cell migration and tube formation.
-
Anti-inflammatory Effects: 11(R),12(S)-EET exhibits anti-inflammatory properties by inhibiting the activation of pro-inflammatory signaling pathways such as NF-κB.
-
Cardioprotection: It has been shown to protect the heart from ischemic injury.
-
Wound Healing: Topical application of 11,12-EET has been demonstrated to accelerate wound healing, particularly in diabetic models, by enhancing neovascularization.
Signaling Pathways:
11(R),12(S)-EET exerts its effects through multiple signaling pathways, often initiated by binding to a putative G-protein coupled receptor (GPCR) on the cell surface.
-
Gαs-Protein Coupled Receptor (GPCR) - PKA Pathway: Binding of 11(R),12(S)-EET to a Gs-coupled receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), which phosphorylates downstream targets involved in angiogenesis and vasodilation.
-
PI3K/Akt/eNOS Pathway: 11,12-EET can also activate the Phosphoinositide 3-kinase (PI3K)/Akt pathway, leading to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS). Activated eNOS produces nitric oxide (NO), a potent vasodilator.
Experimental Protocols
The following protocols are generalized methodologies based on published research. Researchers should optimize these protocols for their specific experimental conditions and cell types.
1. Preparation of 11(12)-EET Stock Solution
Materials:
-
11(12)-EET (from commercial source)
-
Anhydrous ethanol or Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile, amber microcentrifuge tubes or glass vials
Procedure:
-
Allow the vial of 11(12)-EET to come to room temperature before opening to prevent condensation.
-
If the compound is supplied as a solid, accurately weigh the desired amount. If it is in a pre-dissolved solution (e.g., in ethanol), proceed to the next step.
-
Dissolve the 11(12)-EET in anhydrous ethanol or DMSO to prepare a high-concentration stock solution (e.g., 1-10 mM). For example, to prepare a 1 mM stock solution of 11(12)-EET (Molecular Weight: 320.47 g/mol ), dissolve 0.32 mg in 1 mL of solvent.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
2. In Vitro Endothelial Cell Tube Formation Assay
This assay assesses the ability of 11(12)-EET to promote angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cells
-
Endothelial cell growth medium
-
Basement membrane extract (BME), such as Matrigel™
-
96-well tissue culture plate
-
11(12)-EET stock solution
-
Vehicle control (e.g., ethanol or DMSO)
-
Calcein AM (optional, for fluorescence imaging)
Procedure:
-
Thaw the basement membrane extract (BME) on ice overnight at 4°C.
-
Pre-chill a 96-well plate and pipette tips at -20°C for 15-20 minutes.
-
Coat the wells of the chilled 96-well plate with 50 µL of BME per well, ensuring the entire surface is covered.
-
Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.
-
Harvest endothelial cells and resuspend them in serum-free or low-serum medium at a concentration of 2 x 10^5 cells/mL.
-
Prepare treatment solutions by diluting the 11(12)-EET stock solution to the desired final concentrations (e.g., 10 nM - 1 µM) in the cell suspension. Include a vehicle control.
-
Gently add 100 µL of the cell suspension containing the treatments to each BME-coated well.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Visualize and quantify tube formation using a phase-contrast microscope. The extent of tube formation can be quantified by measuring the total tube length, number of branch points, or number of enclosed loops using image analysis software.
-
(Optional) For fluorescent visualization, incubate the cells with Calcein AM for 30 minutes before imaging with a fluorescence microscope.
3. In Vivo Wound Healing Model (Mouse Ear)
This protocol describes a model to assess the effect of topical 11,12-EET application on wound healing.
Materials:
-
Mice (e.g., SKH-1 hairless mice)
-
Anesthesia (e.g., isoflurane)
-
Dermal biopsy punch (2 mm)
-
11(12)-EET solution (e.g., 10 µM in a suitable vehicle like PBS with a small percentage of ethanol)
-
Vehicle control
-
Calipers or imaging system for wound measurement
Procedure:
-
Anesthetize the mouse according to approved animal protocols.
-
Create a full-thickness wound on the dorsal side of the ear using a 2 mm dermal biopsy punch.
-
Immediately after wounding, topically apply a small volume (e.g., 5-10 µL) of the 11(12)-EET solution or vehicle control directly onto the wound.
-
House the animals individually to prevent grooming of the wound area.
-
Re-apply the treatment every other day.
-
Monitor wound closure daily or every other day by measuring the wound diameter with calipers or by capturing images for digital analysis.
-
The endpoint is typically the time to complete wound closure.
-
At selected time points, tissue can be harvested for histological analysis (e.g., H&E staining) or immunohistochemistry to assess markers of angiogenesis (e.g., CD31) and inflammation.
Disclaimer: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with an approved animal care and use protocol.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 11,12 Epoxyeicosatrienoic Acid Rescues Deteriorated Wound Healing in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 11,12 and 14,15 epoxyeicosatrienoic acid rescue deteriorated wound healing in ischemia | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for 11R(12S)-EET Solutions: Stability and Proper Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
11(R),12(S)-Epoxyeicosatrienoic acid (11,12-EET) is a biologically active lipid mediator derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1] As a potent signaling molecule, 11,12-EET is involved in a variety of physiological processes, including vasodilation, anti-inflammation, and cellular signaling, making it a molecule of significant interest in drug discovery and development.[2][3] The inherent chemical reactivity of the epoxide functional group, however, makes 11,12-EET susceptible to degradation, primarily through hydrolysis to its less active diol form, 11,12-dihydroxyeicosatrienoic acid (11,12-DHET).[1][4] Therefore, ensuring the stability of 11,12-EET solutions through proper storage and handling is paramount for obtaining accurate and reproducible experimental results.
These application notes provide a comprehensive guide to the stability of 11,12-EET solutions, recommended storage conditions, and detailed protocols for assessing its stability.
Stability and Storage Conditions
The stability of 11,12-EET is influenced by several factors, including temperature, the solvent used for dissolution, pH, and exposure to light and oxygen.
Recommended Storage
For optimal stability, 11,12-EET solutions should be stored under the following conditions:
-
Long-term Storage: Aliquots of stock solutions, preferably in an organic solvent such as ethanol (B145695), should be stored at -80°C. At -20°C, 11,12-EET in ethanol is reported to be stable for at least two years. However, to minimize the potential for lipid oxidation, -80°C is the preferred temperature for long-term storage.
-
Short-term Storage: For daily use, working solutions can be kept on ice. It is advisable to prepare fresh working solutions from a frozen stock aliquot for each experiment to ensure potency.
-
Solid Form: If obtained in solid form, 11,12-EET should be stored at -20°C, where it can be stable for up to six months.
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use vials.
Summary of Stability Data
| Parameter | Condition | Recommended Solvent(s) | Stability | Reference(s) |
| Temperature | -20°C | Ethanol | ≥ 2 years | |
| -80°C | Ethanol, DMF, DMSO | Recommended for long-term storage to minimize oxidation | ||
| Solvent | Ethanol | -20°C or -80°C | High | |
| DMF, DMSO | -20°C or -80°C | High | ||
| Aqueous Buffer (e.g., PBS) | 4°C or on ice for immediate use | Low (prone to hydrolysis) | ||
| pH | Neutral (pH 7.2-7.4) | Aqueous solutions | Moderate | |
| Acidic | Aqueous solutions | Low (promotes epoxide hydrolysis) | ||
| Basic | Aqueous solutions | May promote hydrolysis |
Primary Degradation Pathway
The principal route of 11,12-EET degradation, particularly in biological systems, is the enzymatic hydrolysis of the epoxide ring. This reaction is catalyzed by soluble epoxide hydrolase (sEH), which converts 11,12-EET into the less biologically active 11,12-dihydroxyeicosatrienoic acid (11,12-DHET). This metabolic inactivation is a key consideration in experimental design and data interpretation.
Signaling Pathways of 11,12-EET
11,12-EET exerts its biological effects through a complex signaling network. A key mechanism involves the activation of a putative Gs-protein coupled receptor (GPCR) on the cell surface. This initiates a cascade of intracellular events, including the activation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, leading to diverse cellular responses. Additionally, 11,12-EET signaling can involve the activation of other important pathways such as the PI3K/Akt/eNOS and ERK1/2 pathways.
Experimental Protocols
The following protocols provide a framework for assessing the stability of 11,12-EET solutions.
Experimental Workflow for Stability Assessment
A typical workflow for a stability study involves preparing and storing the 11,12-EET solution under various conditions, sampling at predetermined time points, and analyzing the samples to quantify the remaining 11,12-EET and the formation of its primary degradation product, 11,12-DHET.
Protocol: Stability Testing of 11,12-EET Solutions
This protocol details a method for determining the stability of 11,12-EET in a specific solvent and at a defined temperature.
1. Materials
-
11R(12S)-EET
-
Deuterated 11,12-EET internal standard (e.g., 11,12-EET-d11) for LC-MS/MS
-
High-purity solvents (e.g., ethanol, DMSO, PBS pH 7.4)
-
LC-MS/MS system
-
Solid Phase Extraction (SPE) cartridges
-
Amber glass or polypropylene (B1209903) vials
2. Preparation of Stock and Working Solutions
-
Prepare a stock solution of 11,12-EET in ethanol at a concentration of 1 mg/mL.
-
From the stock solution, prepare working solutions in the desired test solvents (e.g., ethanol, PBS pH 7.4) at a suitable concentration for your experiments (e.g., 10 µg/mL).
-
Dispense the working solutions into single-use amber vials, flush with nitrogen or argon to displace oxygen, and seal tightly.
3. Storage of Stability Samples
-
Store the aliquoted samples at the desired temperatures (e.g., -80°C, -20°C, and 4°C for aqueous solutions).
-
Designate a set of vials for each time point of the study (e.g., 0, 1, 3, 6, 12, and 24 months).
4. Sample Analysis by LC-MS/MS At each designated time point, retrieve one vial from each storage condition and analyze its content.
-
Sample Preparation:
-
Thaw the sample vial.
-
Spike the sample with a known concentration of the deuterated internal standard.
-
Perform a lipid extraction using a suitable method, such as Solid Phase Extraction (SPE).
-
Evaporate the solvent from the extracted sample under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions (Example):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water with a small amount of acid (e.g., 0.1% acetic acid) and an organic solvent like acetonitrile (B52724) or methanol.
-
Ionization: Electrospray ionization (ESI) in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The mass transitions for 11,12-EET and its internal standard, as well as the degradation product 11,12-DHET, should be optimized on your specific instrument.
-
5. Data Analysis
-
Construct a calibration curve using known concentrations of 11,12-EET and 11,12-DHET.
-
Quantify the concentration of 11,12-EET and 11,12-DHET in each sample at each time point by comparing their peak areas to that of the internal standard and using the calibration curve.
-
Plot the concentration of 11,12-EET as a percentage of the initial concentration versus time for each storage condition.
-
From this plot, the degradation rate and the half-life of 11,12-EET under the tested conditions can be determined.
By following these guidelines and protocols, researchers can ensure the integrity of their 11,12-EET solutions, leading to more reliable and reproducible scientific findings.
References
Application Notes and Protocols: Utilizing 11R(12S)-EET for G Protein-Coupled Receptor Signaling Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
11(R),12(S)-Epoxyeicosatrienoic acid (11R,12S-EET) is a biologically active lipid metabolite of arachidonic acid, produced by cytochrome P450 epoxygenases.[1][2] It functions as a crucial signaling molecule in various physiological processes, particularly in the cardiovascular system, by activating G protein-coupled receptors (GPCRs). These application notes provide a comprehensive guide for utilizing 11R(12S)-EET as a tool to investigate GPCR signaling pathways, offering detailed protocols for key experiments and summarizing relevant quantitative data.
Recent studies have elucidated that the biological effects of 11,12-EET are often specific to the 11R,12S-enantiomer.[1][2] Evidence strongly points towards its action through a Gs-coupled receptor, initiating a cascade of downstream events. Furthermore, 11,12-EET has been identified as a low-affinity agonist for GPR40 (also known as Free Fatty Acid Receptor 1 or FFAR1), a Gq-coupled receptor.[3] This dual receptor activity makes this compound a versatile tool for dissecting complex GPCR signaling networks.
Data Presentation
Table 1: Receptor Activity and Downstream Signaling of 11,12-EET Regioisomers and Enantiomers
| Compound | Receptor/Target | Cell Type | Assay | Effective Concentration | Key Finding | Reference |
| 11(R),12(S)-EET | Putative Gs-coupled receptor | Human Endothelial Cells | TRPC6 Translocation | 30 nM (maximal) | Stimulates translocation | |
| Human Endothelial Cells | Cell Migration | 5 µM | Stimulates migration | |||
| Human Endothelial Cells | Tube Formation | 5 µM | Stimulates tube formation | |||
| GPR40 (FFAR1) | GPR40-overexpressing HEK293 cells | Intracellular Ca2+ Mobilization | EC50 = 0.91 ± 0.08 µM | Agonist activity | ||
| Human Endothelial Cells | ERK Phosphorylation | Not specified | Increases phosphorylation | |||
| 11(S),12(R)-EET | Putative Gs-coupled receptor | Human Endothelial Cells | TRPC6 Translocation | 5 µM | No effect | |
| Human Endothelial Cells | Cell Migration | 5 µM | No effect | |||
| Human Endothelial Cells | Tube Formation | 5 µM | No effect | |||
| (±)-11,12-EET | Putative Gs-coupled receptor | Human Endothelial Cells | TRPC6 Translocation | 100 nM (comparable to 30 nM of R/S) | Stimulates translocation | |
| Human Endothelial Cells | Cell Migration | 5 µM | Stimulates migration | |||
| Human Endothelial Cells | Tube Formation | 5 µM | Stimulates tube formation | |||
| 14,15-EET | Putative Gs-coupled receptor | Human Endothelial Cells | TRPC6 Translocation | Not specified | No effect | |
| GPR40 (FFAR1) | GPR40-overexpressing HEK293 cells | Intracellular Ca2+ Mobilization | EC50 = 0.58 ± 0.08 µM | Agonist activity |
Table 2: Effects of Inhibitors and Antagonists on 11,12-EET-Induced Responses
| Response | Cell Type | Stimulus | Inhibitor/Antagonist | Effect | Reference |
| TRPC6 Translocation | Human Endothelial Cells | (±)-11,12-EET | EET Antagonists (e.g., 14,15-EEZE) | Abolished | |
| (±)-11,12-EET | PKA Inhibitor | Prevented | |||
| (±)-11,12-EET | Gs siRNA | Abolished | |||
| (±)-11,12-EET | Gq/11 siRNA | No effect | |||
| Angiogenesis (Migration & Tube Formation) | Human Endothelial Cells | (±)-11,12-EET | EET Antagonists (e.g., 14,15-EEZE, 11,12,20-THE8ZE) | Abolished | |
| (±)-11,12-EET | PKA Inhibitor | Prevented | |||
| (±)-11,12-EET | Gs siRNA | Abolished | |||
| ERK Phosphorylation | Human Endothelial Cells | 11,12-EET | GPR40 Antagonist (GW1100) | Inhibited | |
| 11,12-EET | MAPK Inhibitor (U0126) | Inhibited | |||
| 11,12-EET | GPR40 siRNA | Decreased | |||
| Vasorelaxation | Bovine Coronary Arteries | 11,12-EET | 11,12,20-THE8ZE | Selective inhibition |
Signaling Pathways and Experimental Workflows
Gs-Coupled Receptor Signaling Pathway
The interaction of this compound with a putative Gs-coupled receptor on the endothelial cell membrane triggers a signaling cascade that is crucial for angiogenesis.
Figure 1. This compound-induced Gs-coupled receptor signaling cascade.
GPR40 (FFAR1) Signaling Pathway
As a low-affinity agonist, 11,12-EET can also activate GPR40, a Gq-coupled receptor, leading to downstream effects independent of the Gs pathway.
Figure 2. 11,12-EET-induced GPR40 (FFAR1) signaling cascade.
Experimental Workflow for Investigating this compound Effects
A typical experimental workflow to characterize the GPCR-mediated effects of this compound involves a series of in vitro assays.
Figure 3. A structured workflow for studying this compound signaling.
Experimental Protocols
Protocol 1: Endothelial Cell Migration (Scratch Wound) Assay
This assay assesses the effect of this compound on the migration of endothelial cells, a key process in angiogenesis.
Materials:
-
Primary human endothelial cells (e.g., HUVECs)
-
Culture medium (e.g., Endothelial Cell Growth Medium)
-
24-well culture plates
-
This compound, 11S(12R)-EET, (±)-11,12-EET (stock solutions in ethanol (B145695) or DMSO)
-
VEGF (positive control)
-
PKA inhibitor, EET antagonists (optional)
-
Microscope with camera
Procedure:
-
Seed endothelial cells in 24-well plates and grow to a confluent monolayer.
-
Create a "scratch" in the monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing the test compounds:
-
Vehicle control (e.g., 0.3% DMSO)
-
This compound (e.g., 5 µM)
-
11S(12R)-EET (e.g., 5 µM)
-
(±)-11,12-EET (e.g., 5 µM)
-
VEGF (e.g., 30 ng/ml)
-
Test compounds + inhibitors/antagonists (pre-incubate if necessary)
-
-
Capture images of the scratch at 0 hours and after a defined period (e.g., 12 or 24 hours).
-
Quantify the migrated distance or the closure of the wound area using image analysis software.
Protocol 2: Endothelial Cell Tube Formation Assay
This assay evaluates the ability of this compound to induce the formation of capillary-like structures by endothelial cells on a basement membrane matrix.
Materials:
-
Primary human endothelial cells
-
Matrigel or similar basement membrane extract
-
96-well culture plates
-
This compound, 11S(12R)-EET, (±)-11,12-EET
-
VEGF (positive control)
-
Microscope with camera
Procedure:
-
Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow to solidify at 37°C.
-
Resuspend endothelial cells in medium containing the test compounds:
-
Vehicle control
-
This compound (e.g., 5 µM)
-
11S(12R)-EET (e.g., 5 µM)
-
(±)-11,12-EET (e.g., 5 µM)
-
VEGF (e.g., 30 ng/ml)
-
-
Seed the cells onto the Matrigel-coated wells.
-
Incubate for an appropriate time (e.g., 6-18 hours) to allow for tube formation.
-
Capture images of the tube-like structures.
-
Quantify tube formation by measuring parameters such as total tube length, number of junctions, or total branching points using image analysis software.
Protocol 3: Intracellular Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration in response to 11,12-EET, typically in cells overexpressing a receptor of interest like GPR40.
Materials:
-
HEK293 cells stably expressing GPR40 (or other target GPCR)
-
96-well black-walled, clear-bottom plates
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Assay buffer (e.g., Krebs-Ringer-HEPES)
-
11,12-EET and other test compounds
-
Fluorescence plate reader with automated injection capabilities (e.g., FlexStation)
Procedure:
-
Seed GPR40-expressing HEK293 cells into 96-well plates and grow overnight.
-
Load the cells with a calcium-sensitive dye (e.g., Fura-2 AM) according to the manufacturer's protocol. This typically involves incubation for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader and allow it to equilibrate.
-
Measure the baseline fluorescence.
-
Automatically inject a solution of 11,12-EET (or other agonists) into the wells while continuously measuring the fluorescence.
-
Record the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.
-
Analyze the data to determine parameters such as peak response and EC50 values.
Protocol 4: cAMP Assay
This assay quantifies the intracellular levels of cyclic AMP (cAMP) to determine if this compound activates a Gs-coupled receptor.
Materials:
-
Primary endothelial cells or a suitable cell line
-
cAMP assay kit (e.g., ELISA, HTRF, or LANCE-based)
-
This compound and other test compounds
-
Forskolin (B1673556) (positive control for adenylyl cyclase activation)
-
IBMX (phosphodiesterase inhibitor, optional)
-
Cell lysis buffer
Procedure:
-
Seed cells in a multi-well plate and grow to the desired confluency.
-
Pre-treat cells with a phosphodiesterase inhibitor like IBMX (optional, to prevent cAMP degradation).
-
Stimulate the cells with various concentrations of this compound, a vehicle control, and forskolin for a defined period (e.g., 15-30 minutes).
-
Lyse the cells according to the cAMP assay kit protocol.
-
Measure the cAMP concentration in the cell lysates using the chosen assay format (e.g., by measuring absorbance, fluorescence, or luminescence).
-
Generate a dose-response curve to determine the potency and efficacy of this compound in stimulating cAMP production.
These application notes and protocols provide a solid foundation for researchers to explore the multifaceted roles of this compound in GPCR signaling. By employing these methodologies, investigators can further unravel the intricate mechanisms by which this lipid mediator exerts its diverse physiological effects.
References
- 1. The Biological Actions of 11,12-Epoxyeicosatrienoic Acid in Endothelial Cells Are Specific to the R/S-Enantiomer and Require the Gs Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The biological actions of 11,12-epoxyeicosatrienoic acid in endothelial cells are specific to the R/S-enantiomer and require the G(s) protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GPR40 is a low-affinity epoxyeicosatrienoic acid receptor in vascular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Development of 11,12-EET Analogs as Potential Therapeutic Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for researchers engaged in the development of 11,12-epoxyeicosatrienoic acid (11,12-EET) analogs as potential therapeutic agents. 11,12-EET, a metabolite of arachidonic acid, exhibits a range of beneficial cardiovascular effects, including vasodilation and anti-inflammatory properties. However, its therapeutic potential is limited by metabolic instability. The development of stable 11,12-EET analogs is a promising strategy to overcome this limitation and harness its therapeutic benefits for conditions such as hypertension and kidney disease.
Rationale for 11,12-EET Analog Development
Epoxyeicosatrienoic acids (EETs) are synthesized from arachidonic acid by cytochrome P450 epoxygenase enzymes.[1] Of the four regioisomers, 11,12-EET has demonstrated significant promise in cardiovascular regulation.[1] However, native 11,12-EET is rapidly metabolized to the less active 11,12-dihydroxyeicosatrienoic acid (11,12-DHET) by soluble epoxide hydrolase (sEH). This rapid degradation curtails its therapeutic efficacy.
The primary goals for developing 11,12-EET analogs are to:
-
Enhance Metabolic Stability: Modify the epoxide group and other labile sites to resist hydration by sEH and other metabolic pathways like β-oxidation.[2]
-
Improve Pharmacokinetic Properties: Increase solubility and oral bioavailability for effective in vivo administration.[3]
-
Retain or Enhance Biological Activity: Ensure the analogs retain the potent vasodilatory and anti-inflammatory effects of the parent compound.
Key 11,12-EET Analogs and their Biological Activities
Several 11,12-EET analogs have been synthesized and evaluated for their therapeutic potential. These analogs often feature modifications to the epoxide ring and the carboxylic acid moiety to improve stability and efficacy.
| Analog Name/Description | Key Structural Modification(s) | Reported Biological Activity | Reference(s) |
| 11,12-ether-EET-8-ZE | Epoxide replaced with an ether linkage. | Vasodilation of afferent arterioles. | [2] |
| NUDSA (Aspartic acid amide of 11-nonyloxy-undec-8(Z)-enoic acid) | Amidation of the carboxylic group with aspartic acid. | Lowers blood pressure in angiotensin II-induced hypertension and spontaneously hypertensive rats (SHR). | |
| 11,12-EET-N-methylsulfonimide (11,12-EET-SI) | Carboxylic acid replaced with N-methylsulfonimide. | Vasodilation of afferent arterioles. | |
| EET-NOX-8-glyceride | Esterification of the carboxylic group with glycerol. | Transiently decreases blood pressure in angiotensin II-induced hypertension. | |
| EET-A | Carboxylic acid replaced with aspartic acid. | Orally active, lowers blood pressure in SHR and angiotensin II-induced hypertension. | |
| EET-X | Carboxylic acid replaced with a heterocyclic surrogate. | Lowers blood pressure in SHR and angiotensin II-induced hypertension. |
Signaling Pathways of 11,12-EET Analogs
The vasodilatory and anti-inflammatory effects of 11,12-EET and its analogs are mediated through complex signaling pathways. Understanding these pathways is crucial for mechanism-of-action studies and the design of novel analogs.
Caption: Signaling pathways of 11,12-EET analogs leading to vasodilation.
Experimental Protocols
Synthesis of 11,12-EET Analogs (General Scheme)
While specific protocols vary, a general synthetic approach for creating ether-based 11,12-EET analogs involves the coupling of an appropriate undecenoic acid derivative with a nonyl ether component, followed by modifications to the carboxylic acid terminus. The following is a representative workflow.
Caption: General workflow for the synthesis of 11,12-EET analogs.
In Vitro Assessment of Vasodilatory Activity: Afferent Arteriole Dilation
This protocol details the use of the in vitro juxtamedullary nephron technique to evaluate the vasodilatory effects of 11,12-EET analogs on renal afferent arterioles.
Materials:
-
Sprague-Dawley rats
-
Tyrode's solution with 6% albumin and L-amino acids
-
11,12-EET analog stock solutions
-
Microdissection microscope and tools
-
Video microscopy setup
Procedure:
-
Anesthetize a Sprague-Dawley rat with pentobarbital (40 mg/kg, i.p.).
-
Isolate the right kidney and cannulate the renal artery via the superior mesenteric artery.
-
Perfuse the kidney with Tyrode's solution containing albumin and amino acids.
-
Perform microdissection to expose the juxtamedullary nephrons.
-
Set the renal artery perfusion pressure to 100 mmHg.
-
Allow for a 20-minute equilibration period.
-
Select an afferent arteriole for study and record its baseline diameter using video microscopy.
-
Constrict the arteriole with a submaximal dose of phenylephrine or norepinephrine (e.g., 0.5 µM).
-
Once a stable constriction is achieved, add the 11,12-EET analog in increasing concentrations (e.g., 0.01 nM to 1 µM) to the perfusate.
-
Monitor and record the afferent arteriole diameter for 3 minutes at each concentration.
-
Calculate the change in diameter from the constricted state to determine the vasodilatory response.
In Vivo Assessment of Antihypertensive Effects: Angiotensin II-Induced Hypertension Model
This protocol describes the induction of hypertension in rats using angiotensin II and the subsequent evaluation of the blood pressure-lowering effects of 11,12-EET analogs.
Materials:
-
Male Sprague-Dawley rats (225-275 g)
-
Telemetry transmitters for blood pressure monitoring
-
Osmotic minipumps
-
Angiotensin II
-
11,12-EET analog solution for injection or oral administration
-
Vehicle control solution
Procedure:
-
Implant telemetry transmitters into the rats for continuous blood pressure monitoring.
-
Allow for a one-week recovery and baseline blood pressure recording period.
-
Implant osmotic minipumps subcutaneously to deliver angiotensin II at a constant rate (e.g., 60 ng/min) for 2-3 weeks to induce hypertension.
-
On the day of pump implantation, begin administration of the 11,12-EET analog or vehicle control. Administration can be via daily intraperitoneal (i.p.) injection or in the drinking water.
-
Continuously monitor and record blood pressure and heart rate throughout the study period.
-
For acute studies, a single dose of the analog can be administered to hypertensive rats, and blood pressure is monitored for the following 24-48 hours.
-
Analyze the telemetry data to compare the blood pressure profiles of the analog-treated group with the vehicle-treated control group.
Western Blot Analysis of eNOS Phosphorylation
This protocol outlines the steps for assessing the activation of the eNOS signaling pathway by measuring the phosphorylation of eNOS at Ser1177 in response to 11,12-EET analog treatment in endothelial cells.
Materials:
-
Endothelial cells (e.g., human umbilical vein endothelial cells - HUVECs)
-
Cell culture reagents
-
11,12-EET analog
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-eNOS (Ser1177) and anti-total eNOS
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Culture endothelial cells to near confluence.
-
Treat the cells with the 11,12-EET analog at the desired concentration and for the specified time. Include a vehicle-treated control.
-
Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-eNOS (Ser1177) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an appropriate substrate and imaging system.
-
Strip the membrane and re-probe with an antibody against total eNOS to normalize for protein loading.
-
Quantify the band intensities to determine the ratio of phosphorylated eNOS to total eNOS.
Data Presentation: Quantitative Comparison of 11,12-EET Analogs
The following tables summarize quantitative data on the efficacy of various 11,12-EET analogs in in vitro and in vivo models.
Table 1: In Vitro Vasodilatory Potency of 11,12-EET Analogs in Canine Coronary Arterioles
| Analog | EC50 (log [M]) |
| 11,12-EET | -12.7 to -10.1 |
| 14,15-EET | -12.7 to -10.1 |
| 8,9-EET | -12.7 to -10.1 |
| 5,6-EET | -12.7 to -10.1 |
| 11,12-DHET | -15.8 to -13.1 |
| 14,15-DHET | -15.8 to -13.1 |
| 8,9-DHET | -15.8 to -13.1 |
| Data from Oltman et al. (1998) showing high potency in microcirculation. |
Table 2: In Vivo Antihypertensive Efficacy of 11,12-EET Analogs
| Analog | Animal Model | Dose and Administration Route | Blood Pressure Reduction (vs. Vehicle) | Reference |
| NUDSA | Angiotensin II-induced hypertension | Single i.p. injection | Maintained lower blood pressure over 24h | |
| NUDSA | SHR | 3 mg/day, i.p. for 5 days | Significant decrease in blood pressure | |
| EET-A | Angiotensin II-induced hypertension | 10 mg/kg/day, i.p. for 14 days | 30-50 mmHg lower MAP on day 14 | |
| EET-X | Angiotensin II-induced hypertension | 10 mg/kg/day, i.p. for 14 days | 30-50 mmHg lower MAP on day 14 | |
| EET-A | SHR | 10 mg/kg/day, i.p. for 14 days | 15-20 mmHg lower MAP on day 14 | |
| EET-X | SHR | 10 mg/kg/day, i.p. for 14 days | 15-20 mmHg lower MAP on day 14 | |
| Esterified 11,12-ether-EET-8-ZE | SHR | 2 mg/day, i.p. for 12 days | Prevented blood pressure increase |
Conclusion
The development of metabolically stable 11,12-EET analogs represents a promising therapeutic strategy for cardiovascular diseases, particularly hypertension. The protocols and data presented herein provide a framework for the synthesis, in vitro and in vivo evaluation, and mechanistic characterization of novel 11,12-EET analogs. Further research in this area, including more detailed structure-activity relationship studies and pharmacokinetic profiling, will be crucial for advancing these promising compounds toward clinical applications.
References
Techniques for Administering 11R(12S)-EET in Preclinical Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
11R(12S)-epoxyeicosatrienoic acid (11R(12S)-EET) is a biologically active lipid metabolite of arachidonic acid, produced by cytochrome P450 epoxygenases. It has garnered significant interest in preclinical research due to its potent vasodilatory, anti-inflammatory, pro-angiogenic, and cardioprotective properties.[1] Effective and reproducible administration of this lipophilic compound is critical for elucidating its therapeutic potential in various disease models. This document provides detailed application notes and protocols for the administration of this compound in preclinical studies, aimed at assisting researchers in designing and executing their experiments.
Physicochemical Properties and Storage
Proper handling and storage of this compound are paramount to maintaining its stability and biological activity.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₃₂O₃ | |
| Molecular Weight | 320.5 g/mol | |
| Appearance | A solution in ethanol | |
| Storage Temperature | -20°C | |
| Stability | ≥ 2 years at -20°C | [2] |
| Solubility | DMF: 50 mg/ml; DMSO: 50 mg/ml; Ethanol: 50 mg/ml; PBS (pH 7.2): 1 mg/ml | [2] |
Note: Due to its lipophilic nature, this compound is sparingly soluble in aqueous solutions. It is crucial to use appropriate solvents and vehicles for its administration. For in vitro studies, stock solutions are typically prepared in organic solvents like ethanol, DMSO, or DMF and then diluted in culture media. For in vivo studies, the choice of vehicle is critical and depends on the route of administration.
In Vitro Administration Protocols
For in vitro experiments, this compound is typically dissolved in an organic solvent to create a stock solution, which is then diluted to the final working concentration in the cell culture medium.
General Protocol for In Vitro Administration
-
Preparation of Stock Solution: Dissolve this compound in sterile ethanol, DMSO, or DMF to a high concentration (e.g., 1-10 mM). Store the stock solution at -20°C.
-
Preparation of Working Solution: On the day of the experiment, thaw the stock solution and dilute it in the appropriate cell culture medium to the desired final concentration. It is important to ensure that the final concentration of the organic solvent in the culture medium is minimal (typically <0.1%) to avoid solvent-induced cellular toxicity. A vehicle control (medium with the same concentration of the solvent) should always be included in the experimental design.
-
Administration to Cells: Replace the existing cell culture medium with the medium containing the desired concentration of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period, as determined by the specific experimental endpoint.
Quantitative Data from In Vitro Studies
| Cell Type | Concentration | Effect | Reference |
| Human Endothelial Cells | 30 nM | Maximal stimulation of cell migration | [3] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 1 µM | Rapid translocation of TRPC6 channels to the plasma membrane | [3] |
| Human Aortic Endothelial Cells (HAECs) | 0.1 - 1 nM | Inhibition of TNFα-induced VCAM-1 expression | |
| Rat Monocytes | 1, 5, and 10 µM | Concentration-dependent suppression of PGE2 generation |
In Vivo Administration Protocols
The administration of the lipophilic this compound in vivo requires careful selection of a vehicle to ensure its solubility and bioavailability.
Intraperitoneal (IP) Injection
Intraperitoneal injection is a common route for administering this compound in rodent models.
Protocol for IP Injection in Rats:
-
Vehicle Preparation: A suitable vehicle for IP injection is a solution of 5 mM HEPES buffer containing 50 mg/mL fatty acid-free bovine serum albumin (BSA).
-
Drug Formulation: Prepare a stock solution of this compound in an organic solvent (e.g., ethanol). On the day of injection, evaporate the solvent under a stream of nitrogen and reconstitute the lipid in the HEPES-BSA vehicle to the desired concentration. For example, a 0.2 mg/mL solution can be prepared.
-
Dosing: A typical dose used in rats is 0.4 mg/kg body weight. The injection volume should be adjusted based on the animal's weight (e.g., approximately 0.15 mL for a young rat).
-
Administration: Inject the formulated this compound solution intraperitoneally using a sterile syringe and needle.
Intravenous (IV) Injection
While specific protocols for intravenous administration of this compound are not extensively detailed in the reviewed literature, a general procedure for IV tail vein injection in mice and rats can be adapted. The key challenge is the formulation of a stable and safe solution for intravenous delivery. A microemulsion or a cyclodextrin-based formulation may be suitable.
General Guidance for IV Injection:
-
Vehicle: A sterile, aqueous-based vehicle is required. Formulations containing co-solvents like propylene (B89431) glycol or PEG400, or solubility enhancers like cyclodextrins, may be necessary. The final formulation must be sterile and have a pH compatible with blood.
-
Dose: The dose would likely be lower than for IP injection and should be determined in pilot studies.
-
Procedure: Follow standard procedures for tail vein injection in rodents, ensuring the solution is injected slowly and observing the animal for any adverse reactions.
Oral Gavage
Oral administration of this compound is challenging due to its poor aqueous solubility and potential for degradation in the gastrointestinal tract. Formulations that enhance solubility and protect the compound from degradation are necessary.
Potential Vehicles for Oral Gavage:
-
Oil-based vehicles: Corn oil or Miglyol 812 could be used to dissolve the lipophilic this compound.
-
Emulsions/Suspensions: Formulations with suspending agents like methylcellulose (B11928114) or emulsifying agents like Tween 80 may improve oral bioavailability.
-
Cyclodextrins: Hydroxypropyl-β-cyclodextrin can be used to form inclusion complexes to enhance the aqueous solubility of lipophilic drugs.
Note: The oral bioavailability of this compound has not been well-characterized, and formulation development is a critical step for successful oral administration.
Quantitative Data from In Vivo Studies
| Animal Model | Administration Route | Dose | Vehicle | Effect | Reference |
| Spontaneously Hypertensive Rats (SHR) (Analog) | Intraperitoneal | 2-3 mg/day | Not specified | Lowered blood pressure | |
| Angiotensin II-induced Hypertensive Rats (Analog) | Intraperitoneal | 1 mg/day | Not specified | Did not alter blood pressure increase | |
| Diet-induced Obese Mice | Not specified | Not specified | Saline (for control) | Attenuated adipose inflammation | |
| Diabetic Mice (Wound Healing) | Topical | Not specified | Not specified | Improved wound closure |
Signaling Pathways of this compound
This compound exerts its biological effects through the activation of specific signaling pathways. Understanding these pathways is crucial for interpreting experimental results and identifying potential therapeutic targets.
Gs Protein-Coupled Receptor (GPCR) - PKA Pathway
In endothelial cells, this compound has been shown to act through a putative Gs protein-coupled receptor, leading to the activation of Protein Kinase A (PKA). This pathway is involved in angiogenesis and the regulation of ion channels.
Caption: this compound activates a Gs-coupled receptor, leading to PKA-mediated signaling.
PI3K/Akt/eNOS Pathway
Another critical signaling cascade activated by 11,12-EET involves the Phosphoinositide 3-kinase (PI3K)/Akt/endothelial Nitric Oxide Synthase (eNOS) pathway. This pathway is central to the vasodilatory and pro-angiogenic effects of 11,12-EET.
Caption: 11,12-EET promotes vasodilation and neovasculogenesis via the Akt/eNOS pathway.
Experimental Workflow for In Vivo Administration
A typical workflow for an in vivo study involving the administration of this compound is outlined below.
Caption: General workflow for preclinical in vivo studies with this compound.
Conclusion
The successful administration of this compound in preclinical studies is fundamental to understanding its physiological roles and therapeutic potential. This document provides a foundation of protocols and key considerations for researchers. Due to the compound's lipophilic nature, careful attention to formulation is essential for both in vitro and in vivo applications. The provided signaling pathway diagrams and experimental workflow offer a framework for designing and interpreting studies with this promising bioactive lipid. Further research is warranted to establish standardized protocols for various administration routes and to fully characterize its pharmacokinetic profile.
References
- 1. Intraperitoneally injected d11-11(12)-epoxyeicosatrienoic acid is rapidly incorporated and esterified within rat plasma and peripheral tissues but not the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Epoxyeicosatrienoic Acid Analogs with in Vivo Anti-Hypertensive Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Biological Actions of 11,12-Epoxyeicosatrienoic Acid in Endothelial Cells Are Specific to the R/S-Enantiomer and Require the Gs Protein - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low signal intensity in 11R(12S)-EET mass spectrometry.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 11R(12S)-epoxyeicosatrienoic acid (11R(12S)-EET) mass spectrometry.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing very low or no signal for my this compound standard. What are the initial checks I should perform?
A low or absent signal from a standard is a critical issue that needs systematic troubleshooting. Here are the initial steps to diagnose the problem:
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Sample Integrity:
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Analyte Stability: EETs can be unstable and prone to hydrolysis to their corresponding dihydroxyeicosatrienoic acids (DHETs).[1][2][3] Ensure that your standard is freshly prepared from a reliable source. Consider if the solvent used for reconstitution is appropriate and if the standard has been stored correctly (typically at -80°C).
-
Concentration: Verify the concentration of your standard. It's possible the solution is too dilute to be detected by the instrument under the current settings.
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Instrumentation:
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Mass Spectrometer Performance: Check the overall performance of the mass spectrometer. Run a system suitability test with a known, stable compound to ensure the instrument is functioning correctly.
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Ion Source Check: Visually inspect the electrospray ionization (ESI) source to confirm a stable spray is being generated. An unstable spray can lead to a complete loss of signal.
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Tuning and Calibration: Ensure the mass spectrometer is properly tuned and calibrated for the mass range of 11,12-EET (m/z 319.2 for the deprotonated molecule in negative ion mode).
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-
Method Parameters:
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Ionization Mode: Confirm you are using the appropriate ionization mode. While positive mode can be used, negative ion mode ESI is commonly employed for EET analysis, detecting the [M-H]⁻ ion.
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Mass Transitions (MRM): Double-check the selected reaction monitoring (SRM) transitions for both the precursor and product ions. A common transition for 11,12-EET is m/z 319.2 → 167.1.[4] However, interference from other regioisomers might necessitate using alternative product ions like m/z 208.[5]
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Q2: My this compound signal is weak and inconsistent in my biological samples (plasma, cell culture media). How can I improve the signal intensity?
Weak and inconsistent signals from biological samples often point to issues with sample preparation, matrix effects, or suboptimal instrument settings.
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Sample Preparation and Extraction:
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Extraction Efficiency: The recovery of EETs from complex matrices like plasma can be low. Evaluate your extraction procedure (liquid-liquid extraction or solid-phase extraction) for efficiency. It is crucial to optimize the pH and solvent choices.
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Sample pH: Acidifying the sample to approximately pH 3-4 before extraction can improve the recovery of acidic lipids like EETs.
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Internal Standard: The use of a stable isotope-labeled internal standard (e.g., 11,12-EET-d11) is highly recommended to correct for variability in extraction efficiency and matrix effects.
-
-
Matrix Effects:
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Ion Suppression: Co-eluting compounds from the biological matrix can suppress the ionization of this compound, leading to a lower signal.
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Mitigation Strategies:
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Chromatographic Separation: Optimize your liquid chromatography method to separate this compound from interfering matrix components. This can be achieved by adjusting the gradient, flow rate, or using a different column.
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Sample Cleanup: Employ a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE), to remove phospholipids (B1166683) and other interfering substances.
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Dilution: Diluting the sample can sometimes reduce matrix effects, but this may also lower the analyte concentration below the limit of detection.
-
-
-
Mass Spectrometer Optimization:
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Ion Source Parameters: Fine-tune the ion source parameters, including capillary voltage, gas flows (nebulizing and drying gas), and temperatures, to maximize the ionization of this compound.
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Collision Energy: Optimize the collision energy in the collision cell to ensure efficient fragmentation and a strong product ion signal.
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Q3: I suspect matrix effects are suppressing my this compound signal. How can I confirm and mitigate this?
Matrix effects are a common challenge in bioanalysis. Here’s how to address them:
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Confirmation of Matrix Effects:
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Post-Extraction Spike: Prepare a blank matrix sample (a sample of the same biological matrix that does not contain the analyte). Extract this blank matrix and then spike a known amount of this compound standard into the extracted sample. Compare the signal intensity of this post-extraction spike to a neat standard of the same concentration. A significant decrease in signal in the post-extraction spike confirms ion suppression.
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Post-Column Infusion: Infuse a constant flow of this compound standard into the mass spectrometer after the LC column. Inject an extracted blank matrix sample. A dip in the baseline signal at the retention time of co-eluting matrix components indicates ion suppression.
-
-
Mitigation Strategies:
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Improved Sample Cleanup: As mentioned previously, a more thorough sample cleanup using techniques like SPE is highly effective at removing interfering matrix components.
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Chromatographic Optimization: Adjusting the LC method to better separate the analyte from the matrix is a key strategy.
-
Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects. The internal standard co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for accurate quantification.
-
Quantitative Data Summary
For successful analysis, it is crucial to have an understanding of the typical concentrations and instrument parameters.
Table 1: Typical Concentrations of 11,12-EET in Biological Samples
| Sample Type | Reported Concentration Range | Citation(s) |
| Human Plasma | 0.5 - 8.8 ng/mL | |
| Cell Culture (mouse epithelial hepatoma) | 0.2 - 1.0 ng/10^6 cells | |
| Cell Culture (PC12 cells) | Effective at 100 nmol L⁻¹ (~32.5 ng/mL) |
Table 2: Recommended LC-MS/MS Parameters for 11,12-EET Analysis
| Parameter | Typical Setting | Citation(s) |
| Liquid Chromatography | ||
| Column | C18 reverse-phase (e.g., Waters Acquity UPLC BEH shield C18, 1.7 µm, 2.1 × 150 mm) | |
| Mobile Phase A | Water with 0.1% acetic acid or 10 mM formic acid | |
| Mobile Phase B | Acetonitrile/Methanol (B129727) (90:10) with 0.1% acetic acid or Acetonitrile with 10 mM formic acid | |
| Flow Rate | 0.3 - 0.325 mL/min | |
| Column Temperature | 60 °C | |
| Injection Volume | 10 - 25 µL | |
| Mass Spectrometry | ||
| Ionization Mode | Negative Electrospray Ionization (ESI) | |
| Capillary Voltage | 3.1 kV to -4.0 kV | |
| Cone Voltage | 25 V | |
| Source Temperature | 150 - 500 °C | |
| Desolvation Temperature | 400 °C | |
| MRM Transition (m/z) | 319.2 → 167.1 or 319.2 → 208 | |
| Collision Energy | 35 V (should be optimized for the specific instrument) |
Experimental Protocols
Detailed and optimized experimental protocols are essential for reproducible results.
Protocol 1: Liquid-Liquid Extraction (LLE) of 11,12-EET from Plasma
This protocol is adapted from a modified Bligh and Dyer method.
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Sample Preparation: To 100 µL of plasma, add an appropriate amount of a stable isotope-labeled internal standard (e.g., 11,12-EET-d11).
-
Saponification (to release bound EETs): Add methanol and sodium hydroxide (B78521) solution to the plasma sample and incubate to hydrolyze esterified EETs.
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Extraction:
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Add a mixture of chloroform (B151607) and methanol to the sample.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase.
-
Repeat the extraction of the aqueous phase with chloroform.
-
-
Drying: Combine the organic extracts and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) of 11,12-EET from Cell Culture Media
This is a general protocol that can be adapted for EET extraction from aqueous samples.
-
Sample pH Adjustment: Acidify the cell culture media sample to pH ~3-4 with a dilute acid (e.g., formic acid).
-
Cartridge Conditioning:
-
Condition a C18 SPE cartridge with methanol.
-
Equilibrate the cartridge with acidified water (pH ~3-4).
-
-
Sample Loading: Load the acidified sample onto the conditioned SPE cartridge.
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Washing: Wash the cartridge with a low percentage of organic solvent in water (e.g., 10% methanol) to remove polar interferences.
-
Elution: Elute the 11,12-EET from the cartridge with a suitable organic solvent, such as methanol or ethyl acetate.
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Drying and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in the mobile phase for analysis.
Visualizations
This compound Signaling Pathway
This compound is known to act on a Gs protein-coupled receptor on the cell surface, leading to the activation of adenylyl cyclase and subsequent downstream signaling events.
Caption: Signaling pathway of this compound.
Troubleshooting Workflow for Low Signal Intensity
This workflow provides a logical approach to diagnosing the cause of low signal intensity.
References
- 1. The Biological Actions of 11,12-Epoxyeicosatrienoic Acid in Endothelial Cells Are Specific to the R/S-Enantiomer and Require the Gs Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Functional implications of a newly characterized pathway of 11,12-epoxyeicosatrienoic acid metabolism in arterial smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
- 5. Analysis of epoxyeicosatrienoic acids by chiral liquid chromatography/electron capture atmospheric pressure chemical ionization mass spectrometry using [13C]-analog internal standards - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dose-Response Curves for 11(R),12(S)-EET in Vascular Reactivity Assays
Welcome to the technical support center for researchers utilizing 11(R),12(S)-epoxyeicosatrienoic acid (11,12-EET) in vascular reactivity assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your experiments and obtain reliable, reproducible dose-response curves.
Frequently Asked Questions (FAQs)
Q1: Which enantiomer of 11,12-EET should I use for my vascular reactivity experiments?
A1: For studying the effects of 11,12-EET on vascular tone and angiogenesis, it is recommended to use the 11(R),12(S)-EET enantiomer.[1] This specific stereoisomer has been shown to be the more biologically active form in endothelial cells, mediating responses such as cell migration and tube formation.[1] While a racemic mixture of (±)-11,12-EET can elicit responses, higher concentrations are often required to achieve a comparable effect to the 11(R),12(S)-EET enantiomer.[1] The 11(S),12(R)-EET enantiomer has been reported to be inactive in some angiogenesis models.[1]
Q2: What is the primary signaling pathway activated by 11(R),12(S)-EET in endothelial cells?
A2: 11(R),12(S)-EET is believed to act through a Gs-coupled receptor on the endothelial cell membrane.[1] Activation of this receptor stimulates a Gs protein-dependent signaling cascade, leading to the activation of protein kinase A (PKA). This pathway is crucial for many of the vascular effects of 11,12-EET, including the translocation of TRPC6 channels and the promotion of angiogenesis. Other important signaling pathways that can be activated by 11,12-EET include the PI3K/Akt and ERK1/2 pathways.
Q3: Why is the use of a soluble epoxide hydrolase (sEH) inhibitor recommended in some protocols?
A3: 11,12-EET is rapidly metabolized and inactivated by the enzyme soluble epoxide hydrolase (sEH), which converts it to the less active 11,12-dihydroxyeicosatrienoic acid (11,12-DHET). The use of an sEH inhibitor, such as t-AUCB or CDU, prevents this rapid degradation, thereby increasing the bioavailability and enhancing the vasodilatory and anti-inflammatory effects of endogenous and exogenous 11,12-EET. In some experimental models, the presence of an sEH inhibitor was necessary to observe the inhibitory effects of 11,12-EET on the expression of vascular adhesion molecules.
Q4: What are the downstream targets of 11,12-EET signaling that lead to vasodilation?
A4: The vasodilatory effects of 11,12-EET are primarily mediated by the activation of various potassium (K+) channels in both vascular smooth muscle and endothelial cells. These include large-conductance Ca2+-activated K+ (BKCa) channels, as well as small (SKCa) and intermediate (IKCa) conductance Ca2+-activated K+ channels. Activation of these channels leads to hyperpolarization of the cell membrane, which in turn causes relaxation of the vascular smooth muscle and vasodilation. In some vascular beds, ATP-sensitive K+ (KATP) channels and transient receptor potential vanilloid 4 (TRPV4) channels may also be involved.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No observable vasodilation in response to 11,12-EET. | Inappropriate pre-constricting agent. | The vasodilatory effect of 11,12-EET can be dependent on the vasoconstrictor used. For instance, in some mouse aortic ring studies, 11,12-EET did not induce relaxation in vessels pre-constricted with phenylephrine (B352888). Consider using a thromboxane (B8750289) A2 mimetic like U46619 or prostaglandin (B15479496) E2 (PGE2) for pre-constriction. |
| Rapid degradation of 11,12-EET. | Incorporate a soluble epoxide hydrolase (sEH) inhibitor into your experimental buffer to prevent the rapid conversion of 11,12-EET to the less active 11,12-DHET. | |
| Endothelial dysfunction in the vascular tissue. | Ensure the integrity of the endothelium in your vessel preparations. The vasodilatory response to 11,12-EET is often endothelium-dependent. You can verify endothelial function by testing the response to an endothelium-dependent vasodilator like acetylcholine (B1216132) or bradykinin. | |
| High variability or poor reproducibility of the dose-response curve. | Instability of 11,12-EET in aqueous solutions. | Prepare fresh stock solutions of 11,12-EET in an appropriate solvent like dimethyl sulfoxide (B87167) (DMSO) and make further dilutions in your experimental buffer immediately before use. Avoid repeated freeze-thaw cycles of the stock solution. |
| Differences in the enantiomeric composition of the 11,12-EET used. | Ensure you are using the more active 11(R),12(S)-EET enantiomer for consistency. If using a racemic mixture, be aware that the potency may be lower and more variable. | |
| Unexpected vasoconstriction at higher concentrations of 11,12-EET. | Biphasic response of the vascular bed. | Some studies have observed a biphasic response to 11,12-EET, with vasodilation at lower concentrations and a reduced effect or even constriction at higher doses. It is crucial to test a wide range of concentrations to fully characterize the dose-response relationship in your specific experimental model. |
| Off-target effects at high concentrations. | High concentrations of any compound can lead to non-specific effects. Optimize your dose-response curve to use the lowest effective concentrations. |
Experimental Protocols
Isometric Tension Studies in Aortic Rings
This protocol is adapted from studies on vascular reactivity in isolated aortic rings.
-
Tissue Preparation:
-
Euthanize the animal according to approved institutional guidelines.
-
Carefully excise the thoracic aorta and place it in a cold Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1).
-
Remove adhering connective and adipose tissue and cut the aorta into 3-4 mm rings.
-
-
Mounting and Equilibration:
-
Mount the aortic rings in an organ chamber bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously aerated with 95% O2 / 5% CO2.
-
Apply a passive load of 2.0 g and allow the rings to equilibrate for at least 60 minutes, with frequent readjustments of tension to maintain a stable baseline.
-
-
Viability and Contractility Check:
-
To assess the contractile capacity of the vascular smooth muscle, induce a contraction with 70 mM KCl.
-
After washing and a 40-minute equilibration period, perform a cumulative concentration-response curve to a vasoconstrictor like phenylephrine (1 nM to 1 µM) or U46619 (0.03-0.3 µmol/L) to determine the concentration that produces approximately 80% of the maximal contraction (EC80).
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-
Dose-Response to 11,12-EET:
-
Pre-constrict the aortic rings with the determined EC80 concentration of the chosen vasoconstrictor.
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Once a stable contraction plateau is reached, add 11(R),12(S)-EET cumulatively to the organ bath to generate a concentration-relaxation curve (e.g., 10 nM to 10 µM).
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If investigating the role of sEH, pre-incubate the rings with an sEH inhibitor for 30 minutes before pre-constriction.
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-
Data Analysis:
-
Record the changes in isometric tension using a suitable data acquisition system.
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Express the relaxation responses as a percentage of the pre-constriction induced by the vasoconstrictor.
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Plot the percentage of relaxation against the logarithm of the 11,12-EET concentration to obtain a dose-response curve and calculate the EC50 value.
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Signaling Pathways and Experimental Workflows
11(R),12(S)-EET Signaling Pathway in Endothelial Cells
Caption: Signaling cascade of 11(R),12(S)-EET in endothelial cells leading to vasodilation.
Experimental Workflow for Vascular Reactivity Assay
Caption: Step-by-step workflow for assessing vascular reactivity to 11,12-EET.
Quantitative Data Summary
| Parameter | Vessel Type | Species | Concentration Range | EC50 | Reference |
| Vasodilation | Coronary subepicardial arterioles | Porcine | Not specified | 6 ± 3 pM (11(S),12(R))30 ± 8 pM (11(R),12(S)) | |
| Vasodilation | Mesenteric arteries | Rat | 0.1, 1.0, 10 nmol (cumulative) | Not specified | |
| Inhibition of VCAM-1 expression | Human aortic endothelial cells | Human | 0.1 nM - 10 µM | Most effective at 0.1 nM | |
| Endothelial cell migration | Human endothelial cells | Human | Not specified | Maximal response at 30 nM | |
| Activation of KATP channels | Mesenteric artery smooth muscle cells | Rat | Not specified | 87 nM |
References
Technical Support Center: Overcoming Solubility Challenges of 11R(12S)-EET in Aqueous Buffers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing the solubility issues of 11R(12S)-Epoxyeicosatrienoic acid (11R(12S)-EET) in aqueous buffers. The following troubleshooting guides and frequently asked questions (FAQs) offer practical solutions and detailed experimental protocols to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers a concern?
A1: this compound is a biologically active lipid signaling molecule, a specific enantiomer of 11,12-Epoxyeicosatrienoic acid. Like most lipids, it is poorly soluble in aqueous solutions, which can lead to challenges in preparing homogenous solutions for in vitro and in vivo experiments. This can result in inaccurate concentrations and unreliable experimental results.
Q2: What is the approximate solubility of 11,12-EET in aqueous buffers?
A2: The racemic mixture of (±)11(12)-EET has a reported solubility of approximately 1 mg/mL in PBS (pH 7.2)[1]. However, achieving this concentration and ensuring it remains in a monomeric, active form can be challenging without the use of solubilizing agents. The solubility of the specific this compound enantiomer is expected to be in a similar range.
Q3: What are the common methods to improve the solubility of this compound?
A3: Common strategies to enhance the aqueous solubility of lipophilic compounds like this compound include the use of:
-
Co-solvents: Preparing a concentrated stock solution in an organic solvent like ethanol (B145695) or DMSO and then diluting it into the aqueous buffer.
-
Surfactants: Non-ionic surfactants such as Tween 20 or Polysorbate 80 can form micelles that encapsulate the lipid, increasing its apparent solubility.
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with lipophilic molecules like EETs, thereby increasing their water solubility.
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Liposomes: Incorporating the EET into the lipid bilayer of liposomes creates a stable formulation for delivery in aqueous environments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms when diluting an organic stock solution of this compound into aqueous buffer. | The concentration of this compound exceeds its solubility limit in the final aqueous solution. The organic solvent concentration may be too high, causing the lipid to come out of solution upon dilution. | - Increase the final concentration of the solubilizing agent (e.g., Tween 20, cyclodextrin) in the aqueous buffer.- Decrease the concentration of the this compound stock solution.- Ensure rapid and thorough mixing during dilution.- Perform a serial dilution to reach the final desired concentration. |
| Inconsistent or no biological activity observed in experiments. | - this compound may not be fully solubilized, leading to a lower effective concentration.- The compound may have degraded.- The solubilizing agent may be interfering with the biological assay. | - Confirm solubility by visual inspection for any cloudiness or precipitate.- Prepare fresh solutions for each experiment.- Run a vehicle control with the solubilizing agent alone to test for any effects on the experimental system. |
| Difficulty in preparing a stable liposome (B1194612) formulation with this compound. | - The ratio of this compound to other lipids in the formulation may be too high.- Improper hydration or extrusion techniques. | - Optimize the molar ratio of this compound to the primary phospholipids (B1166683) (e.g., POPC, DPPC).- Ensure the hydration temperature is above the phase transition temperature of all lipid components.- Use a sequential extrusion process with decreasing pore sizes for uniform vesicle formation. |
Quantitative Data Summary
The following table summarizes the solubility of the racemic mixture of 11,12-EET in various solvents. While specific quantitative data for the 11R(12S) enantiomer in aqueous buffers with solubilizing agents is limited in publicly available literature, the data for the racemate provides a useful reference.
| Solvent | Solubility of (±)11(12)-EET | Reference |
| PBS (pH 7.2) | ~1 mg/mL | [1] |
| DMF | ~50 mg/mL | [1] |
| DMSO | ~50 mg/mL | [1] |
| Ethanol | ~50 mg/mL | [1] |
Experimental Protocols
Protocol 1: Solubilization using a Surfactant (Tween 20)
This protocol is adapted from methods for solubilizing other hydrophobic molecules for cell culture experiments.
Materials:
-
This compound
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Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Tween 20 (Polysorbate 20)
-
Phosphate-buffered saline (PBS), sterile
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Allow the this compound to warm to room temperature.
-
Dissolve the required amount of this compound in DMSO to achieve a 10 mM concentration. Vortex thoroughly until fully dissolved. This stock solution can be stored at -80°C for short periods.
-
-
Prepare a 1% (w/v) Tween 20 solution in PBS.
-
Add 1 g of Tween 20 to 100 mL of sterile PBS.
-
Mix thoroughly. Gentle warming may aid in dissolution.
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-
Prepare the final working solution.
-
For a final concentration of 10 µM this compound in a solution containing 0.1% Tween 20, add 10 µL of the 10 mM this compound stock solution to 990 µL of the 1% Tween 20 in PBS.
-
Immediately vortex the solution vigorously for at least 30 seconds to ensure the formation of micelles and encapsulation of the this compound.
-
Brief sonication can also be used to aid solubilization.
-
-
Sterilization and Use.
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Sterilize the final working solution by filtering through a 0.22 µm syringe filter.
-
The solution is now ready for use in cell culture or other aqueous-based assays. Always include a vehicle control containing the same final concentration of DMSO and Tween 20.
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Protocol 2: Solubilization using Methyl-β-Cyclodextrin (MβCD)
This protocol is based on the principle of forming inclusion complexes to enhance the solubility of hydrophobic molecules.
Materials:
-
This compound
-
Ethanol, absolute
-
Methyl-β-cyclodextrin (MβCD)
-
Aqueous buffer of choice (e.g., PBS, HEPES)
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Prepare a stock solution of this compound in ethanol.
-
Dissolve this compound in absolute ethanol to a concentration of 1-10 mg/mL.
-
-
Prepare an MβCD solution in the desired aqueous buffer.
-
Dissolve MβCD in the aqueous buffer to the desired concentration (e.g., 10 mM). The concentration may need to be optimized depending on the required final concentration of this compound.
-
-
Form the inclusion complex.
-
In a glass vial, add a small volume of the this compound ethanolic stock solution to the MβCD solution while vortexing. The final ethanol concentration should be kept low (ideally <1%) to avoid affecting the stability of the inclusion complex and to minimize effects on biological systems.
-
For example, to prepare a 10 µM solution of this compound, add 1 µL of a 10 mM stock in ethanol to 999 µL of the 10 mM MβCD solution.
-
Incubate the mixture at room temperature for at least 1 hour with continuous stirring or intermittent vortexing to allow for the formation of the inclusion complex. Sonication in a water bath for 15-30 minutes can facilitate this process.
-
-
Use in experiments.
-
The resulting solution should be clear and can be used directly in experiments. A vehicle control with the same concentration of MβCD and ethanol should be included.
-
Protocol 3: Incorporation into Liposomes
This protocol describes the preparation of small unilamellar vesicles (SUVs) containing this compound using the thin-film hydration and extrusion method.
Materials:
-
1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) or other suitable phospholipid
-
Cholesterol
-
This compound
-
Aqueous buffer for hydration (e.g., PBS)
-
Rotary evaporator
-
Lipid extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Water bath
Procedure:
-
Prepare the lipid mixture.
-
In a round-bottom flask, combine the desired amounts of POPC, cholesterol, and this compound dissolved in chloroform. A common molar ratio is 55:40:5 (POPC:Cholesterol:this compound), but this may require optimization.
-
-
Create a thin lipid film.
-
Remove the chloroform using a rotary evaporator under reduced pressure. The water bath temperature should be kept close to room temperature to avoid degradation of the lipids.
-
Continue to apply vacuum for at least 2 hours to ensure all residual solvent is removed.
-
-
Hydrate the lipid film.
-
Add the desired aqueous buffer to the flask. The volume will determine the final lipid concentration.
-
Hydrate the lipid film by rotating the flask in a water bath set above the lipid phase transition temperature (for POPC, this is -2°C, so room temperature is sufficient) for 1-2 hours. This will form multilamellar vesicles (MLVs).
-
-
Extrusion.
-
To form unilamellar vesicles of a defined size, pass the MLV suspension through a lipid extruder fitted with a polycarbonate membrane (e.g., 100 nm).
-
Perform at least 11 passes through the membrane to ensure a homogenous population of SUVs.
-
-
Characterization and Use.
-
The resulting liposome suspension can be characterized for size and stability using dynamic light scattering (DLS).
-
The formulation is now ready for use. A control liposome formulation without this compound should also be prepared.
-
Signaling Pathways and Experimental Workflows
This compound Signaling via a Gs-Coupled Receptor
This compound is known to activate a Gs-protein coupled receptor (GPCR), leading to the activation of adenylyl cyclase, an increase in intracellular cAMP, and subsequent activation of Protein Kinase A (PKA).
Caption: this compound signaling through a Gs-coupled receptor to activate PKA.
Downstream Activation of the PI3K/Akt Pathway
The Gs-alpha subunit can also contribute to the activation of the PI3K/Akt pathway, a critical signaling cascade for cell survival and proliferation.
Caption: Activation of the PI3K/Akt signaling pathway.
PKA-Mediated Activation of the ERK1/2 Pathway
PKA, activated by the Gs pathway, can also lead to the activation of the ERK1/2 (MAPK) pathway, which is crucial for cell growth and differentiation.
Caption: PKA-mediated activation of the ERK1/2 signaling pathway.
Experimental Workflow for Solubility Testing
The following diagram outlines a logical workflow for a researcher to test and optimize the solubility of this compound.
Caption: Workflow for troubleshooting this compound solubility.
References
How to improve the yield and purity of 11R(12S)-EET in chemical synthesis.
Welcome to the technical support center for the chemical synthesis of 11(R),12(S)-Epoxyeicosatrienoic Acid (11R,12S-EET). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in the chemical synthesis of 11R(12S)-EET?
A1: The primary challenges in synthesizing this compound revolve around achieving high stereoselectivity and preventing side reactions. Key difficulties include:
-
Stereocontrol: Achieving the desired 11R,12S stereochemistry requires a robust asymmetric epoxidation method. Non-selective methods will produce a racemic mixture of 11(R),12(S)-EET and 11(S),12(R)-EET, necessitating challenging chiral separation.
-
Regioselectivity: Arachidonic acid has four double bonds, and directing the epoxidation specifically to the C11-C12 position can be difficult.
-
Side Reactions: The polyunsaturated nature of the fatty acid substrate makes it susceptible to various side reactions, including over-oxidation, double bond isomerization, and cleavage.[1][2] The epoxide ring is also susceptible to opening under acidic or nucleophilic conditions.[3]
-
Purification: Separating the desired this compound from other regioisomers, stereoisomers, and reaction byproducts requires highly efficient purification techniques like chiral High-Performance Liquid Chromatography (HPLC).
Q2: Which stereoselective synthesis methods are recommended for producing this compound?
A2: A highly effective and recommended method for the enantioselective synthesis of this compound involves a multi-step approach utilizing a chiral precursor. One established route is the Corey lactone synthesis, which provides excellent control over stereochemistry. Another powerful method is the Sharpless asymmetric dihydroxylation.
A notable enantioselective synthesis was reported by E. J. Corey and collaborators. This method starts from an achiral eneyne ester precursor and employs a Sharpless asymmetric dihydroxylation to introduce the desired chirality, ultimately leading to the target this compound.[4]
Q3: How can I purify this compound to a high degree of purity?
A3: Chiral HPLC is the most effective method for separating the enantiomers of 11,12-EET and achieving high purity.[5] A validated method utilizes a Chiralpak AD-H column, which is an amylose (B160209) tris(3,5-dimethyl-phenyl carbamate) chiral stationary phase.
A typical mobile phase for this separation is a non-polar mixture, such as 0.9% 2-propanol in hexanes. Detection can be achieved using UV or mass spectrometry. For trace analysis, derivatization to a pentafluorobenzyl (PFB) ester followed by electron capture atmospheric pressure chemical ionization mass spectrometry (ECAPCI-MS) provides high sensitivity.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Overall Yield | Incomplete reaction at one or more steps. | Monitor each reaction step by TLC or LC-MS to ensure complete conversion of the starting material before proceeding. Optimize reaction times and temperatures. |
| Degradation of intermediates or final product. | EETs and their precursors can be sensitive to acid, heat, and light. Ensure all workup and purification steps are performed under mild conditions. Use of amber glassware and maintaining low temperatures is recommended. | |
| Inefficient purification. | Optimize the chiral HPLC method. Ensure the column is properly conditioned and the mobile phase is of high purity. Collect fractions carefully to avoid cross-contamination. | |
| Low Enantiomeric Excess (ee) | Racemization during a synthetic step. | Avoid harsh acidic or basic conditions that could lead to racemization. |
| Inefficient chiral resolution. | Optimize the chiral HPLC separation. Adjust the mobile phase composition and flow rate. Consider a different chiral stationary phase if adequate separation is not achieved. | |
| Presence of Multiple Regioisomers | Non-selective epoxidation of arachidonic acid. | Utilize a synthetic strategy that builds the molecule with the epoxide at the desired position rather than direct epoxidation of arachidonic acid. The use of protecting groups and a stepwise approach is crucial. |
| Formation of Diol (DHET) Impurity | Opening of the epoxide ring during workup or purification. | Avoid acidic conditions. Use buffered aqueous solutions for extraction and ensure solvents for chromatography are neutral. The epoxide is susceptible to hydrolysis to the corresponding dihydroxyeicosatrienoic acid (DHET). |
| Oxidative Byproducts | Oxidation of other double bonds in the molecule. | Use a stoichiometric amount of the oxidizing agent in the epoxidation step. Perform reactions under an inert atmosphere (e.g., argon or nitrogen) to minimize air oxidation. |
Experimental Protocols
Key Experiment: Enantioselective Synthesis of this compound via Sharpless Asymmetric Dihydroxylation
This protocol is based on the principles of the synthesis described by Corey et al.
Step 1: Asymmetric Dihydroxylation
-
To a solution of the achiral eneyne ester precursor in a 1:1 mixture of t-BuOH and water, add AD-mix-α and methanesulfonamide (B31651) (CH₃SO₂NH₂).
-
Stir the reaction mixture at 0 °C for approximately 36 hours.
-
Monitor the reaction by TLC for the formation of the hydroxy lactone.
-
Upon completion, quench the reaction and extract the product.
-
Purify the hydroxy lactone by column chromatography. Recrystallization can be performed to improve enantiomeric excess.
Step 2: Selective Reduction
-
Dissolve the hydroxy lactone in THF.
-
Add Lindlar catalyst (10% Pd on CaCO₃, poisoned with lead).
-
Hydrogenate the mixture under a hydrogen atmosphere (1 atm) at 0 °C.
-
Carefully monitor the reaction to ensure selective reduction of the alkyne to a Z-alkene.
-
Filter off the catalyst and concentrate the solution to obtain the corresponding Z-alkene lactone.
Step 3: Wittig Reaction and Saponification
-
The lactone is further processed through a series of steps including oxidation to an epoxy aldehyde.
-
The resulting epoxy aldehyde is then subjected to a Wittig reaction with a suitable phosphonium (B103445) ylide to install the remainder of the carbon chain.
-
The final step is the saponification of the methyl ester using a base like lithium hydroxide (B78521) (LiOH) in a mixture of dimethoxyethane and water to yield the free acid, this compound.
Key Experiment: Chiral HPLC Purification of this compound
Instrumentation and Conditions:
-
Column: Chiralpak AD-H (amylose tris(3,5-dimethyl-phenyl carbamate) chiral stationary phase)
-
Mobile Phase: 0.9% 2-propanol in hexanes
-
Flow Rate: Typically 1 mL/min
-
Detection: UV at 205 nm or Mass Spectrometry
Procedure:
-
Dissolve the crude synthetic product in a small amount of the mobile phase.
-
Inject the sample onto the chiral HPLC system.
-
Monitor the chromatogram for the separation of the two enantiomers. The elution order should be determined using a racemic standard.
-
Collect the fraction corresponding to the this compound enantiomer.
-
Evaporate the solvent under reduced pressure at a low temperature to obtain the purified product.
Quantitative Data
Table 1: Reported Yields for the Enantioselective Synthesis of this compound Intermediates
| Reaction Step | Product | Yield | Enantiomeric Excess (ee) |
| Sharpless Asymmetric Dihydroxylation | Hydroxy lactone | 70% (initial), 86% (after recrystallization) | 88% (initial), 94% (after recrystallization) |
| Wittig Reaction (from epoxy aldehyde) | This compound methyl ester | 71% | >94% |
Visualizations
Signaling Pathway of 11,12-EET
Caption: Signaling pathway of 11,12-EET.
Experimental Workflow for this compound Synthesis and Purification
Caption: Workflow for this compound synthesis.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for synthesis.
References
- 1. csfarmacie.cz [csfarmacie.cz]
- 2. The biological actions of 11,12-epoxyeicosatrienoic acid in endothelial cells are specific to the R/S-enantiomer and require the G(s) protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereoselective epoxidation of the last double bond of polyunsaturated fatty acids by human cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Biological Actions of 11,12-Epoxyeicosatrienoic Acid in Endothelial Cells Are Specific to the R/S-Enantiomer and Require the Gs Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phx.phenomenex.com [phx.phenomenex.com]
Addressing matrix effects in the quantification of 11R(12S)-EET from plasma.
This guide provides troubleshooting advice and answers to frequently asked questions regarding the quantification of 11(R),12(S)-epoxyeicosatrienoic acid (11,12-EET) from plasma samples using liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant problem in 11,12-EET plasma quantification?
A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] In plasma analysis, these effects are a major concern because they can lead to signal suppression or enhancement, which compromises the accuracy, precision, and reproducibility of the quantitative results.[1][2] For endogenous analytes like 11,12-EET, which are present at low concentrations, these effects can be particularly detrimental.[3]
Q2: What are the primary causes of matrix effects when analyzing plasma samples?
A: The most significant source of matrix effects in plasma is phospholipids (B1166683) from cell membranes.[4] These molecules are highly abundant and can co-extract with the analytes of interest during sample preparation. When they co-elute with 11,12-EET during LC-MS analysis, they compete for ionization in the mass spectrometer's source, typically leading to ion suppression. Other sources can include salts, anticoagulants, and co-administered drugs.
Q3: How can I assess the presence and magnitude of matrix effects in my assay?
A: A standard method to quantify matrix effects is the post-extraction spike analysis. This involves comparing the peak area of an analyte spiked into the extract of a blank plasma sample with the peak area of the analyte in a neat (clean) solvent at the same concentration. The ratio of these responses, known as the matrix factor, indicates the degree of ion suppression or enhancement. A matrix factor of less than 1 suggests suppression, while a value greater than 1 indicates enhancement. Another common qualitative technique during method development is post-column infusion, where a constant flow of the analyte is introduced into the LC eluent after the column, and a blank matrix extract is injected; dips in the baseline signal indicate regions of ion suppression.
Q4: What is the role of a stable isotope-labeled internal standard (SIL-IS) in mitigating matrix effects?
A: A SIL-IS is considered the gold standard for correcting matrix effects. A SIL-IS, such as deuterium-labeled 11,12-EET (11,12-EET-d11), is chemically identical to the analyte but has a different mass. It is added to the sample at the beginning of the extraction process. Because it has nearly identical physicochemical properties, it co-elutes with the analyte and experiences the same degree of matrix-induced ion suppression or enhancement. By calculating the ratio of the analyte's peak area to the SIL-IS's peak area, the variability caused by matrix effects can be effectively normalized, leading to more accurate and precise quantification.
Troubleshooting Guide
Problem 1: I am observing significant signal suppression for 11,12-EET.
| Potential Cause | Recommended Solution |
| Co-elution with Phospholipids | Phospholipids are a primary cause of ion suppression in plasma samples. |
| Optimize Sample Preparation: Implement more rigorous cleanup methods to remove phospholipids. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are more effective than simple protein precipitation (PPT). Specialized tools like HybridSPE-Phospholipid plates or TurboFlow columns are specifically designed for high-efficiency phospholipid removal. | |
| Improve Chromatographic Separation: Modify your LC method to separate the elution of 11,12-EET from the region where phospholipids typically elute. Monitoring a characteristic phospholipid fragment ion (m/z 184) can help identify these regions. | |
| Inadequate Sample Cleanup | A simple protein precipitation may not be sufficient to remove interfering matrix components. |
| Refine Extraction Protocol: Combine LLE with SPE for a more thorough cleanup. A common approach involves an initial LLE followed by purification with a polymeric SPE cartridge like Strata-X. |
Problem 2: My quantitative results show poor reproducibility and high variability (%RSD).
| Potential Cause | Recommended Solution |
| Inconsistent Matrix Effects | The composition of the plasma matrix can vary between different samples or lots, leading to inconsistent ion suppression. |
| Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for sample-to-sample variations in matrix effects. Ensure the SIL-IS is added at the very beginning of the sample preparation process. | |
| Evaluate Matrix Lot Variability: During method validation, test at least six different lots of blank plasma to ensure the method is robust against normal biological variation. | |
| Analyte Instability | 11,12-EET can be unstable and may degrade during sample collection, storage, or processing. |
| Ensure Proper Sample Handling: Collect blood in tubes containing anticoagulants and immediately place on ice. Centrifuge at a low temperature to separate plasma. Store plasma at -80°C until analysis. Avoid repeated freeze-thaw cycles. | |
| Consider Saponification: A significant portion of EETs in plasma are esterified to phospholipids. To measure the total 11,12-EET concentration, a saponification (alkaline hydrolysis) step using potassium hydroxide (B78521) (KOH) can be incorporated to release the bound EETs before extraction. |
Quantitative Data Summary
The concentration of 11,12-EET in human plasma can vary. The following table summarizes representative values reported in the literature.
| Analyte | Concentration (ng/mL) | Subject Population | Citation |
| 11,12-EET | 8.84 | Pooled Human Plasma | |
| 11,12-trans-EET | 3.44 | Pooled Human Plasma | |
| 11,12-EET | Not specified, but LOQ was 0.5 ng/mL | Healthy and Hypertensive Subjects | |
| 14,15-EET | 0.05 - 50 ng/mL (validation range) | Human Plasma |
Note: Concentrations can be influenced by the specific patient population and whether total (after saponification) or free levels were measured.
Visualized Workflows and Pathways
11,12-EET Metabolic Pathway
The following diagram illustrates the formation and primary metabolic fate of 11,12-EET.
Caption: Metabolic pathway of 11,12-EET from Arachidonic Acid.
General Experimental Workflow
This diagram outlines a typical workflow for the quantification of 11,12-EET from plasma.
Caption: Sample preparation and analysis workflow for 11,12-EET.
Troubleshooting Decision Tree for Matrix Effects
This logical diagram guides researchers through troubleshooting poor quantitative performance.
Caption: Decision tree for troubleshooting matrix effects.
Detailed Experimental Protocols
Protocol 1: Total 11,12-EET Quantification using LLE, Saponification, and SPE
This protocol is adapted from methodologies designed to measure total (free and esterified) EETs in human plasma.
-
Sample Preparation:
-
Thaw 100 µL of human plasma on ice.
-
Add 10 µL of a SIL-IS working solution (e.g., 11,12-EET-d11 in methanol) to the plasma.
-
Vortex briefly to mix.
-
-
Liquid-Liquid Extraction (LLE):
-
Add 500 µL of ethyl acetate (B1210297) to the plasma sample.
-
Vortex vigorously for 1 minute to extract lipids.
-
Centrifuge at 2,000 x g for 5 minutes at 4°C to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a new tube.
-
Repeat the extraction on the remaining aqueous layer with another 500 µL of ethyl acetate and combine the organic extracts.
-
-
Saponification (to release bound EETs):
-
Evaporate the pooled ethyl acetate extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of a 0.2 M potassium hydroxide (KOH) solution in methanol (B129727).
-
Incubate at 37°C for 30 minutes to hydrolyze the esters.
-
Neutralize the reaction by adding an appropriate amount of acetic acid.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition an SPE cartridge (e.g., Strata-X, 30 mg) by washing with 1 mL of methanol followed by 1 mL of water.
-
Load the neutralized sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.
-
Elute the analytes with 1 mL of methanol or ethyl acetate.
-
-
Final Steps:
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute the final residue in 50-100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water).
-
Inject a portion (e.g., 5-10 µL) into the LC-MS/MS system.
-
-
LC-MS/MS Analysis:
-
Column: A C18 or C8 reversed-phase column is typically used (e.g., Kinetex C8, 2.1 x 150 mm).
-
Mobile Phase: A gradient of water and acetonitrile/methanol, often with a small amount of acid (e.g., 0.1% formic acid), is used for elution.
-
Detection: Use a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode. Monitor specific multiple reaction monitoring (MRM) transitions for 11,12-EET and its corresponding SIL-IS.
-
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Best practices for handling and storing 11R(12S)-EET to maintain its bioactivity.
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing 11R(12S)-EET to maintain its bioactivity. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and bioactivity of this compound, it should be stored at -20°C.[1][2] Following this recommendation, the compound is stable for at least one to two years.[1][2]
Q2: How should I dissolve this compound for my experiments?
A2: this compound is soluble in several organic solvents. For stock solutions, dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and ethanol (B145695) are suitable, with a solubility of up to 50 mg/mL.[1] For aqueous buffers like PBS (pH 7.2), the solubility is lower, at approximately 1 mg/mL. It is sparingly soluble in acetonitrile (B52724) (1-10 mg/ml) and slightly soluble in ethanol (0.1-1 mg/ml).
Q3: What is the primary mechanism of action for this compound?
A3: this compound acts as an important lipid signaling molecule. Its effects are primarily mediated through a Gs-coupled receptor on the cell surface. This interaction activates protein kinase A (PKA), which in turn can lead to the translocation and activation of channels like TRPC6 and the activation of large-conductance calcium-activated potassium (BKCa) channels.
Q4: Is there a difference in bioactivity between the this compound and 11S(12R)-EET enantiomers?
A4: Yes, the bioactivity is stereospecific. This compound is the more biologically active enantiomer in many systems, such as in inducing endothelial cell migration and tube formation. The 11S(12R)-EET enantiomer is often inactive or significantly less potent in these assays.
Q5: How is this compound metabolized, and how does this affect its bioactivity?
A5: this compound is primarily metabolized by soluble epoxide hydrolase (sEH) into its corresponding diol, 11,12-dihydroxyeicosatrienoic acid (11,12-DHET). This conversion generally leads to a reduction or loss of biological activity. Interestingly, the 11S(12R)-EET enantiomer is hydrolyzed by sEH at a faster rate than this compound.
Troubleshooting Guide
Issue 1: I am not observing the expected biological effect of this compound in my cell-based assay.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound | Ensure the compound has been stored properly at -20°C. Prepare fresh dilutions from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Low Bioavailability in Aqueous Media | When preparing working solutions in aqueous buffers, ensure the final concentration does not exceed its solubility limit (approx. 1 mg/mL in PBS pH 7.2). Consider using a carrier solvent like ethanol or DMSO, ensuring the final solvent concentration is compatible with your experimental system and including appropriate vehicle controls. |
| Rapid Metabolism by sEH | If your cells express high levels of soluble epoxide hydrolase (sEH), this compound may be rapidly converted to the less active 11,12-DHET. Consider co-treatment with an sEH inhibitor to prolong the bioactivity of this compound. |
| Incorrect Enantiomer | Verify that you are using the this compound enantiomer, as the 11S(12R)-EET form is significantly less active in many biological systems. |
| Cellular Responsiveness | Confirm that your cell type expresses the necessary Gs-coupled receptor and downstream signaling components (e.g., PKA) for this compound to elicit a response. |
Issue 2: My this compound solution appears cloudy or precipitated.
| Possible Cause | Troubleshooting Step |
| Exceeded Solubility Limit | The concentration of this compound in your chosen solvent may be too high. Gently warm the solution and vortex to aid dissolution. If precipitation persists, dilute the solution to a lower concentration. Refer to the solubility data in the table below. |
| Low Temperature | If the solution has been stored at low temperatures, some components may have precipitated. Allow the solution to warm to room temperature and vortex before use. |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility |
| Dimethylformamide (DMF) | 50 mg/mL |
| Dimethyl sulfoxide (DMSO) | 50 mg/mL |
| Ethanol | 50 mg/mL |
| PBS (pH 7.2) | 1 mg/mL |
| Acetonitrile | Sparingly soluble (1-10 mg/mL) |
Table 2: Stability of this compound
| Storage Condition | Stability |
| -20°C | ≥ 1 year |
| -20°C (as a solution in ethanol) | ≥ 2 years |
Experimental Protocols
Protocol 1: General Protocol for Preparing this compound Working Solutions
-
Stock Solution Preparation:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Prepare a high-concentration stock solution (e.g., 10 mg/mL) by dissolving the compound in an appropriate organic solvent such as ethanol, DMSO, or DMF.
-
Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles and store at -20°C.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Prepare serial dilutions of the stock solution in the appropriate cell culture medium or buffer to achieve the desired final concentrations for your experiment.
-
Ensure the final concentration of the organic solvent in the working solution is low (typically <0.1%) and does not affect the experimental outcome. Include a vehicle control with the same final solvent concentration in your experimental design.
-
Protocol 2: In Vitro Endothelial Cell Migration Assay (Scratch-Wound Assay)
This protocol is a representative example based on methodologies described in the literature.
-
Cell Seeding: Seed human endothelial cells in a 24-well plate and culture until they form a confluent monolayer.
-
Wound Creation: Create a "scratch" or wound in the cell monolayer using a sterile pipette tip.
-
Treatment: Wash the wells with PBS to remove detached cells and then add fresh culture medium containing various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the plate at 37°C in a humidified incubator.
-
Image Acquisition: Capture images of the wound at the beginning of the experiment (0 hours) and at specified time points (e.g., 24 hours).
-
Data Analysis: Measure the width of the wound at different points for each condition and time point. Calculate the percentage of wound closure to quantify cell migration.
Visualizations
Caption: Signaling pathway of this compound.
References
Navigating the Challenges of Long-Term 11R(12S)-EET Administration in Animal Models: A Technical Support Guide
Technical Support Center
For researchers, scientists, and drug development professionals utilizing 11R(12S)-epoxyeicosatrienoic acid (11R(12S)-EET) in long-term animal studies, navigating the complexities of its administration is crucial for obtaining reliable and reproducible data. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Formulation and Administration
Q1: What is the biggest challenge in the long-term in vivo administration of this compound?
A1: The primary challenge is the rapid metabolism of this compound by soluble epoxide hydrolase (sEH) into its less active diol, 11,12-dihydroxyeicosatrienoic acid (11,12-DHET)[1][2][3]. This rapid inactivation significantly reduces the in vivo half-life and efficacy of the compound, making sustained therapeutic levels difficult to achieve. To overcome this, co-administration with an sEH inhibitor or the use of more stable synthetic analogs is often employed[1].
Q2: What are suitable vehicles for the long-term administration of this compound?
A2: As a lipid-based compound, this compound has poor water solubility. The choice of vehicle is critical for ensuring its stability and bioavailability while minimizing toxicity. Here are some options:
-
For Oral Gavage:
-
Corn oil: Commonly used for lipophilic compounds. However, long-term administration may lead to lipid accumulation and metabolic changes in the animals.
-
Formulations with emulsifiers: A mixture of saline with a small percentage of a non-toxic emulsifier like Tween 80 or Cremophor EL can improve solubility. It is crucial to conduct pilot studies to determine the optimal concentration that does not cause adverse effects.
-
-
For Subcutaneous or Intraperitoneal Injection:
-
Saline with a co-solvent: A common approach involves dissolving this compound in a small amount of ethanol (B145695) or DMSO first, and then diluting it with sterile saline or phosphate-buffered saline (PBS). The final concentration of the organic solvent should be kept to a minimum (ideally <5% of the total volume) to avoid local irritation and systemic toxicity.
-
Lipid-based formulations: For sustained release, nanostructured lipid carriers or liposomal formulations can be considered, though this requires more complex preparation[4]. A study involving intraperitoneal injection of a related compound used a 5 mM HEPES buffer with 50 mg/mL fatty acid-free bovine serum albumin (BSA).
-
Q3: I am observing precipitation of this compound in my vehicle. What should I do?
A3: Precipitation indicates poor solubility or instability. Consider the following troubleshooting steps:
-
Increase the concentration of the co-solvent (e.g., ethanol, DMSO) slightly. Be mindful of the potential for increased toxicity.
-
Gently warm the solution to aid dissolution, but avoid high temperatures that could degrade the compound.
-
Sonication can help to create a more uniform suspension.
-
Prepare fresh formulations daily to minimize degradation and precipitation over time.
-
Filter the final solution through a sterile filter (e.g., 0.22 µm) before administration to remove any undissolved particles, especially for parenteral routes.
Pharmacokinetics and Dosing
Q4: What is the expected bioavailability and half-life of this compound?
A4: There is limited specific pharmacokinetic data for this compound. However, based on studies of related EETs and their rapid metabolism, the oral bioavailability is expected to be low due to first-pass metabolism in the liver. The in vivo half-life of unmetabolized EETs is generally short, on the order of minutes. This necessitates frequent administration or the use of strategies to prolong its presence, such as co-administration with an sEH inhibitor.
Q5: How do I determine the appropriate dose for my long-term study?
A5: Dose-ranging studies are essential. Start with doses reported in the literature for similar experimental models and endpoints. A study in mice used a water-soluble EET analog in drinking water to achieve a dose of 10 mg/kg body weight per day for 4 weeks. Another study mentions a dose of 50 µg/kg per day of (±)11(12)-EET. The optimal dose will depend on the animal model, the route of administration, and the therapeutic endpoint. Monitor for both efficacy and signs of toxicity.
Toxicity and Adverse Effects
Q6: What are the potential adverse effects of long-term this compound administration?
A6: Specific long-term toxicity data for this compound is not well-documented in publicly available literature. However, researchers should be aware of potential class-related effects and vehicle-related toxicity.
-
Pro-angiogenic and Pro-tumorigenic Effects: Since EETs can promote angiogenesis, there is a theoretical concern that long-term administration could promote tumor growth or metastasis. This is a critical consideration for studies in cancer models or in animals with a predisposition to tumors.
-
Vehicle-Related Effects: Chronic administration of certain vehicles, such as high concentrations of organic solvents or oils, can lead to local tissue irritation, inflammation, and systemic effects on metabolism and organ function.
-
General Systemic Effects: As with any long-term drug administration, it is crucial to monitor for changes in body weight, food and water intake, behavior, and organ function through regular health checks and terminal blood and tissue analysis.
Q7: My animals are showing signs of distress (e.g., weight loss, lethargy) during the study. What should I do?
A7:
-
Rule out vehicle toxicity: Administer the vehicle alone to a control group to differentiate between vehicle- and compound-related effects.
-
Reduce the dose: The observed effects may be dose-dependent.
-
Change the administration route: If local irritation is observed (e.g., at the site of subcutaneous injection), consider a different route or further dilution of the formulation.
-
Consult with a veterinarian: A veterinarian experienced in laboratory animal medicine can help diagnose the cause of distress and recommend appropriate actions.
Experimental Protocols
General Protocol for Oral Gavage in Rats
This is a general guideline and should be adapted based on institutional IACUC protocols and specific experimental needs.
-
Animal Handling and Restraint: Acclimatize animals to handling and restraint to minimize stress. Gently restrain the rat to prevent movement.
-
Gavage Needle Selection: Use a flexible or soft-tipped gavage needle of an appropriate size for the rat's weight to minimize the risk of esophageal or stomach perforation.
-
Volume and Frequency: The maximum recommended volume for oral gavage in rats is typically 10 mL/kg. For long-term studies, a lower volume (e.g., 5 mL/kg) administered once or twice daily is often better tolerated.
-
Procedure: a. Measure the distance from the corner of the rat's mouth to the last rib to estimate the length of the gavage needle to be inserted. b. Gently insert the needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow the tube. c. If any resistance is met, withdraw the needle and try again. Do not force the needle. d. Once the needle is in the stomach, slowly administer the formulation. e. Withdraw the needle gently. f. Monitor the animal for any signs of distress immediately after the procedure and at regular intervals.
Quantitative Data Summary
Due to the limited availability of specific pharmacokinetic and toxicological data for this compound, the following tables include data for related EETs or are based on general principles. Researchers should generate their own data for their specific experimental conditions.
Table 1: Reported In Vivo Dosages of EETs and Analogs in Rodents
| Compound | Animal Model | Dose | Administration Route | Duration | Reference |
| (±)11(12)-EET | Mouse | 50 µg/kg/day | Not specified | Not specified | |
| EET Analog (EET-A) | Mouse | 10 mg/kg/day | In drinking water | 4 weeks | |
| sEH Inhibitor (TPPU) | Mouse | 0.25 mg/kg | Intraperitoneal injection | 5 days/week for 3 weeks |
Table 2: General Pharmacokinetic Parameters for Lipophilic Compounds in Rodents (Illustrative)
| Parameter | Oral Administration | Intravenous Administration |
| Bioavailability (F%) | Generally low (<20%) | 100% |
| Time to Max. Concentration (Tmax) | 0.5 - 2 hours | Immediate |
| Half-life (t½) | Short (minutes to a few hours) | Short (minutes) |
Note: This table provides a general illustration for lipophilic compounds with rapid metabolism and should not be considered as specific data for this compound.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound is known to exert its effects through multiple signaling pathways, primarily initiated by its interaction with a putative Gs protein-coupled receptor (GPCR) on the cell surface. This leads to the activation of adenylyl cyclase, an increase in intracellular cAMP, and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, leading to the activation of large-conductance calcium-activated potassium (KCa) channels, which causes membrane hyperpolarization and vasodilation.
Experimental Workflow for Long-Term Administration
The following diagram outlines a general workflow for conducting a long-term in vivo study with this compound.
Troubleshooting Logic Diagram
This diagram provides a logical approach to troubleshooting common issues during long-term this compound administration.
References
How to minimize non-specific binding of 11R(12S)-EET in receptor studies.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing non-specific binding of 11(12)-epoxyeicosatrienoic acid (11(12)-EET) in receptor studies.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a significant issue in 11(12)-EET receptor studies?
A1: Non-specific binding refers to the interaction of 11(12)-EET with components other than its intended receptor, such as lipids, proteins, and the experimental apparatus itself.[1] As a hydrophobic lipid mediator, 11(12)-EET has a tendency to adhere to various surfaces, which can lead to high background signals. This obscures the specific binding signal, resulting in inaccurate determination of receptor affinity (Kd) and density (Bmax).[1] Ideally, non-specific binding should account for less than 50% of the total binding at the highest radioligand concentration used.[2]
Q2: What are the primary causes of high non-specific binding for a lipid ligand like 11(12)-EET?
A2: The primary causes include:
-
Hydrophobic Interactions: The lipid nature of 11(12)-EET promotes its interaction with plasticware, filter membranes, and hydrophobic pockets on proteins other than the target receptor.[3]
-
Ionic Interactions: Charged regions of the ligand can interact with oppositely charged surfaces on membranes or assay components.[4]
-
Suboptimal Assay Conditions: Inappropriate buffer pH, ionic strength, incubation time, or temperature can increase non-specific interactions.
-
Ligand Concentration: Using a concentration of radiolabeled 11(12)-EET that is too high can saturate non-specific sites, leading to a higher background signal.
Q3: How does the metabolism of 11(12)-EET affect binding studies?
A3: 11(12)-EET is rapidly metabolized by soluble epoxide hydrolase (sEH) to the less biologically active 11,12-dihydroxyeicosatrienoic acid (11,12-DHET). This degradation can reduce the concentration of the active ligand available to bind to its receptor, potentially leading to an underestimation of binding affinity. It is often advisable to include an sEH inhibitor in the assay buffer to prevent this.
Q4: Which enantiomer of 11,12-EET should be used in receptor studies?
A4: Studies have shown that the biological effects of 11,12-EET can be enantiomer-specific. For instance, in human endothelial cells, 11(R),12(S)-EET is the more potent enantiomer in stimulating responses like TRPC6 channel translocation and angiogenesis, while 11(S),12(R)-EET is less effective. Therefore, using the specific, biologically active enantiomer is recommended for more precise receptor characterization.
Troubleshooting Guide
Issue 1: High background signal in my 11(12)-EET binding assay.
-
Question: I am observing high non-specific binding, which is making it difficult to determine the specific binding to the receptor. What steps can I take to reduce this?
-
Answer:
-
Optimize Blocking Agents: Insufficient blocking is a common cause of high background.
-
Bovine Serum Albumin (BSA): BSA is frequently used to block non-specific binding sites on assay surfaces. Try increasing the concentration of BSA in your assay buffer. A typical starting concentration is 1%, but this can be optimized. Fatty acid-free BSA is recommended to avoid competition from bound lipids.
-
Pre-coating Surfaces: Pre-coating microplates and filter mats with a blocking agent like polyethyleneimine (PEI) or BSA can significantly reduce ligand adsorption.
-
-
Modify Assay Buffer:
-
Increase Salt Concentration: Higher concentrations of salts like NaCl can disrupt weak, non-specific ionic interactions. Consider titrating the NaCl concentration in your buffer.
-
Add a Non-ionic Detergent: Detergents such as Tween-20 or Triton X-100 can help to disrupt hydrophobic interactions that contribute to non-specific binding. Start with a low concentration (e.g., 0.01-0.05%) and optimize.
-
Adjust pH: The pH of the buffer can influence the charge of both the ligand and the receptor preparation. Ensure the buffer pH is optimal for specific receptor-ligand interaction.
-
-
Adjust Ligand Concentration: High concentrations of the radiolabeled 11(12)-EET can lead to increased non-specific binding. If possible, use a concentration at or below the Kd value for your receptor.
-
Optimize Washing Steps: Increase the volume and number of washes with ice-cold wash buffer to more effectively remove unbound ligand.
-
Issue 2: Low or no detectable specific binding signal.
-
Question: My specific binding signal is very weak or indistinguishable from the background. What could be the cause?
-
Answer:
-
Confirm Receptor Expression and Activity: Ensure that your cell membrane preparation contains a sufficient quantity of active receptors. Low receptor density will result in a weak signal.
-
Check Ligand Integrity: Verify the purity and specific activity of your radiolabeled 11(12)-EET. Degradation or low specific activity can lead to a poor signal.
-
Optimize Incubation Time: The incubation time may be too short to allow the binding to reach equilibrium. Perform a time-course experiment to determine the optimal incubation period.
-
Inhibit 11(12)-EET Metabolism: As mentioned in the FAQ, the rapid metabolism of 11(12)-EET by sEH can deplete the active ligand. Include an sEH inhibitor in your assay buffer.
-
Quantitative Data Summary
The following tables summarize key quantitative data from various 11(12)-EET receptor studies.
Table 1: Binding Affinities and Potencies of EETs
| Compound | Assay Type | Cell/Tissue Type | Parameter | Value | Reference(s) |
| 11,12-EET | Competitive Binding (vs. TAK-875) | GPR40-transfected cells | Ki | 2.7 µM | |
| 14,15-EET | Competitive Binding (vs. TAK-875) | GPR40-transfected cells | Ki | 6.4 µM | |
| 11,12-EET | Calcium Influx | HEK-293 cells expressing GPR40 | EC50 | 0.91 ± 0.08 µM | |
| 14,15-EET | Calcium Influx | HEK-293 cells expressing GPR40 | EC50 | 0.58 ± 0.08 µM | |
| [³H]-14,15-EET | Saturation Binding | U937 cell membranes | Kd | 148.3 ± 36.4 nM | |
| [³H]-14,15-EET | Saturation Binding | U937 cell membranes | Bmax | 3.3 ± 0.5 pmol/mg protein | |
| 14,15-EET | Vasorelaxation | ED50 | 2.2 µM |
Table 2: Effective Concentrations of Antagonists and Inhibitors
| Compound | Target | Assay Type | Concentration | Reference(s) |
| 14,15-EEZE | Putative EET Receptor | TRPC6 Translocation | 1 µM | |
| Miconazole | Putative EET Receptor / P450 inhibitor | TRPC6 Translocation | 3 µM | |
| 11,12,20-THE8ZE | 11,12-EET specific antagonist | Endothelial cell migration | Not specified |
Experimental Protocols
Protocol: Competitive Radioligand Binding Assay for 11(12)-EET
This protocol provides a general framework for a competitive binding assay to characterize the affinity of unlabeled compounds for the 11(12)-EET receptor.
1. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% fatty acid-free BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [³H]-11,12-EET or a suitable iodinated analog. Prepare a stock solution and dilute to the desired final concentration (typically at or below the Kd) in assay buffer.
-
Unlabeled Competitor (for non-specific binding): A high concentration (e.g., 10 µM) of unlabeled 11,12-EET or a structurally distinct antagonist.
-
Test Compounds: Prepare serial dilutions of your test compounds in assay buffer.
-
Membrane Preparation: Prepare cell membranes from a cell line or tissue known to express the 11,12-EET receptor. Resuspend the final pellet in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
2. Assay Procedure:
-
Plate Setup: Use a 96-well plate. Add assay buffer to all wells.
-
Total Binding: To designated wells, add the radioligand and membrane preparation.
-
Non-specific Binding: To designated wells, add the radioligand, a saturating concentration of the unlabeled competitor, and the membrane preparation.
-
Competitive Binding: To the remaining wells, add the radioligand, serial dilutions of your test compounds, and the membrane preparation.
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a predetermined time (e.g., 60-90 minutes) to reach equilibrium. Gentle agitation is recommended.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate (pre-soaked in 0.3% PEI) using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Caption: Signaling pathway of 11(R),12(S)-EET via a Gs-coupled receptor.
Caption: Experimental workflow for a competitive radioligand binding assay.
References
- 1. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 2. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdspdb.unc.edu [pdspdb.unc.edu]
- 4. The arachidonic acid metabolite 11,12-epoxyeicosatrienoic acid alleviates pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Biological Activities of 11R(12S)-EET and its Enantiomer 11S(12R)-EET
An Objective Guide for Researchers in Pharmacology and Drug Development
Epoxyeicosatrienoic acids (EETs), metabolites of arachidonic acid produced by cytochrome P450 epoxygenases, are critical lipid signaling molecules involved in the regulation of vascular tone, inflammation, and angiogenesis. Among the four regioisomers of EETs, 11,12-EET has garnered significant attention for its potent biological effects. However, the activity of 11,12-EET is highly dependent on its stereochemistry. This guide provides a detailed comparison of the biological activities of the two enantiomers, 11R(12S)-EET and 11S(12R)-EET, supported by experimental data to aid researchers in selecting the appropriate molecule for their studies.
Summary of Comparative Biological Activity
The available scientific evidence consistently indicates that this compound is the more biologically active enantiomer, exhibiting potent effects in vasodilation, angiogenesis, and anti-inflammatory pathways. In contrast, 11S(12R)-EET is often found to be significantly less active or completely inactive in many of the same biological assays.
Data Presentation: Quantitative Comparison of Enantiomer Activity
| Biological Effect | This compound | 11S(12R)-EET | Key Findings |
| Vasodilation | Potent vasodilator.[1][2] | Inactive in rat renal arteries.[1][2] | This compound induces vasodilation while 11S(12R)-EET does not show this activity in certain vascular beds.[1] |
| Angiogenesis (Endothelial Cell Migration) | Stimulates endothelial cell migration comparable to VEGF. | No effect on endothelial cell migration. | In a scratch-wound model, this compound promoted the closure of the wound, indicating enhanced cell migration, an effect not observed with 11S(12R)-EET. |
| Angiogenesis (Endothelial Tube Formation) | Stimulates the formation of tube-like structures on Matrigel. | No effect on tube formation. | This compound was shown to be crucial for the formation of capillary-like structures, a key step in angiogenesis, whereas its enantiomer had no such effect. |
| TRPC6 Channel Translocation | Induces rapid translocation of TRPC6 channels in human endothelial cells. | No effect on TRPC6 translocation. | The translocation of TRPC6 channels, a PKA-dependent process, was specifically triggered by this compound. |
| Potassium Channel Activation | Activator of renal artery calcium-activated potassium (KCa) channels. | Less potent activator of KCa channels. | The activation of KCa channels by this compound contributes to its vasodilatory effects. |
| Anti-inflammatory Effects | Inhibits NF-κB signaling. | Data on specific anti-inflammatory effects are less defined compared to the racemate or this compound. | Racemic 11,12-EET has demonstrated anti-inflammatory properties by inhibiting the NF-κB pathway. This compound is the predominant enantiomer produced by anti-inflammatory CYP2C8 epoxygenase. |
Experimental Protocols
A detailed understanding of the methodologies used to assess the biological activity of these enantiomers is crucial for interpreting the data and designing future experiments.
Vasodilation Assays
-
Objective: To determine the effect of EET enantiomers on the tone of isolated blood vessels.
-
Methodology:
-
Small arteries (e.g., rat renal arteries) are isolated and mounted in a myograph system.
-
The arteries are pre-constricted with an agent such as phenylephrine (B352888) to induce a stable tone.
-
Increasing concentrations of this compound or 11S(12R)-EET are added to the bath.
-
Changes in arterial diameter are recorded and used to calculate the percentage of relaxation relative to the pre-constricted tone.
-
Endothelial Cell Migration Assay (Scratch-Wound Model)
-
Objective: To assess the effect of EET enantiomers on the migratory capacity of endothelial cells, a key process in angiogenesis.
-
Methodology:
-
Human endothelial cells are grown to confluence in a culture plate.
-
A sterile pipette tip is used to create a "scratch" or cell-free zone in the monolayer.
-
The cells are then treated with either this compound, 11S(12R)-EET, or a vehicle control.
-
The rate of wound closure is monitored and quantified over time using microscopy.
-
Endothelial Tube Formation Assay
-
Objective: To evaluate the ability of EET enantiomers to promote the formation of capillary-like structures by endothelial cells in vitro.
-
Methodology:
-
A layer of Matrigel, a basement membrane extract, is polymerized in the wells of a culture plate.
-
Human endothelial cells are seeded onto the Matrigel in the presence of this compound, 11S(12R)-EET, or a control.
-
After a defined incubation period, the formation of tube-like networks is observed and quantified by measuring parameters such as total tube length or the number of branch points.
-
TRPC6 Channel Translocation Assay
-
Objective: To visualize the movement of TRPC6 channels to the plasma membrane in response to EET enantiomers.
-
Methodology:
-
Human endothelial cells are transfected with a vector expressing a tagged version of TRPC6 (e.g., TRPC6-V5).
-
The cells are then stimulated with this compound or 11S(12R)-EET for a short period.
-
The subcellular localization of the tagged TRPC6 is determined using immunofluorescence microscopy. An increase in fluorescence at the cell periphery indicates translocation to the plasma membrane.
-
Signaling Pathways and Mechanisms of Action
The differential effects of the 11,12-EET enantiomers are rooted in their distinct interactions with cellular signaling pathways. This compound is proposed to act via a Gs protein-coupled receptor, leading to the activation of downstream effectors.
References
Validation of 11R(12S)-EET as a biomarker for cardiovascular disease.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 11,12-epoxyeicosatrienoic acid (11,12-EET) as a potential biomarker for cardiovascular disease (CVD) against established and emerging biomarkers. We present quantitative data from clinical studies, detailed experimental protocols for measurement, and an exploration of the relevant signaling pathways.
Executive Summary
11,12-EET, a metabolite of arachidonic acid produced by cytochrome P450 epoxygenases, has demonstrated various cardioprotective effects, including vasodilation, anti-inflammatory, and anti-apoptotic properties. These characteristics position it as a candidate biomarker for cardiovascular disease. However, clinical data on its utility as a standalone diagnostic or prognostic marker remains complex and, in some cases, conflicting. This guide aims to objectively present the current evidence to aid researchers in evaluating its potential.
Data Presentation: 11,12-EET Levels in Cardiovascular Disease
The concentration of 11,12-EET in plasma has been investigated in various cardiovascular conditions. The following table summarizes quantitative data from studies comparing 11,12-EET levels in patients with cardiovascular disease to healthy controls. It is important to note the variability in reported concentrations, which may be attributed to differences in study populations, methodologies, and the specific disease state being investigated.
| Study Population | Condition | 11,12-EET Concentration (ng/mL) - Patients | 11,12-EET Concentration (ng/mL) - Healthy Controls | Key Findings |
| Patients with stable coronary atherosclerosis | Stable Coronary Artery Disease (CAD) | Significantly higher total EETs | Lower total EETs | In the presence of stable coronary atherosclerotic disease, EETs may be up-regulated to compensate for endothelial dysfunction[1]. |
| Patients undergoing coronary angiography | Obstructive CAD | Lower sum of EETs (8,9-, 11,12-, and 14,15-EET) | Higher sum of EETs | The presence of obstructive CAD was associated with lower circulating EET levels[2]. |
| Patients with stable angina | Stable Angina | Data not consistently reported for 11,12-EET specifically | - | Studies on stable angina have focused more on inflammatory markers[3][4]. |
| Patients with acute coronary syndrome (ACS) | Acute Coronary Syndrome | Data not consistently reported for 11,12-EET specifically | - | Research in ACS has predominantly focused on markers like troponin and inflammatory cytokines[5]. |
Comparison with Alternative Cardiovascular Biomarkers
A thorough evaluation of a novel biomarker requires comparison with established markers. The following table provides a comparative overview of 11,12-EET against high-sensitivity C-reactive protein (hs-CRP), cardiac troponins (cTn), and B-type natriuretic peptide (BNP).
| Biomarker | Biological Role | Clinical Utility in CVD | Performance Characteristics |
| 11,12-EET | Vasodilation, anti-inflammation, anti-apoptosis. | Potential marker for endothelial dysfunction and coronary artery disease. | Sensitivity and specificity are not yet well-established for specific CVDs. |
| hs-CRP | Marker of systemic inflammation. | Risk prediction for future cardiovascular events. | A level >2.0 mg/L indicates a higher risk of cardiovascular events. Dual assessment with hs-troponin T improves risk stratification. |
| Cardiac Troponins (cTnI, cTnT) | Released from damaged cardiomyocytes. | Gold standard for the diagnosis of acute myocardial infarction (AMI). | High sensitivity and specificity for myocardial injury. |
| BNP / NT-proBNP | Released in response to ventricular stretch and pressure overload. | Diagnosis and prognosis of heart failure. | A BNP level of 100 pg/mL is a common cut-off for diagnosing heart failure. |
Experimental Protocols
Accurate and reproducible measurement is critical for biomarker validation. Below are detailed methodologies for the quantification of 11,12-EET.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for 11,12-EET Quantification in Human Plasma
This method allows for the sensitive and specific quantification of various eicosanoids, including 11,12-EET.
1. Sample Preparation:
-
To 100 µL of human plasma, add internal standards (deuterated EETs).
-
Perform lipid extraction using a modified Bligh and Dyer method.
-
Saponify the lipid extract to release esterified EETs.
-
Purify the sample using solid-phase extraction.
2. LC Separation:
-
Column: Waters Acquity UPLC BEH shield C18 column (1.7 μm, 2.1 × 150 mm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 10 mM formic acid.
-
Flow Rate: 0.325 mL/min.
-
Column Temperature: 60 °C.
-
Injection Volume: 25 µL.
3. MS/MS Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Selected Reaction Monitoring (SRM) to monitor specific mass transitions for 11,12-EET and its internal standard.
-
Mass Transitions: Quantify using specific precursor-to-product ion transitions.
4. Quantification:
-
Construct a calibration curve using known concentrations of 11,12-EET standards.
-
Calculate the concentration of 11,12-EET in the plasma samples based on the peak area ratios relative to the internal standard. The limit of quantification for EETs is typically around 0.5 ng/mL.
Enzyme-Linked Immunosorbent Assay (ELISA) for 11,12-DHET (a stable metabolite of 11,12-EET)
As 11,12-EET is rapidly metabolized to 11,12-dihydroxyeicosatrienoic acid (11,12-DHET), measuring the more stable DHET can be an alternative.
1. Sample Preparation:
-
Serum: Collect whole blood, allow it to clot at room temperature for 30 minutes, and then centrifuge at 3,000 rpm for 10 minutes at 4°C. Collect the supernatant (serum).
-
Plasma: Collect whole blood in a tube containing an anticoagulant and centrifuge to separate the plasma.
-
Cell Culture Supernatant: Centrifuge the cell culture media at 1,500 rpm for 10 minutes at 4°C to remove cells.
-
Samples may require dilution with the provided sample dilution buffer.
2. ELISA Procedure (Competitive Assay):
-
Add standards and prepared samples to the wells of a microtiter plate pre-coated with an anti-11,12-DHET antibody.
-
Add a fixed amount of 11,12-DHET conjugated to horseradish peroxidase (HRP) to each well. This will compete with the 11,12-DHET in the sample for binding to the antibody.
-
Incubate the plate for a specified time (e.g., 90 minutes at 37°C).
-
Wash the plate to remove unbound reagents.
-
Add a substrate solution (e.g., TMB) that will react with the HRP to produce a color change.
-
Stop the reaction and measure the absorbance using a plate reader. The intensity of the color is inversely proportional to the concentration of 11,12-DHET in the sample.
3. Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of 11,12-DHET in the samples by interpolating their absorbance values on the standard curve.
Signaling Pathways and Experimental Workflows
11,12-EET Signaling Pathway in the Vasculature
11,12-EET exerts its vasodilatory effects through a complex signaling cascade primarily in endothelial and vascular smooth muscle cells. It is considered an endothelium-derived hyperpolarizing factor (EDHF).
Caption: 11,12-EET synthesis and its vasodilatory signaling cascade.
Experimental Workflow for Biomarker Validation
The validation of a novel biomarker like 11,12-EET involves a multi-step process from sample collection to data analysis.
References
- 1. The role of epoxyeicosatrienoic acids in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytochrome P450-derived epoxyeicosatrienoic acids and coronary artery disease in humans: a targeted metabolomics study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Diagnostic Value of CRP, H-FABP, PCT, Lp-PLA2 and Cytokines in Stable Angina – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. Plasma levels of oxidized low density lipoprotein are associated with stable angina pectoris and modalities of acute coronary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of 11R(12S)-EET and 14,15-EET on endothelial function.
A Guide for Researchers and Drug Development Professionals
Epoxyeicosatrienoic acids (EETs) are lipid signaling molecules derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1][2] As key regulators of cardiovascular homeostasis, different regioisomers of EETs exhibit distinct biological activities, particularly in the vascular endothelium. This guide provides a comparative analysis of two major isomers, 11,12-EET and 14,15-EET, focusing on their differential effects on endothelial function, including vasodilation, inflammation, and angiogenesis.
Core Functional Comparison: Vasodilation, Inflammation, and Angiogenesis
Both 11,12-EET and 14,15-EET are recognized as potent endothelium-derived hyperpolarizing factors (EDHFs) that contribute to the regulation of vascular tone.[2][3][4] However, their efficacy and mechanisms of action in other endothelial processes, such as inflammation, reveal significant differences. 11,12-EET generally emerges as a potent anti-inflammatory mediator, whereas the role of 14,15-EET is more ambiguous, with some studies indicating negligible or even pro-inflammatory effects.
Quantitative Data Summary
The following tables summarize the comparative performance of 11,12-EET and 14,15-EET across key aspects of endothelial function.
Table 1: Comparative Effects on Vasodilation
| Parameter | 11,12-EET | 14,15-EET |
| Primary Mechanism | Activation of Ca²⁺-activated potassium (KCa) channels (BKCa, SKCa, IKCa) and TRPV4 channels, leading to hyperpolarization. | Activation of KCa channels (BKCa) and ATP-sensitive K⁺ (KATP) channels, leading to hyperpolarization. |
| Potency | Potent vasodilator in various vascular beds, including mesenteric, renal, and coronary arteries. Some studies suggest stereospecificity, with 11(R),12(S)-EET being more active. | Potent vasodilator, particularly in coronary arteries. Its potency can be comparable to or, in some contexts, greater than other isomers. |
| Signaling Pathway | Gαs-protein coupled receptor activation, leading to PKA-dependent signaling. | Gαs-protein coupled mechanism. |
| NO-Independence | Vasodilation is generally independent of nitric oxide (NO) and cyclooxygenase (COX) pathways. | Vasodilation is generally independent of NO and COX pathways. |
Table 2: Comparative Anti-inflammatory Effects
| Parameter | 11,12-EET | 14,15-EET |
| VCAM-1 Expression | Significantly inhibits TNF-α-induced VCAM-1 expression. | Negligible or no effect on TNF-α-induced VCAM-1 expression. |
| ICAM-1 & E-selectin | Inhibits TNF-α-induced expression. | No significant inhibitory effect reported. |
| NF-κB Pathway | Inhibits the NF-κB signaling pathway by preventing IκB-α degradation. | Does not prevent IκB-α degradation or inhibit the NF-κB pathway. |
| Leukocyte Adhesion | Reduces adhesion of monocytes (e.g., U937 cells) to inflamed endothelium. | Has been reported to increase U937 monocyte adhesion to HUVECs in some studies. |
Table 3: Comparative Angiogenic Effects
| Parameter | 11,12-EET | 14,15-EET |
| Cell Migration | Stimulates endothelial cell migration. | Promotes cell migration. |
| Tube Formation | Stimulates the formation of capillary-like structures in vitro. | Implicated in promoting angiogenesis. |
| eNOS Activation | Induces neovasculogenesis through phosphorylation of eNOS via the PI3-K/Akt pathway. | Can increase phosphorylation of eNOS and subsequent NO release. |
| Key Signaling | Gs-coupled receptor, PKA, TRPC6 channel translocation, PI3-K/Akt. | PI3 kinase/Akt, STAT3. |
Signaling Pathways and Experimental Workflows
Visualizing the molecular pathways and experimental designs is crucial for understanding the distinct roles of these EET regioisomers.
Signaling Pathway Diagrams
References
- 1. 11,12-Epoxyecosatrienoic acids mitigate endothelial dysfunction associated with estrogen loss and aging: Role of membrane depolarization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Effects of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory Properties of Cytochrome P450 Epoxygenase-Derived Eicosanoids - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Reactivity of EET Antagonists with 11,12-EET: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Epoxyeicosatrienoic acids (EETs) are signaling lipids that play crucial roles in regulating vascular tone, inflammation, and angiogenesis. Among the four regioisomers, 11,12-EET is a prominent mediator of many of these effects. The development of antagonists targeting the actions of EETs is essential for both dissecting their physiological roles and for potential therapeutic applications. A critical aspect of antagonist characterization is its selectivity, particularly its cross-reactivity with different EET regioisomers. This guide provides a comparative overview of the cross-reactivity of common EET antagonists with 11,12-EET, supported by available experimental data.
Quantitative Comparison of EET Antagonist Activity
The following table summarizes the available data on the inhibitory activity of various antagonists against 11,12-EET. It is important to note that direct comparative studies with a broad range of antagonists against the specific 11R(12S)-EET enantiomer are limited in the public domain. The data presented here is compiled from studies investigating the effects of these antagonists on responses induced by racemic 11,12-EET or the 11(R),12(S)-EET enantiomer.
| Antagonist | Target EET Regioisomer(s) | Activity against 11,12-EET | Quantitative Data (IC50/Ki) | Experimental Model | Reference |
| 14,15-EEZE | Non-selective | Antagonist | Not consistently reported; effective at 1-10 µM | Bovine coronary arteries, human endothelial cells | [1][2] |
| 11,12,20-THE8ZE | Selective for 11,12-EET | Potent Antagonist | Not specified in terms of IC50/Ki, but selectively inhibits 11,12-EET-induced relaxations at 10 µM | Bovine coronary arteries | [1] |
| 20-H-11,12-EE8ZE | 11,12-EET and 14,15-EET | Antagonist | Greatest inhibitory effect against 11,12-EET at 10 µM | Bovine coronary arteries | [1] |
| Miconazole | P450 inhibitor, also acts as an EET antagonist | Antagonist | Effective at 3-10 µM | Human endothelial cells | [2] |
Note: The lack of standardized reporting and direct comparative assays makes a precise quantitative ranking challenging. The effective concentrations mentioned are context-dependent and can vary based on the experimental setup.
EET Signaling Pathway
EETs exert their biological effects primarily through a G-protein coupled receptor (GPCR) on the cell surface. The binding of 11,12-EET, particularly the 11(R),12(S)-EET enantiomer, to its putative receptor is thought to activate the Gs alpha subunit (Gαs), leading to the stimulation of adenylyl cyclase (AC). This, in turn, increases intracellular cyclic AMP (cAMP) levels, activating Protein Kinase A (PKA). Downstream of PKA, various effector proteins are modulated, including the opening of large-conductance calcium-activated potassium (BKCa) channels and Transient Receptor Potential (TRP) channels, ultimately leading to cellular responses like vasodilation and angiogenesis.
Caption: Simplified signaling pathway of 11,12-EET.
Experimental Protocols
The cross-reactivity of EET antagonists is typically assessed using a combination of binding and functional assays. Below are generalized protocols for two key experimental approaches.
Radioligand Binding Assay
This assay directly measures the ability of an antagonist to compete with a radiolabeled EET analog for binding to its receptor.
Caption: Workflow for a radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the putative EET receptor in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in a suitable buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
In a multi-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled EET analog (e.g., [³H]14,15-EET), and varying concentrations of the unlabeled antagonist.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of an unlabeled EET).
-
Incubate the plate at a controlled temperature for a sufficient time to reach binding equilibrium.
-
-
Separation and Detection:
-
Rapidly separate the membrane-bound radioligand from the free radioligand, typically by vacuum filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding from total binding to determine specific binding at each antagonist concentration.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of antagonist that inhibits 50% of specific binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Vascular Reactivity (Vasorelaxation) Assay
This functional assay assesses the ability of an antagonist to inhibit the vasorelaxant effect of 11,12-EET on isolated blood vessels.
Caption: Workflow for a vasorelaxation assay.
Detailed Methodology:
-
Tissue Preparation:
-
Isolate arterial segments (e.g., coronary, mesenteric) from a suitable animal model.
-
Cut the arteries into rings of approximately 2-3 mm in length.
-
Mount the arterial rings in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).
-
Apply a baseline tension to the rings and allow them to equilibrate.
-
-
Experimental Protocol:
-
Induce a stable contraction in the arterial rings using a vasoconstrictor agent (e.g., the thromboxane (B8750289) A2 analog U46619 or phenylephrine).
-
Once a stable contraction is achieved, pre-incubate the rings with a specific concentration of the EET antagonist or its vehicle for a defined period.
-
Generate a cumulative concentration-response curve to 11,12-EET by adding increasing concentrations of the agonist to the organ bath.
-
-
Data Acquisition and Analysis:
-
Continuously record the changes in isometric tension using a force transducer.
-
Express the relaxation responses as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Plot the percentage of relaxation against the logarithm of the 11,12-EET concentration to generate concentration-response curves.
-
Compare the concentration-response curves obtained in the presence and absence of the antagonist to determine the nature and extent of the antagonism (e.g., a rightward shift in the curve indicates competitive antagonism).
-
Conclusion
The characterization of EET antagonist cross-reactivity is an ongoing area of research. While some antagonists, such as 11,12,20-THE8ZE, demonstrate selectivity for 11,12-EET, others like 14,15-EEZE exhibit a broader spectrum of activity. The lack of a comprehensive panel of highly selective antagonists for each EET regioisomer highlights the need for further drug development in this area. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of new and existing EET antagonists, which will be crucial for advancing our understanding of EET biology and for the development of novel therapeutics targeting this important signaling pathway.
References
- 1. 11,12,20-Trihydroxy-eicosa-8(Z)-enoic acid: a selective inhibitor of 11,12-EET-induced relaxations of bovine coronary and rat mesenteric arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Biological Actions of 11,12-Epoxyeicosatrienoic Acid in Endothelial Cells Are Specific to the R/S-Enantiomer and Require the Gs Protein - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Therapeutic Strategies: Direct 11R(12S)-EET Administration vs. Soluble Epoxide Hydrolase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between two prominent therapeutic strategies for modulating the epoxyeicosatrienoic acid (EET) signaling pathway: the direct administration of the specific lipid mediator, 11R(12S)-EET, and the systemic elevation of endogenous EETs through the use of soluble epoxide hydrolase inhibitors (sEHIs). This comparison is supported by experimental data, detailed protocols, and pathway visualizations to aid in research and development decisions.
Introduction: Two Strategies, One Pathway
Epoxyeicosatrienoic acids (EETs) are signaling lipids derived from arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1][2] These molecules, including 5,6-, 8,9-, 11,12-, and 14,15-EET, are potent endogenous mediators with significant vasodilatory, anti-inflammatory, anti-fibrotic, and analgesic properties.[3][4][5] The biological activity of EETs is terminated by the enzyme soluble epoxide hydrolase (sEH), which converts them into less active dihydroxyeicosatrienoic acids (DHETs).
Targeting this pathway for therapeutic benefit has led to two distinct approaches:
-
This compound Administration: This strategy involves administering a specific, biologically active regio- and stereoisomer of EET. The 11(R),12(S)-EET enantiomer has been shown to be a particularly potent activator of downstream signaling pathways in certain vascular beds.
-
Soluble Epoxide Hydrolase Inhibitors (sEHIs): This strategy involves administering small molecule drugs that block the sEH enzyme. This inhibition prevents the degradation of all endogenous EETs, thereby increasing their concentration and prolonging their beneficial effects.
This guide will compare these two approaches, evaluating their mechanisms, efficacy, and the experimental methods used to study them.
Mechanism of Action and Signaling
The fundamental difference between the two strategies lies in their point of intervention in the EET pathway. sEHIs act upstream by preserving the full spectrum of endogenous EETs, while this compound administration provides a specific, exogenous signal downstream.
sEH Inhibitors (sEHIs): These compounds bind to the active site of the sEH enzyme, preventing it from hydrolyzing EETs into DHETs. This elevates the bioavailability of all four EET regioisomers, enhancing their collective physiological effects, which include vasodilation, anti-inflammation, and analgesia.
This compound: This specific isomer acts as a signaling molecule, reportedly through a Gs protein-coupled receptor. This interaction activates protein kinase A (PKA), which in turn mediates cellular responses such as angiogenesis and the activation of potassium channels (e.g., BKCa, KATP). Activation of these channels in vascular smooth muscle cells leads to hyperpolarization and vasorelaxation. The 11,12-EET regioisomer is also implicated in neovasculogenesis through the Akt/eNOS signaling pathway.
Quantitative Data: Performance in a Preclinical Hypertension Model
Direct comparative studies are essential for evaluating efficacy. The table below summarizes data from a study on transgenic (mRen2)27 rats (TGR), a model for angiotensin II-dependent hypertension. It compares the effects of a soluble epoxide hydrolase inhibitor (sEHi) with an EET analog (EET-A) on systolic blood pressure (SBP).
| Compound/Strategy | Animal Model | Dose/Administration | Duration | Change in Systolic Blood Pressure (SBP) | Reference |
| sEHI | Hypertensive TGR | 1 mg/kg/day (drinking water) | 14 days | ↓ 35-40 mmHg | |
| EET Analog (EET-A) | Hypertensive TGR | 10 mg/kg/day (drinking water) | 14 days | ↓ 35-40 mmHg | |
| Combined sEHI + EET-A | Hypertensive TGR | As above | 14 days | ↓ 35-40 mmHg (No additive effect) |
Note: The study cited used a 14,15-EET analog (EET-A), as stable, orally active 11,12-EET analogs are still under extensive development. However, the data provides a valuable framework for comparing the two general therapeutic strategies.
Head-to-Head Comparison: Advantages and Disadvantages
| Feature | This compound Administration | Soluble Epoxide Hydrolase Inhibitors (sEHIs) |
| Specificity | Highly specific. Targets the signaling pathway of a single potent isomer. May avoid off-target effects of other regioisomers. | Broad. Elevates all endogenous EETs (5,6-, 8,9-, 11,12-, 14,15-), which may have different or even opposing effects in some tissues. |
| Mechanism | Acts as a direct agonist, initiating a specific signaling cascade. | Acts as a metabolic inhibitor, amplifying the effects of endogenously produced EETs. |
| Pharmacokinetics | As natural lipids, EETs are often rapidly metabolized, presenting a short half-life and delivery challenges. Stable analogs are in development to overcome this. | Typically developed as small molecules with favorable oral bioavailability and longer half-lives, making them suitable for chronic dosing. |
| Endogenous Regulation | Bypasses the natural synthesis regulation by CYP epoxygenases. Efficacy is dose-dependent. | Efficacy depends on the baseline endogenous production of EETs. It enhances a natural physiological system rather than overriding it. |
| Clinical Development | Preclinical. Development is focused on creating stable, orally active analogs. | More advanced. Several sEHIs have entered human clinical trials for indications like neuropathic pain, hypertension, and COPD. |
Key Experimental Protocols
Protocol 1: Measurement of Blood Pressure in Mice Using Telemetry
This protocol is considered the gold standard for obtaining long-term, continuous, and accurate blood pressure measurements in conscious, freely moving animals, thereby avoiding the stress artifacts of restraint-based methods.
-
Animal Preparation: Anesthetize the mouse (e.g., with isoflurane (B1672236) or pentobarbital). Shave and disinfect the ventral neck and dorsal flank areas.
-
Transmitter Implantation: Make a small incision on the dorsal side behind the scapula and create a subcutaneous pocket to accommodate the telemetry transmitter body.
-
Catheter Tunneling: Make a midline incision in the neck. Subcutaneously tunnel the pressure-sensing catheter from the dorsal pocket to the neck incision.
-
Artery Cannulation: Isolate the left carotid artery. Place sutures to temporarily occlude blood flow. Make a small incision in the artery and insert the catheter tip, advancing it towards the aortic arch.
-
Securing and Closing: Secure the catheter in the artery with sutures. Close all skin incisions.
-
Recovery and Data Acquisition: Administer post-operative analgesics and allow the animal to recover for at least 7-10 days. Place the animal's home cage on a receiver platform to continuously collect blood pressure, heart rate, and activity data.
Protocol 2: Fluorometric Soluble Epoxide Hydrolase (sEH) Activity Assay
This assay measures the enzymatic activity of sEH in tissue homogenates or cell lysates, and is commonly used for screening sEH inhibitors.
-
Reagent Preparation:
-
sEH Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl with BSA).
-
Substrate: Use a non-fluorescent sEH substrate like Epoxy Fluor 7 or cyano(2-methoxynaphthalen-6-yl)methyl (3-phenyloxiran-2-yl)methyl carbonate (CMNPC).
-
Sample: Prepare tissue cytosol or cell lysate.
-
Inhibitor (for IC50 determination): Prepare serial dilutions of the test sEHI.
-
-
Assay Procedure (96-well plate format):
-
To appropriate wells, add:
-
Enzyme Control: Sample + Assay Buffer.
-
Inhibitor Wells: Sample + sEHI dilution.
-
Background Control: Assay Buffer only.
-
-
Pre-incubate the plate at a controlled temperature (e.g., 25-37°C).
-
-
Reaction Initiation: Add the sEH substrate to all wells simultaneously using a multichannel pipette.
-
Measurement: Immediately place the plate in a fluorescence plate reader. Measure the increase in fluorescence (e.g., Ex/Em: 330/465 nm or 362/460 nm) kinetically over 15-30 minutes. The rate of fluorescence increase is proportional to sEH activity.
-
Data Analysis: Calculate the rate of reaction (slope). For inhibitor screening, plot the percent relative activity against the inhibitor concentration to determine the IC50 value.
Protocol 3: Quantification of EETs and DHETs by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive method for accurately quantifying specific lipid mediators like EETs and their DHET metabolites in biological samples.
-
Sample Preparation:
-
Spiking: Add an internal standard (e.g., deuterated EET-d5) to the plasma or tissue homogenate sample.
-
Lipid Extraction: Perform a liquid-liquid extraction to isolate lipids, often using a modified Bligh and Dyer method (chloroform/methanol/water).
-
Saponification: To measure total EETs (free and esterified), hydrolyze the lipid extract with a base (e.g., NaOH) to release EETs from phospholipids.
-
Purification: Perform a second extraction to purify the analytes and concentrate the sample.
-
-
Chromatography:
-
Inject the purified extract into a liquid chromatography system, typically using a C18 reverse-phase column.
-
Use a gradient of mobile phases (e.g., water with formic acid and methanol/acetonitrile with formic acid) to separate the different EET and DHET regioisomers.
-
-
Mass Spectrometry:
-
The eluent from the LC is directed into a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode.
-
Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify each analyte. This involves monitoring a specific precursor ion-to-product ion transition for each EET, DHET, and the internal standard.
-
-
Quantification: Generate a standard curve using known concentrations of pure EETs and DHETs. Quantify the amount of each analyte in the sample by comparing its peak area to that of the internal standard and referencing the standard curve. The limit of quantification is typically in the sub-ng/mL range.
Visualized Experimental Workflow
The following diagram illustrates a typical experimental workflow for comparing the anti-hypertensive efficacy of an EET analog versus an sEHI in a preclinical model.
Conclusion and Future Outlook
Both the direct administration of specific EETs and the inhibition of sEH represent promising therapeutic strategies for a range of diseases, including hypertension, inflammation, and pain.
-
sEH inhibitors offer the advantage of being orally available small molecules that enhance the body's natural signaling pathways. Their development is more advanced, with several candidates in clinical trials. The broad action of elevating all EETs may provide multifaceted benefits, though it could also pose a risk of unforeseen effects.
-
This compound administration , while less developed clinically, offers high specificity. The primary challenge lies in developing stable, orally bioavailable analogs that can replicate the potent effects of the endogenous molecule without rapid degradation. Success in this area could lead to highly targeted therapies with potentially fewer off-target effects.
For researchers, the choice between these strategies depends on the therapeutic goal. sEHIs may be ideal for conditions where a broad enhancement of the EET pathway is beneficial. In contrast, if a specific downstream effect mediated uniquely by the 11,12-EET isomer is desired, the development and use of a specific analog would be the more logical approach. Future research, particularly direct head-to-head clinical trials comparing a stable EET analog to an sEHI, will be crucial in determining the optimal strategy for specific human diseases.
References
- 1. EET signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. What are EPHX2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Inhibition of the Soluble Epoxide Hydrolase as an Analgesic Strategy: A Review of Preclinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Inhibition of Soluble Epoxide Hydrolase for Renal Health [frontiersin.org]
Investigating High-Concentration 11(12)-EET: A Comparative Guide to On-Target and Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the on-target and potential off-target effects of high concentrations of 11(12)-epoxyeicosatrienoic acid (11(12)-EET). Experimental data is presented to objectively evaluate its performance against alternative therapeutic strategies, such as the use of soluble epoxide hydrolase (sEH) inhibitors.
On-Target vs. Off-Target Effects of 11(12)-EET: A Data-Driven Comparison
The biological effects of 11(12)-EET are concentration-dependent. At lower, physiological concentrations, it primarily acts through a Gs-protein coupled receptor, leading to the activation of protein kinase A (PKA) and subsequent pro-angiogenic and vasodilatory effects. However, at higher concentrations, evidence suggests potential off-target effects, including anti-inflammatory actions and engagement of alternative signaling pathways.
| Parameter | Low Concentration (nM range) | High Concentration (µM range) | Alternative: sEH Inhibitor |
| Primary Signaling Pathway | Gs-protein coupled receptor activation, leading to increased cAMP and PKA activation.[1][2] | Potential for Gi-protein coupled signaling, leading to decreased cAMP.[1] | Increases endogenous EET levels, leveraging the on-target Gs-coupled pathway. |
| Endothelial Cell Migration | Promotes migration, contributing to angiogenesis.[2] | Effects on migration at high concentrations are not well-characterized and may be complex. | Promotes endothelial cell migration by preserving endogenous EETs. |
| VCAM-1 Expression | No significant effect on basal VCAM-1 expression. | Inhibits TNF-α induced VCAM-1 expression with an IC50 of approximately 20 nM.[3] | Reduces VCAM-1 expression by increasing endogenous EET levels. |
| NF-κB Activation | Does not typically inhibit NF-κB activation. | Can inhibit NF-κB activation, contributing to anti-inflammatory effects. | Can inhibit NF-κB activation through the elevation of endogenous EETs. |
| Potential for Off-Target Effects | Minimal, primarily on-target Gs-coupled signaling. | Increased likelihood of engaging alternative signaling pathways (e.g., Gi-coupled receptors) and producing anti-inflammatory effects that may be considered off-target depending on the therapeutic goal. | Generally considered to have fewer off-target effects as they modulate an endogenous pathway; however, off-target effects of the inhibitors themselves are possible. |
Signaling Pathways and Experimental Workflow
To understand the mechanisms of 11(12)-EET action and investigate its off-target effects, specific signaling pathways are interrogated using a variety of experimental techniques.
On-Target Signaling Pathway of 11(12)-EET
Caption: On-target signaling of 11(12)-EET via a Gs-coupled receptor.
Experimental Workflow for Investigating Off-Target Effects
Caption: Workflow for assessing 11(12)-EET's off-target effects.
Detailed Experimental Protocols
Endothelial Cell Migration Assay (Transwell Assay)
This protocol is adapted for assessing the effect of 11(12)-EET on endothelial cell migration.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Transwell inserts (8 µm pore size)
-
Fibronectin (coating agent)
-
11(12)-EET stock solution
-
Calcein AM (for fluorescence-based quantification)
Procedure:
-
Preparation: Coat the upper surface of the Transwell inserts with fibronectin (10 µg/mL) for 2 hours at 37°C. Wash with PBS.
-
Cell Seeding: Seed HUVECs (5 x 10^4 cells/well) in serum-free medium into the upper chamber of the Transwell inserts.
-
Treatment: Add medium containing different concentrations of 11(12)-EET (e.g., 10 nM, 100 nM, 1 µM, 10 µM) or vehicle control to the lower chamber.
-
Incubation: Incubate for 4-6 hours at 37°C in a CO2 incubator.
-
Quantification:
-
Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Stain migrated cells on the lower surface with Calcein AM.
-
Measure fluorescence using a plate reader to quantify migrated cells.
-
Western Blot for VCAM-1 Expression
This protocol details the detection of VCAM-1 protein levels in endothelial cells following treatment with 11(12)-EET.
Materials:
-
HUVECs
-
TNF-α
-
11(12)-EET stock solution
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody against VCAM-1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed HUVECs and grow to confluence. Pre-treat cells with varying concentrations of 11(12)-EET for 1 hour, followed by stimulation with TNF-α (10 ng/mL) for 6 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary anti-VCAM-1 antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using a chemiluminescent substrate and an imaging system.
siRNA Knockdown of Gαs Subunit
This protocol describes the transient knockdown of the Gαs subunit in HUVECs to investigate the G-protein dependency of 11(12)-EET's effects.
Materials:
-
HUVECs
-
siRNA targeting the Gαs subunit (and a non-targeting control siRNA)
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM reduced-serum medium
Procedure:
-
Cell Seeding: Plate HUVECs to be 50-70% confluent on the day of transfection.
-
Transfection Complex Preparation:
-
Dilute siRNA in Opti-MEM.
-
Dilute Lipofectamine RNAiMAX in Opti-MEM.
-
Combine the diluted siRNA and Lipofectamine solutions and incubate for 15-20 minutes at room temperature to allow complex formation.
-
-
Transfection: Add the transfection complexes to the cells and incubate for 48-72 hours.
-
Verification of Knockdown: Harvest a subset of cells to verify knockdown efficiency by Western blot or qPCR for the Gαs subunit.
-
Functional Assays: Use the remaining transfected cells for downstream functional assays, such as cAMP measurement or cell migration, in the presence of 11(12)-EET.
Conclusion
The available evidence indicates that while 11(12)-EET holds therapeutic promise due to its on-target pro-angiogenic and vasodilatory effects, researchers and drug developers must be cognizant of its potential for concentration-dependent off-target effects. At higher concentrations, 11(12)-EET can exhibit anti-inflammatory properties through mechanisms that may be independent of its primary Gs-coupled receptor pathway, and may even engage inhibitory Gi-coupled signaling.
A thorough understanding of these dose-dependent effects is critical for the development of safe and effective therapeutics. The use of sEH inhibitors presents a viable alternative strategy that may offer a more targeted approach by modulating endogenous EET levels within a physiological range. Further investigation is warranted to fully elucidate the concentration-dependent signaling of 11(12)-EET and to define its therapeutic window.
References
- 1. siRNA Knockdown of Gene Expression in Endothelial Cells | Springer Nature Experiments [experiments.springernature.com]
- 2. The Biological Actions of 11,12-Epoxyeicosatrienoic Acid in Endothelial Cells Are Specific to the R/S-Enantiomer and Require the Gs Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Circulating 11,12-EET Levels: A Comparative Guide to Clinical Outcomes
For Researchers, Scientists, and Drug Development Professionals
Circulating 11,12-epoxyeicosatrienoic acid (11,12-EET), a cytochrome P450-derived metabolite of arachidonic acid, has emerged as a signaling molecule with significant implications in a variety of physiological and pathological processes. Its role in cardiovascular, renal, and oncological diseases has garnered considerable interest, positioning it as a potential biomarker for disease prognosis and a target for therapeutic intervention. This guide provides a comparative analysis of the correlation between circulating 11,12-EET levels and clinical outcomes, supported by experimental data and methodologies.
Cardiovascular Disease
In the context of cardiovascular disease, 11,12-EET is generally considered to have protective effects, primarily through its vasodilatory and anti-inflammatory properties. However, clinical studies have presented a nuanced picture of its association with cardiovascular events.
A key study investigating plasma EET levels in older adults with type 2 diabetes found that elevated levels of EET species, including 11,12-EET, were associated with a non-significant lower risk of incident myocardial infarction (MI). When adjusted for their less active metabolites, dihydroxyeicosatrienoic acids (DHETs), the association became statistically significant, suggesting that the balance between EETs and DHETs is crucial. Specifically, for each standard deviation increase in 14,15-EET (a closely related regioisomer often studied alongside 11,12-EET), the hazard ratio for MI was 0.76 (95% CI: 0.63–0.91; p=0.004) after adjusting for 14,15-DHET.[1] Conversely, the same study noted that elevated EET levels were associated with a higher risk of ischemic stroke in primary analyses, although this association was not robust in further analyses.[1]
Another study observed that patients with stable, angiographically confirmed coronary artery disease (CAD) had significantly higher plasma EET levels compared to healthy individuals, suggesting a potential compensatory upregulation of the EET pathway in the presence of established disease.[2] In contrast, lower EET levels have been associated with hypertension, a major risk factor for cardiovascular disease.[3][4]
Comparison with Alternative Cardiovascular Biomarkers
While direct head-to-head comparisons are limited, the prognostic value of 11,12-EET can be contextually evaluated against established and emerging cardiovascular biomarkers.
| Biomarker | Disease Association | Quantitative Data (Example) | Key Advantages | Key Limitations |
| 11,12-EET | Myocardial Infarction, Hypertension | HR for MI: 0.76 (per SD increase, adjusted for DHET) | Reflects endothelial function and inflammation | Limited large-scale clinical data; complex metabolism |
| Atherogenic Index of Plasma (AIP) | Coronary Artery Disease | OR for CAD: 2.79 (higher vs. lower AIP) | Simple to calculate from standard lipid panel | Indirect measure of lipoprotein particle size |
| High-Sensitivity C-Reactive Protein (hs-CRP) | Cardiovascular Events | Adding hs-CRP to conventional risk factors improves C-index by 0.0039 | Widely available and standardized assay | Non-specific marker of inflammation |
| NT-proBNP | Heart Failure, Cardiovascular Mortality | HR for CV mortality: 6.38 (>300 vs. ≤125 pg/mL) | Strong predictor of heart failure and mortality | Levels can be influenced by age, renal function, and BMI |
Chronic Kidney Disease
The role of 11,12-EET in the kidney is multifaceted, with preclinical studies suggesting protective effects through improved renal blood flow and reduced inflammation. However, robust clinical data directly linking circulating 11,12-EET levels to the progression of chronic kidney disease (CKD) in humans is currently limited. The ratio of DHETs to EETs in urine is being explored as a potential indicator of soluble epoxide hydrolase (sEH) activity, an enzyme that degrades EETs, which could be relevant in CKD pathogenesis.
Comparison with Alternative Renal Biomarkers
In the absence of direct quantitative data for 11,12-EET in CKD progression, a comparison with established biomarkers like albuminuria and proteinuria is informative.
| Biomarker | Disease Association | Quantitative Data (Example) | Key Advantages | Key Limitations |
| 11,12-EET (Urinary/Plasma) | Potential role in renal hemodynamics and inflammation | Quantitative data on CKD progression in humans is lacking | May reflect early pathogenic mechanisms | Not yet validated as a clinical biomarker for CKD progression |
| Albumin-to-Creatinine Ratio (ACR) | CKD Progression, ESRD | HR for ESRD (macroalbuminuria vs. normal): 47.2 | Gold standard for assessing kidney damage | Can be influenced by factors other than kidney disease |
| Urine Protein-to-Creatinine Ratio (UPCR) | CKD Progression | HR for CKD progression (per unit increase): 1.164 | Reflects a broader range of proteinuria | Less specific for glomerular injury compared to ACR |
| Kidney Injury Molecule-1 (KIM-1) | Acute Kidney Injury | AUC for predicting AKI: 0.69 | Specific for proximal tubular injury | More established for acute rather than chronic kidney injury |
Cancer
In contrast to its protective role in the cardiovascular and renal systems, evidence suggests that 11,12-EET may promote cancer progression. In vitro studies have shown that EETs can stimulate the proliferation of various tumor cell lines. Clinical data directly correlating circulating 11,12-EET levels with cancer prognosis, however, are still emerging and have not yet provided clear quantitative associations for specific cancer types.
Comparison with Alternative Cancer Biomarkers
The potential of circulating 11,12-EET as a cancer biomarker remains to be fully elucidated. It is useful to consider it in the context of more established biomarkers.
| Biomarker | Disease Association | Quantitative Data (Example) | Key Advantages | Key Limitations |
| 11,12-EET | Potential role in tumor proliferation and angiogenesis | Quantitative prognostic data in human cancers is lacking | May offer insights into tumor microenvironment | Role appears to be context- and cancer-type dependent |
| Circulating Tumor Cells (CTCs) | Prognosis in various cancers | Presence of CTCs can predict reduced survival in breast cancer | Provides real-time information on metastatic potential | Technically challenging to detect and enumerate |
| Carcinoembryonic Antigen (CEA) | Monitoring colorectal cancer | Used for monitoring disease recurrence | Widely used and standardized | Lacks sensitivity and specificity for early diagnosis |
Experimental Protocols
Measurement of Circulating 11,12-EET by LC-MS/MS
The quantification of 11,12-EET and other eicosanoids in biological matrices is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity.
1. Sample Preparation:
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Plasma/Serum Collection: Blood is collected in tubes containing an anticoagulant (e.g., EDTA) and immediately centrifuged to separate plasma. A soluble epoxide hydrolase (sEH) inhibitor may be added to prevent ex vivo degradation of EETs.
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Internal Standard Spiking: A known amount of a deuterated internal standard (e.g., 11,12-EET-d8) is added to the plasma sample to account for variations in extraction efficiency and instrument response.
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Saponification: To measure total EETs (both free and esterified in phospholipids), the plasma is subjected to alkaline hydrolysis (saponification) using a reagent like potassium hydroxide. This step releases the fatty acids from complex lipids.
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Lipid Extraction: The saponified sample is acidified, and lipids are extracted using a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate (B1210297) or a mixture of hexane (B92381) and ethyl acetate).
-
Solid-Phase Extraction (SPE): The extracted lipids are further purified and concentrated using a solid-phase extraction cartridge (e.g., C18) to remove interfering substances.
2. LC-MS/MS Analysis:
-
Chromatographic Separation: The purified extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A reverse-phase C18 column is commonly used to separate the different EET regioisomers. A gradient elution with a mobile phase consisting of an aqueous solution (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is employed.
-
Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in negative ion mode. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for 11,12-EET and its internal standard using Multiple Reaction Monitoring (MRM). This provides high selectivity and sensitivity for quantification.
3. Data Analysis:
-
The concentration of 11,12-EET in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of 11,12-EET.
Signaling Pathways and Experimental Workflows
Caption: Biosynthesis and major biological actions of 11,12-EET.
Caption: Experimental workflow for analyzing circulating 11,12-EET.
Caption: Logical relationship between 11,12-EET levels and clinical outcomes.
References
- 1. A Comparative Study of the Predictive Values of Urinary Acute Kidney Injury Markers Angiogenin and Kidney Injury Molecule 1 for the Outcomes of Kidney Allografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prediagnostic plasma enterolactone levels and mortality among women with breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plasma enterolactone and breast cancer incidence by estrogen receptor status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Circulating tumor cells in colorectal cancer in the era of precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 11R(12S)-EET: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like 11R(12S)-Epoxyeicosatrienoic acid (11R(12S)-EET) are paramount for ensuring laboratory safety and environmental compliance. This document provides a comprehensive, step-by-step guide to the proper disposal procedures for this compound, aligning with standard laboratory safety protocols.
Hazard and Safety Information
| Property | Data | Source |
| Physical State | Solution in ethanol (B145695) or methyl acetate | Supplier Data |
| Primary Hazards | Flammable liquid; potential irritant | Supplier SDS |
| Personal Protective Equipment (PPE) | Safety glasses, gloves, lab coat | Standard Lab Practice |
Step-by-Step Disposal Protocol
The recommended disposal method for this compound involves chemical inactivation or disposal via a licensed waste management service. The following protocol is a general guideline; always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS).
-
Consult the Safety Data Sheet (SDS): Before handling, thoroughly review the SDS provided by the supplier. This document contains detailed information regarding hazards, handling, and emergency procedures.
-
Wear Appropriate Personal Protective Equipment (PPE): At a minimum, this includes a lab coat, chemical-resistant gloves (such as nitrile), and safety glasses or goggles.
-
Prepare for Disposal:
-
For small quantities (typically in the microgram to milligram range), the compound can be dissolved in a combustible solvent.
-
Choose a solvent that is compatible with your facility's chemical waste stream, such as ethanol or isopropanol.
-
-
Dissolution and Collection:
-
Carefully transfer the this compound solution into a designated, labeled waste container containing a larger volume of the combustible solvent.
-
Ensure the waste container is properly sealed and stored in a well-ventilated area, away from ignition sources.
-
-
Arrange for Professional Disposal:
-
The container of dissolved this compound should be disposed of through your institution's hazardous waste program.
-
This typically involves incineration in a chemical incinerator equipped with an afterburner and scrubber.
-
-
Decontaminate Surfaces:
-
Wipe down all surfaces and equipment that may have come into contact with this compound using an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
-
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
It is imperative to adhere to these guidelines to maintain a safe laboratory environment and ensure compliance with all applicable regulations. For further information, always refer to the specific Safety Data Sheet for the product and consult with your institution's Environmental Health and Safety (EHS) department.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
